Methyl alpha-D-galactopyranoside
Description
Methyl alpha-D-galactopyranoside is a natural product found in Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus with data available.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-PZRMXXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187575 | |
| Record name | Methyl alpha-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-99-4, 34004-14-3 | |
| Record name | Methyl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-galactopyranoside | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alpha-galactoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02100 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Methyl alpha-galactopyranoside | |
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| Record name | Methyl α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.229 | |
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| Record name | Methyl-α-D-galactose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ6UY55QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl α-D-galactopyranoside for Researchers and Drug Development Professionals
December 22, 2025
Abstract
Methyl α-D-galactopyranoside, a monosaccharide derivative, serves as a versatile and pivotal molecule in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and purification, alongside detailed experimental protocols for its application. Furthermore, this document elucidates its role as a precursor in drug discovery, its utility in studying protein-carbohydrate interactions, and its connection to cellular signaling pathways, particularly through its interaction with galectins. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical methodologies.
Introduction
Methyl α-D-galactopyranoside (MαG) is a glycoside in which the anomeric hydroxyl group of α-D-galactopyranose is replaced by a methoxy (B1213986) group. This seemingly simple modification imparts significant chemical stability while retaining the core structural features of galactose, making it an invaluable tool in glycobiology and medicinal chemistry. Its applications are extensive, ranging from its use as a synthetic building block for complex oligosaccharides and glycoconjugates to its role as a specific inhibitor of certain enzymes and a probe for studying carbohydrate-binding proteins.[1][2][3] This guide will delve into the technical details of MαG, providing a thorough resource for its effective utilization in a research and development setting.
Chemical and Physical Properties
Methyl α-D-galactopyranoside is a white, crystalline powder with well-defined chemical and physical characteristics.[3] A summary of its key properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄O₆ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 3396-99-4 | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 116-117 °C | [4] |
| Solubility | Soluble in water, methanol (B129727), and hot ethanol | [4][5] |
| Optical Rotation | [α]20/D +173° to +180° (c = 1.5 in water) | [4] |
| Synonyms | 1-O-Methyl-α-D-galactopyranoside, α-Methyl-D-galactoside | [5] |
Synthesis and Purification
The most common method for the synthesis of Methyl α-D-galactopyranoside is the Fischer glycosidation of D-galactose. This reaction involves treating galactose with methanol in the presence of an acid catalyst. The process is an equilibrium that yields a mixture of α- and β-anomers in both pyranose and furanose forms.[6] Optimization of reaction conditions, such as reaction time and temperature, can favor the formation of the thermodynamically more stable α-pyranoside.
Detailed Experimental Protocol: Fischer Glycosidation
Materials:
-
D-galactose
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Anhydrous sodium carbonate (or other suitable base for neutralization)
-
Activated charcoal
-
Celite or filter aid
Procedure:
-
Suspend D-galactose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by the slow addition of anhydrous sodium carbonate until the effervescence ceases.
-
Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Decolorize the syrup by dissolving it in a minimal amount of hot methanol and adding activated charcoal.
-
Filter the hot solution through Celite and allow the filtrate to cool slowly to induce crystallization.
-
Collect the crystals of Methyl α-D-galactopyranoside by filtration, wash with cold methanol, and dry under vacuum.
Purification
Purification of the crude product is typically achieved through recrystallization from methanol or ethanol.[7] For mixtures that are difficult to crystallize, column chromatography on silica (B1680970) gel using a solvent system such as chloroform-methanol can be employed to separate the anomers and other byproducts.[8]
Caption: Workflow for the synthesis and purification of Methyl α-D-galactopyranoside.
Applications in Research and Drug Development
Methyl α-D-galactopyranoside is a valuable tool in various areas of research and development due to its specific interactions and its utility as a synthetic precursor.
Enzyme Inhibition Studies
MαG is a known inhibitor of α-galactosidases, enzymes that catalyze the hydrolysis of α-galactosyl residues.[9][10] This inhibitory activity makes it a useful compound for studying the kinetics and mechanism of these enzymes.
Detailed Experimental Protocol: α-Galactosidase Inhibition Assay
Materials:
-
α-Galactosidase enzyme
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) as a substrate
-
Methyl α-D-galactopyranoside (inhibitor)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5)
-
Stop solution (e.g., 0.1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Methyl α-D-galactopyranoside in the assay buffer.
-
In a 96-well plate, add a fixed amount of α-galactosidase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding a fixed concentration of the pNPG substrate to all wells.
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution to each well. The stop solution also develops the color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl α-D-Galactopyranoside - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. METHYL-ALPHA-D-GALACTOPYRANOSIDE | 3396-99-4 [chemicalbook.com]
- 4. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]
- 5. cphi-online.com [cphi-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Structure and Stereochemistry of Methyl alpha-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of methyl alpha-D-galactopyranoside. It includes detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Furthermore, this guide delves into the biological significance of this compound, particularly its role as a tool in glycobiology and its interactions with carbohydrate-binding proteins (lectins). Visual diagrams generated using Graphviz are provided to illustrate its chemical structure and a key biological interaction.
Introduction
This compound is a monosaccharide derivative of galactose, a C-4 epimer of glucose. It is characterized by a pyranose ring structure, a methyl group at the anomeric carbon (C-1) in an alpha configuration, and the D-configuration of the galactose moiety. This compound serves as a fundamental building block and research tool in the field of glycobiology.[1][2] Its well-defined structure and stereochemistry make it an ideal substrate for studying carbohydrate-protein interactions, particularly with lectins, and for the synthesis of more complex glycoconjugates and oligosaccharides.[1][2] Understanding its precise three-dimensional structure is crucial for interpreting its biological activity and for its application in drug design and development.
Structure and Stereochemistry
The chemical formula of this compound is C7H14O6, and it has a molecular weight of 194.18 g/mol .[3] The systematic IUPAC name is (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol.[3] The structure consists of a six-membered tetrahydropyran (B127337) ring, also known as a pyranose ring.
The stereochemistry of this compound is defined by two key features:
-
The anomeric carbon (C-1): The methoxy (B1213986) group (-OCH3) is attached to the anomeric carbon in an axial position, which is defined as the alpha (α) configuration .
-
The D-configuration: The stereochemistry of the chiral centers in the pyranose ring corresponds to that of D-galactose. This is most easily identified by the orientation of the hydroxyl group at C-5, which is in the same configuration as in D-glyceraldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C7H14O6 | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| CAS Registry Number | 3396-99-4 | [3] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 114-117 °C | |
| Optical Rotation | [α]D^20 +173° to +180° (c = 1.5 in H2O) | |
| Solubility | Soluble in water and methanol (B129727). |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound is the Fischer glycosidation of D-galactose. This involves reacting D-galactose with methanol in the presence of an acid catalyst, typically hydrochloric acid.
Representative Protocol for Fischer Glycosidation:
-
Preparation: Suspend anhydrous D-galactose in anhydrous methanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture and neutralize the acid with a suitable base, such as sodium bicarbonate or silver carbonate.
-
Filtration and Concentration: Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain a syrup.
-
Crystallization: Dissolve the syrup in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization. The alpha-anomer is typically less soluble and crystallizes out first.
-
Isolation and Purification: Collect the crystals by filtration, wash with cold methanol, and dry under vacuum to yield pure this compound.
Characterization
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Generalized Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD), in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon atom.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to confirm the structure. The anomeric proton (H-1) typically appears as a doublet with a coupling constant of approximately 3-4 Hz, characteristic of an axial-equatorial coupling in the alpha-anomer.
Typical NMR Chemical Shifts (in D₂O):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 | ~4.8 (d, J ≈ 3.5 Hz) | ~100.2 |
| C-2 | ~3.7 | ~69.1 |
| C-3 | ~3.8 | ~70.0 |
| C-4 | ~3.9 | ~70.6 |
| C-5 | ~3.8 | ~71.5 |
| C-6 | ~3.7 | ~61.9 |
| -OCH₃ | ~3.4 (s) | ~55.8 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[4]
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
Generalized Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, such as methanol or a mixture of solvents.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect X-ray diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[5]
Biological Significance and Interactions
This compound is a valuable tool in glycobiology for studying carbohydrate-protein interactions.[1] A significant class of proteins that recognize and bind to galactose-containing structures are lectins. The binding of this compound to lectins can be studied to understand the molecular basis of carbohydrate recognition, which is crucial for processes such as cell adhesion, signaling, and pathogen recognition.
One well-studied interaction is the binding of galactosides to peanut agglutinin (PNA), a lectin isolated from peanuts.[6] This interaction can be investigated using various biophysical techniques, including NMR spectroscopy, to determine the kinetics and thermodynamics of binding.[6][7]
The binding kinetics of this compound to peanut agglutinin have been studied using ¹³C NMR. The association rate constant was determined to be 4.6 x 10⁴ M⁻¹s⁻¹, and the dissociation rate constants were in the range of 9-46 s⁻¹ over a temperature range of 5-35 °C.[6] These studies reveal a two-step binding model and a significant dissociation activation enthalpy of approximately 10 kcal mol⁻¹.[6]
Conclusion
This compound is a well-characterized monosaccharide derivative with a defined structure and stereochemistry. Its physicochemical properties are well-documented, and it can be synthesized and characterized using standard organic chemistry techniques. Its primary significance lies in its utility as a research tool in glycobiology, particularly for elucidating the principles of carbohydrate-protein interactions. The detailed understanding of its structure and binding properties is essential for its application in the development of novel therapeutics and diagnostic agents that target carbohydrate-mediated biological processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl α-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-galactopyranoside is a monosaccharide derivative of galactose, characterized by the presence of a methyl group at the anomeric C1 position in an alpha configuration. This compound serves as a valuable tool in glycobiology, medicinal chemistry, and drug development. Its structural features allow it to act as a synthetic building block for more complex oligosaccharides, a substrate for enzymatic assays, and a ligand in carbohydrate-protein interaction studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl α-D-galactopyranoside, complete with experimental protocols and structured data for easy reference.
Physical Properties
Methyl α-D-galactopyranoside is a white to off-white crystalline powder at room temperature.[1][2][3] It is known to be hygroscopic and should be stored in a dry environment.[1][3] The compound is soluble in water and methanol, and sparingly soluble in hot ethanol.[3][4][5]
Quantitative Physical Data
| Property | Value | References |
| Molecular Formula | C₇H₁₄O₆ | [2][6][7][8][9] |
| Molecular Weight | 194.18 g/mol | [2][4][6][7][8] |
| Melting Point | 114-117 °C | [4][6][10] |
| Specific Optical Rotation ([α]²⁰/D) | +173° to +180° (c = 1.5 in H₂O) | [4] |
| Solubility | Water: 50 mg/mL (clear, colorless) | [4] |
| Methanol: 49.00-51.00 mg/mL (clear, colorless) | [4] | |
| Density (approximate) | 1.47 - 1.5 g/cm³ | [6][8] |
| Refractive Index | 176.5 ° (C=1, H₂O) | [3][6] |
| Flash Point | 189.1 °C | [6] |
| Boiling Point | 389.1 °C at 760 mmHg | [6] |
Chemical Properties and Reactivity
Methyl α-D-galactopyranoside is an O-glycosyl compound, specifically an acetal (B89532) formed between the anomeric hydroxyl group of α-D-galactopyranose and methanol.[7][8][11] This glycosidic bond is the most reactive site in the molecule and is susceptible to hydrolysis under acidic conditions to yield galactose and methanol. It serves as a key substrate in various enzymatic reactions and as a precursor in the chemical synthesis of more complex carbohydrates and glycoconjugates.[12][13][14]
Chemical Structure
References
- 1. osti.gov [osti.gov]
- 2. iitg.ac.in [iitg.ac.in]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. METHYL-ALPHA-D-GALACTOPYRANOSIDE(3396-99-4) 13C NMR spectrum [chemicalbook.com]
- 11. hplc.sk [hplc.sk]
- 12. d-nb.info [d-nb.info]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. メチル α-D-ガラクトピラノシド ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
The Biological Role of Methyl α-D-galactopyranoside: A Technical Guide for Researchers
An In-depth Examination of a Key Biochemical Probe for Glycobiology and Drug Discovery
Introduction
Methyl α-D-galactopyranoside is a synthetically accessible monosaccharide derivative that serves as a important tool in the fields of glycobiology, biochemistry, and drug development. Its structural similarity to the terminal α-D-galactosyl residues of various glycoconjugates allows it to function as a competitive inhibitor for a range of carbohydrate-binding proteins, including enzymes and lectins. This technical guide provides a comprehensive overview of the biological roles of Methyl α-D-galactopyranoside, with a focus on its interactions with α-galactosidases and lectins. We present quantitative binding data, detailed experimental protocols, and conceptual diagrams of its mechanism of action to support researchers in utilizing this compound for their studies.
Core Biological Interactions
The primary biological significance of Methyl α-D-galactopyranoside lies in its ability to competitively bind to the active sites of proteins that recognize terminal α-D-galactose residues. This mimicry allows it to modulate the activity of these proteins, making it a valuable probe for studying their function and for the development of therapeutic agents.
Inhibition of α-Galactosidases
α-Galactosidases are a class of glycoside hydrolase enzymes that catalyze the cleavage of terminal α-galactosyl residues from glycoproteins and glycolipids. The accumulation of substrates for these enzymes can lead to lysosomal storage disorders, such as Fabry disease. Methyl α-D-galactopyranoside acts as a competitive inhibitor of α-galactosidases by binding to the enzyme's active site, thereby preventing the hydrolysis of its natural substrates.[1]
Interaction with Lectins
Lectins are a diverse group of carbohydrate-binding proteins that play crucial roles in cell-cell recognition, adhesion, and signaling. Many lectins exhibit specificity for terminal galactose residues. Methyl α-D-galactopyranoside can competitively inhibit the binding of these lectins to their endogenous glycan ligands on the cell surface or on other proteins. This property is widely exploited to study lectin function and to block lectin-mediated biological processes.
Quantitative Data on Molecular Interactions
The affinity and inhibitory potential of Methyl α-D-galactopyranoside have been quantified against various α-galactosidases and lectins. The following tables summarize key binding and inhibition constants.
| Enzyme Source | Inhibitor | Inhibition Type | Ki (mM) | Reference |
| Debaryomyces hansenii UFV-1 (extracellular) | Methyl α-D-galactopyranoside | Competitive | 0.82 | |
| Debaryomyces hansenii UFV-1 (intracellular) | Methyl α-D-galactopyranoside | Competitive | 1.12 | |
| Green Coffee Bean α-Galactosidase | Methyl α-D-galactopyranoside | Competitive | Data not available |
| Lectin | Ligand | Method | Kd (mM) | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Reference |
| Peanut Agglutinin | Methyl α-D-galactopyranoside | 13C NMR | Calculated from kd/ka | 4.6 x 104 | 9-46 (at 5-35°C) | [2] |
| Galectin-1 | Methyl β-D-galactopyranoside (for comparison) | Fluorescence Polarization | >10 | Not reported | Not reported | [3] |
| Galectin-8N | Methyl β-D-galactopyranoside (for comparison) | Fluorescence Polarization | Not explicitly stated for the methyl-galactopyranoside, but d-galactal (B13577) binds with 5-fold higher affinity | Not reported | Not reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Methyl α-D-galactopyranoside in research. Below are protocols for key experiments.
Protocol 1: α-Galactosidase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of Methyl α-D-galactopyranoside against α-galactosidase.
Materials:
-
α-Galactosidase (e.g., from green coffee beans)
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal)
-
Methyl α-D-galactopyranoside
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Methyl α-D-galactopyranoside in Assay Buffer.
-
Perform serial dilutions of the inhibitor in the microplate.
-
Add the α-galactosidase enzyme solution to each well containing the inhibitor and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the 4-MU-α-Gal substrate solution.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, protected from light.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Lectin Binding
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified lectin
-
Methyl α-D-galactopyranoside
-
ITC Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare solutions of the lectin (in the sample cell) and Methyl α-D-galactopyranoside (in the syringe) in the same ITC buffer. A typical starting concentration for the lectin is 20-50 µM, and for the ligand is 10-20 times the lectin concentration.
-
Degas both solutions to remove air bubbles.
-
Equilibrate the calorimeter at the desired temperature (e.g., 25°C).
-
Perform a series of injections of the Methyl α-D-galactopyranoside solution into the sample cell containing the lectin.
-
Record the heat changes after each injection.
-
Analyze the data using the instrument's software to fit a binding model and determine the thermodynamic parameters.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (ka and kd) and binding affinity (Kd).
Materials:
-
Purified lectin (ligand)
-
Methyl α-D-galactopyranoside (analyte)
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running Buffer (e.g., HBS-EP+)
-
SPR instrument
Procedure:
-
Immobilize the lectin onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of Methyl α-D-galactopyranoside in Running Buffer.
-
Inject the different concentrations of the analyte over the immobilized lectin surface and monitor the change in the SPR signal (response units, RU).
-
After the association phase, inject Running Buffer to monitor the dissociation of the complex.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Logical Relationships
Methyl α-D-galactopyranoside primarily acts by inhibiting the initial steps of signaling pathways that are dependent on α-galactoside recognition. The following diagrams, generated using the DOT language, illustrate these inhibitory mechanisms.
References
- 1. scbt.com [scbt.com]
- 2. Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Methyl α-D-galactopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl α-D-galactopyranoside, a simple methyl glycoside of galactose, holds a significant place in the history of carbohydrate chemistry. Its discovery is intrinsically linked to the pioneering work of Emil Fischer and the development of the foundational Fischer glycosidation reaction. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of Methyl α-D-galactopyranoside. It details both historical and contemporary experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying chemical and biochemical processes. This document serves as a comprehensive resource for researchers and professionals in the fields of glycobiology, medicinal chemistry, and drug development, offering insights into the enduring relevance of this fundamental carbohydrate derivative.
Introduction
Methyl α-D-galactopyranoside is a monosaccharide derivative that has found widespread application in biochemical research and as a synthetic building block.[1] Its utility stems from its ability to act as a stable analog of galactose, enabling the study of carbohydrate-protein interactions and the elucidation of enzyme mechanisms. Notably, it serves as a known inhibitor of α-galactosidases and a tool for investigating the activity of glycosyltransferases.[2] Understanding the historical context of its discovery and the evolution of its synthesis is crucial for appreciating its role in the advancement of carbohydrate science.
Discovery and Historical Context: The Fischer Glycosidation
The discovery of Methyl α-D-galactopyranoside is a direct consequence of the groundbreaking work of German chemist Emil Fischer on the synthesis of glycosides. Between 1893 and 1895, Fischer developed a method for forming a glycosidic bond by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[3] This reaction, now famously known as Fischer glycosidation, provided the first practical means of synthesizing glycosides in the laboratory and was instrumental in advancing the understanding of carbohydrate structures.
The Fischer glycosidation of D-galactose with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride, yields a mixture of methyl α- and β-D-galactopyranosides, with the α-anomer being the thermodynamically favored product under prolonged reaction times.[3] This pioneering work not only led to the first synthesis of Methyl α-D-galactopyranoside but also laid the groundwork for the synthesis of a vast array of other glycosides, fundamentally shaping the field of carbohydrate chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Methyl α-D-galactopyranoside is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₇H₁₄O₆ | |
| Molecular Weight | 194.18 g/mol | |
| Melting Point | 116-117 °C | [4] |
| Optical Rotation [α]20/D | +173° to +180° (c = 1.5 in H₂O) | |
| Solubility | Soluble in water (50 mg/mL), methanol, and hot ethanol. | |
| Appearance | White crystalline powder. | [5] |
| CAS Number | 3396-99-4 | [5][6] |
Experimental Protocols
The synthesis of Methyl α-D-galactopyranoside has evolved from the original Fischer method to more refined and controlled procedures. This section details both a historical and a modern experimental protocol.
Historical Synthesis: Fischer Glycosidation
This protocol is based on the classical Fischer method for glycoside synthesis.
Materials:
-
Anhydrous D-galactose
-
Anhydrous methanol
-
Dry hydrogen chloride gas
-
Soda-lime tube
Procedure:
-
Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas into cooled methanol.
-
To this solution, add finely powdered anhydrous D-galactose.
-
Reflux the mixture for an extended period (e.g., 72 hours), protecting the reaction from moisture using a soda-lime tube. A clear solution will form as the reaction progresses.[7]
-
Cool the resulting clear, pale-yellow solution to 0°C to induce crystallization. Seeding with a crystal of pure α-methyl-D-galactopyranoside may be necessary.
-
Allow the crystallization to proceed at 0°C for at least 12 hours.
-
Collect the crystalline product by suction filtration and wash with cold methanol.
-
The mother liquor can be concentrated and subjected to further rounds of crystallization to increase the yield.[7]
Modern Synthetic Approach
Modern methods often employ milder acid catalysts and more controlled reaction conditions to improve yield and selectivity.
Materials:
-
D-galactose
-
Dry methanol
-
Activated acidic zeolite or a strong acid cation exchange resin
-
Acetic anhydride
Procedure:
-
To a suspension of D-galactose in dry methanol, add an activated acidic zeolite.
-
Reflux the mixture with stirring for 48 hours at 60°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter off the zeolite catalyst and evaporate the solvent under reduced pressure.
-
The resulting residue, a mixture of anomers, can be further purified. For characterization, the mixture is often acetylated by dissolving it in pyridine and adding acetic anhydride, followed by stirring for 24 hours at room temperature.
-
After a work-up procedure, the acetylated products can be separated by column chromatography.
-
Deacetylation of the purified α-anomer yields pure Methyl α-D-galactopyranoside.
Applications in Research
Methyl α-D-galactopyranoside is a valuable tool in glycobiology and drug discovery, primarily due to its role as a specific inhibitor of α-galactosidases and as a substrate analog for glycosyltransferases.
Inhibition of α-Galactosidase
α-Galactosidases are enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from glycolipids and glycoproteins. Methyl α-D-galactopyranoside acts as a competitive inhibitor of these enzymes.[2] For instance, it inhibits the extracellular and intracellular α-galactosidases from Debaryomyces hansenii with Ki values of 0.82 mM and 1.12 mM, respectively.[2] This inhibitory activity makes it a useful compound for studying the mechanism of these enzymes and for screening for new, more potent inhibitors.
Study of Glycosyltransferases
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule.[8] Methyl α-D-galactopyranoside can be used as a substrate analog to study the binding and catalytic mechanisms of galactosyltransferases. By observing the interaction of the enzyme with this stable analog, researchers can gain insights into the substrate specificity and active site architecture of these important enzymes.[5]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental chemical and experimental workflows associated with Methyl α-D-galactopyranoside.
Fischer Glycosidation of D-Galactose
Caption: Fischer glycosidation of D-galactose to form methyl galactosides.
Experimental Workflow for α-Galactosidase Inhibition Assay
Caption: Workflow for an α-galactosidase inhibition assay.
Conclusion
From its initial synthesis through the pioneering Fischer glycosidation to its current use as a sophisticated tool in biochemical research, Methyl α-D-galactopyranoside has remained a compound of significant interest. Its history is a testament to the foundational principles of carbohydrate chemistry laid down by Emil Fischer. For contemporary researchers, it continues to be an invaluable molecule for probing the intricate world of carbohydrate-modifying enzymes. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, underscoring its enduring legacy and continued importance in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 4. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Analysis of Methyl α-D-galactopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of Methyl α-D-galactopyranoside, a methylated monosaccharide with known biological activity. The document details its identified natural sources, available quantitative data, and its primary biological role as an α-galactosidase inhibitor. Furthermore, a putative biosynthetic pathway is proposed, and detailed experimental protocols for its extraction, isolation, and identification from plant sources are provided. This guide is intended to be a foundational resource for researchers interested in the study and potential applications of this carbohydrate.
Natural Occurrence
Methyl α-D-galactopyranoside has been identified in several terrestrial plant species. Its presence is often as a minor constituent within a complex mixture of other phytochemicals. The primary plant sources reported in the literature are:
-
Cichorium intybus (Chicory): This compound has been isolated from the methanolic extract of chicory seeds.
-
Perilla frutescens (Perilla): Methyl α-D-galactopyranoside is a known constituent of this plant.[1]
-
Ligustrum obtusifolium (Border Privet): This species has been reported to contain Methyl α-D-galactopyranoside.[2]
-
Eleutherococcus senticosus (Siberian Ginseng): In this well-known medicinal plant, Methyl α-D-galactopyranoside is also referred to as Eleutheroside C.[1]
A structurally related compound, 6-O-Methyl-alpha-D-galactopyranose , is found as a constituent of complex sulfated galactans in various species of marine red algae (Rhodophyta) .
Quantitative Data
Specific quantitative data for Methyl α-D-galactopyranoside in its natural sources is limited in the available scientific literature. For instance, in Eleutherococcus senticosus, the standardization of extracts typically focuses on Eleutherosides B and E, with a noted lack of comprehensive quantitative analysis for other compounds like Eleutheroside C (Methyl α-D-galactopyranoside).
While direct quantification of the target compound is scarce, data on the total phenolic and flavonoid content of the source plants can provide context on the complexity of the extracts from which it is isolated.
| Plant Source | Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Notes |
| Cichorium intybus | Taproots | 7 | 2 | Data from water extracts.[3] |
| Perilla frutescens | Seeds | 96.1 - 147.5 | Not specified | Total phenolic content varied with seed size.[4] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Biological Activity: Inhibition of α-Galactosidase
The most well-documented biological activity of Methyl α-D-galactopyranoside is its role as an inhibitor of the enzyme α-galactosidase (EC 3.2.1.22).[5][6] This enzyme catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.
The inhibitory action of Methyl α-D-galactopyranoside on α-galactosidases from Debaryomyces hansenii has been quantified, with reported Ki values of 0.82 mM for the extracellular enzyme and 1.12 mM for the intracellular enzyme.[7] The mechanism of inhibition is competitive, where the molecule binds to the active site of the enzyme, preventing the binding and hydrolysis of the natural substrate.
References
- 1. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-ESI/QTOF-MS Profiling of Chicory and Lucerne Polyphenols and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Seed Size on the Chemical and Functional Properties of Perilla Frutescens L. Varieties [foodandnutritionjournal.org]
- 5. scbt.com [scbt.com]
- 6. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Methyl α-D-galactopyranoside and its β-Anomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl α-D-galactopyranoside and its anomer, methyl β-D-galactopyranoside. This document details their chemical structures, physicochemical properties, synthesis methodologies, and their roles in biological systems, particularly focusing on their application in research and drug development.
Introduction
Methyl α-D-galactopyranoside and methyl β-D-galactopyranoside are methylated derivatives of the monosaccharide D-galactose. They are classified as glycosides, where a methyl group is attached to the anomeric carbon of the galactose ring. The orientation of this methyl group relative to the plane of the pyranose ring defines the anomerism: in the α-anomer, the methoxy (B1213986) group is in an axial position, while in the β-anomer, it is in an equatorial position. This seemingly subtle structural difference leads to distinct physical, chemical, and biological properties, making them valuable tools in various scientific disciplines.
Physicochemical Properties
A summary of the key physicochemical properties of methyl α-D-galactopyranoside and methyl β-D-galactopyranoside is presented in the table below for easy comparison.
| Property | Methyl α-D-galactopyranoside | Methyl β-D-galactopyranoside |
| CAS Number | 3396-99-4[1][2] | 1824-94-8 |
| Molecular Formula | C₇H₁₄O₆[2] | C₇H₁₄O₆ |
| Molecular Weight | 194.18 g/mol [2] | 194.18 g/mol |
| Appearance | White to off-white crystalline powder[3] | White to faint yellow powder |
| Melting Point | 116-117 °C | 176-179 °C |
| Specific Optical Rotation ([α]D) | +173° to +180° (c = 1.5 in H₂O) | -16.5° (c=1.5, in MeOH)[4] |
| Solubility | Soluble in water (50 mg/mL) and hot ethanol.[5] | Soluble in water (50 mg/mL) and methanol (B129727).[6] |
Synthesis of Methyl D-Galactopyranosides
The synthesis of methyl D-galactopyranosides can be achieved through several methods, with the Fischer glycosidation and the Koenigs-Knorr reaction being the most classical and widely employed.
Experimental Protocol: Fischer Glycosidation
The Fischer glycosidation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst.[7] This method typically yields a mixture of anomers and ring isomers (pyranosides and furanosides), with the thermodynamically more stable α-pyranoside often being the major product under equilibrium conditions.[7]
Materials:
-
D-galactose
-
Anhydrous methanol
-
Strong acid catalyst (e.g., concentrated sulfuric acid, hydrogen chloride in methanol, or a solid acid resin like Amberlite IR-120)
-
Sodium carbonate or other base for neutralization
-
Activated carbon for decolorization (optional)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: Suspend D-galactose in a significant excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Catalyst Addition: Carefully add the acid catalyst to the stirred suspension. The amount of catalyst will vary depending on its nature but is typically used in catalytic amounts.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by the portion-wise addition of a base such as sodium carbonate until the effervescence ceases.
-
Filtration and Concentration: Filter the mixture to remove the insoluble salts and any solid catalyst. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purification: The crude product, a mixture of anomers, can be purified by column chromatography on silica (B1680970) gel. Alternatively, fractional crystallization can be employed. The α-anomer, being generally less soluble in ethanol, may crystallize out first upon cooling a concentrated ethanolic solution. The β-anomer can then be isolated from the mother liquor.
Experimental Protocol: Koenigs-Knorr Reaction
The Koenigs-Knorr reaction provides a more stereoselective route to glycosides and involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[8] The use of a participating group (e.g., an acetyl group) at the C-2 position of the glycosyl halide generally leads to the formation of the 1,2-trans-glycoside with high stereoselectivity due to anchimeric assistance.[8]
Materials:
-
Penta-O-acetyl-β-D-galactopyranose (prepared from D-galactose)
-
Hydrogen bromide in glacial acetic acid
-
Anhydrous methanol
-
Silver carbonate or silver oxide (promoter)
-
Anhydrous dichloromethane (B109758) or other suitable aprotic solvent
-
Drierite or molecular sieves
-
Sodium methoxide (B1231860) in methanol for deacetylation
Procedure:
-
Preparation of Acetobromo-α-D-galactose: Treat a solution of penta-O-acetyl-β-D-galactopyranose in a minimal amount of glacial acetic acid with a solution of hydrogen bromide in glacial acetic acid at 0°C. After the reaction is complete (monitored by TLC), pour the mixture into ice water to precipitate the crude acetobromo-α-D-galactose. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Glycosylation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried acetobromo-α-D-galactose and anhydrous methanol in anhydrous dichloromethane. Add a drying agent like Drierite or molecular sieves. To this stirred mixture, add the silver carbonate promoter portion-wise in the dark.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until the glycosyl halide is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the silver salts and wash the filter cake with dichloromethane. Combine the filtrates and concentrate under reduced pressure.
-
Purification of the Acetylated Glycoside: Purify the resulting crude methyl tetra-O-acetyl-β-D-galactopyranoside by column chromatography on silica gel.
-
Deacetylation: Dissolve the purified acetylated product in anhydrous methanol and add a catalytic amount of sodium methoxide solution. Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralization and Final Purification: Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate. The final product, methyl β-D-galactopyranoside, can be purified by recrystallization from a suitable solvent like ethanol.
Biological Significance and Applications
Methyl α-D-galactopyranoside and its β-anomer have found utility in various areas of biological research and are being explored for their potential in drug development.
Methyl β-D-Galactopyranoside as an Inducer of the lac Operon
Methyl β-D-galactopyranoside, although not a natural substrate for β-galactosidase, can act as a gratuitous inducer of the lac operon in Escherichia coli.[4] The lac operon is a classic model system for gene regulation, and its induction is a cornerstone of molecular biology for recombinant protein expression.
Signaling Pathway for lac Operon Induction:
The induction of the lac operon by an inducer like methyl β-D-galactopyranoside involves a cascade of molecular events that can be visualized as a signaling pathway.
Caption: Signaling pathway of lac operon induction by methyl β-D-galactopyranoside.
Experimental Workflow for β-Galactosidase Induction Assay:
A common experimental workflow to assess the induction of the lac operon involves growing E. coli in the presence of the inducer and subsequently measuring the activity of the expressed β-galactosidase using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[9]
Caption: Experimental workflow for β-galactosidase induction and activity assay.
Methyl α-D-Galactopyranoside as an Enzyme Inhibitor
Methyl α-D-galactopyranoside has been identified as a potent inhibitor of α-galactosidases from various sources, such as the yeast Debaryomyces hansenii.[1] This inhibitory activity makes it a valuable tool for studying the structure and function of these enzymes, which are involved in various biological processes, including the breakdown of complex carbohydrates. Its potential as a therapeutic agent for conditions associated with α-galactosidase activity is also an area of active research.
Conclusion
Methyl α-D-galactopyranoside and its β-anomer are versatile chemical tools with distinct properties and applications. Their synthesis, while requiring careful control of stereochemistry, is well-established. The β-anomer plays a crucial role in molecular biology as an inducer of the lac operon, while the α-anomer serves as a specific inhibitor for certain enzymes. A thorough understanding of their characteristics, as detailed in this guide, is essential for their effective use in research, diagnostics, and the development of novel therapeutics.
References
- 1. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]
- 2. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The acid-catalyzed condensation of a-D-glucopyranose with methanol to form an anomeric pair of methyl D-glucopyranosides (Fischer glycosidation); furanosides also form under these conditions [www3.nd.edu]
- 4. lookchem.com [lookchem.com]
- 5. cphi-online.com [cphi-online.com]
- 6. nbinno.com [nbinno.com]
- 7. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Gene induction: ß-galactosidase in E. coli [practicalbiology.org]
An In-depth Technical Guide to the Core Principles of Fischer Glycosidation for Galactose
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Fischer glycosidation, with a specific focus on its application to D-galactose. This century-old reaction remains a cornerstone of carbohydrate chemistry, offering a straightforward method for the synthesis of simple glycosides. This document will delve into the reaction mechanism, the interplay of kinetic and thermodynamic control, the influence of various catalysts, and detailed experimental protocols, providing drug development professionals and researchers with the foundational knowledge to effectively utilize this important transformation.
Core Principles of Fischer Glycosidation
The Fischer glycosidation, first reported by Emil Fischer between 1893 and 1895, is the acid-catalyzed reaction of an aldose or ketose with an alcohol to form a glycoside.[1] When applied to galactose, a C4-epimer of glucose, the reaction with an alcohol (e.g., methanol) yields a mixture of methyl galactosides. The reaction is typically performed using the alcohol as the solvent and is an equilibrium process.[1]
The reaction proceeds through a series of equilibria involving the open-chain hydroxy-aldehyde form of galactose, its cyclic hemiacetal forms (furanose and pyranose), and the final glycosidic products. The acid catalyst protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by the alcohol to form the glycoside.
A key feature of the Fischer glycosidation is the formation of a mixture of isomers:
-
Anomers: The newly formed glycosidic bond at the anomeric carbon (C1) can be in either the α or β configuration.
-
Ring Forms: The reaction can produce both five-membered (furanoside) and six-membered (pyranoside) ring structures.
Reaction Mechanism and Stereochemical Outcome
The stereochemical outcome of the Fischer glycosidation is governed by the principles of kinetic and thermodynamic control.[2]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed fastest.[1] For hexoses like galactose, the furanosides are the kinetically favored products.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction reaches thermodynamic equilibrium.[1] Under these conditions, the more stable product is favored. The pyranoside forms are thermodynamically more stable than the furanosides. Furthermore, due to the anomeric effect , the α-anomer of the pyranoside is generally the most thermodynamically stable product.[1] The anomeric effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric carbon to be in the axial position.
The interplay between these factors allows for the selective synthesis of different isomers by careful control of the reaction conditions.
Data Presentation: Quantitative Analysis of Reaction Conditions
The choice of acid catalyst and reaction conditions significantly impacts the yield and product distribution of the Fischer glycosidation of galactose. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Acid Catalysts for the Fischer Glycosidation of Sugars
| Catalyst | Sugar | Alcohol | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Amberlite IR-120 | D-Galactose | Methanol (B129727) | Microwave, 120°C, 10 min | - | Good α-selectivity | [3][4] |
| Sulfamic Acid | D-Galactose | Benzyl alcohol | 80°C, 5h | 70-85 | Predominantly α | [2] |
| Zeolite HY (3.1) | N-Acetylgalactosamine | Methanol | Reflux, 48h, 60°C | High | 2:1 (furanoside:pyranoside) | [2] |
| H₂SO₄ on Silica (B1680970) | D-Galactose | Propargyl alcohol | Ultrasound, 40°C | High | Predominantly α | [5] |
| HCl | D-Galactose | Methanol | 35°C, equilibrium | - | 57.8:19.7 (α-pyr:β-pyr) | [6] |
Table 2: Influence of Reaction Time and Temperature on Product Distribution for Hexoses
| Sugar | Conditions | Product Distribution | Control | Reference |
| Hexoses | Short reaction times, low temp. | Furanosides predominate | Kinetic | [1] |
| Hexoses | Long reaction times, high temp. | Pyranosides predominate | Thermodynamic | [1] |
| D-Galactose | Microwave, 120°C, 10 min | Good α-pyranoside selectivity | Thermodynamic | [3] |
| D-Galactose | Methanolic HCl, 35°C, equilibrium | α-pyranoside (57.8%), β-pyranoside (19.7%), α-furanoside (6.2%), β-furanoside (16.3%) | Thermodynamic | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Fischer glycosidation of D-galactose.
Protocol 1: Conventional Fischer Glycosidation of D-Galactose with Methanolic HCl
-
Preparation: A 2% (w/v) solution of D-galactose in 1% methanolic hydrogen chloride is prepared.
-
Reaction: The solution is stirred at 35°C until the composition of the mixture remains constant, as monitored by a suitable analytical technique (e.g., TLC or NMR).
-
Work-up: The reaction is neutralized with a base (e.g., sodium methoxide).
-
Purification: The solvent is evaporated in vacuo, and the resulting residue is purified by an appropriate method, such as column chromatography on silica gel, to separate the different isomers.[6]
Protocol 2: Microwave-Assisted Fischer Glycosidation of D-Galactose with Amberlite IR-120
-
Reaction Setup: In a pressure-rated microwave vial, combine D-galactose (0.1 g), Amberlite IR-120 H+ resin (0.1 g), and anhydrous methanol (1 mL).[3][4]
-
Microwave Irradiation: The sealed vial is placed in a microwave reactor and heated to 120°C for 10 minutes with stirring.[3]
-
Work-up: After cooling, the reaction mixture is filtered to remove the resin.[3][4]
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to isolate the desired methyl galactoside.[3][4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a microwave-assisted Fischer glycosidation experiment.
Conclusion
The Fischer glycosidation of galactose is a versatile and enduring reaction in carbohydrate chemistry. A thorough understanding of its underlying principles, including the reaction mechanism and the factors governing stereochemical outcomes, is essential for its successful application in research and drug development. By carefully selecting the catalyst and controlling the reaction conditions, researchers can favor the formation of specific galactoside isomers. Modern techniques, such as microwave and ultrasound assistance, offer significant advantages in terms of reaction time and efficiency, further enhancing the utility of this classic transformation.
References
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youngin.com [youngin.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to the Stability of Methyl α-D-galactopyranoside in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of methyl α-D-galactopyranoside in solution, with a focus on the chemical degradation pathways, influential factors, and analytical methodologies for stability assessment. This document is intended to be a valuable resource for researchers and professionals involved in the development and formulation of therapeutics and other products containing this glycoside.
Introduction
Methyl α-D-galactopyranoside is a methylated monosaccharide that serves as a valuable building block in synthetic carbohydrate chemistry and as a tool in biochemical and glycobiological research.[1] Its stability in various solution-based formulations is a critical parameter that can influence its efficacy, shelf-life, and the safety profile of the final product. Understanding the degradation kinetics and pathways is therefore essential for formulation development, manufacturing, and storage.
The primary degradation pathway for methyl α-D-galactopyranoside in aqueous solution is hydrolysis of the glycosidic bond, which can be catalyzed by acid or, under more extreme conditions, by base. The rate of this degradation is significantly influenced by pH, temperature, and the composition of the solution.
Chemical Degradation Pathways
The principal mechanism of degradation for methyl α-D-galactopyranoside in solution is the cleavage of the glycosidic bond, resulting in the formation of methanol (B129727) and galactose. This process is primarily facilitated by hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most common degradation pathway for glycosides under acidic to neutral conditions. The generally accepted mechanism for this reaction involves a two-step process:
-
Protonation of the Glycosidic Oxygen: The reaction is initiated by the rapid and reversible protonation of the exocyclic oxygen atom of the glycosidic bond.
-
Formation of a Cyclic Oxocarbenium Ion: This is followed by the rate-determining step, which involves the cleavage of the C1-O bond to form a resonance-stabilized cyclic oxocarbenium ion and methanol.
-
Reaction with Water: The carbocation is then rapidly attacked by a water molecule to yield the free galactose sugar and regenerate the hydronium ion.
This A-1 (unimolecular) mechanism is characterized by a rapid pre-equilibrium protonation followed by a slow, unimolecular heterolysis of the conjugate acid.
Base-Catalyzed Hydrolysis
Under strongly alkaline conditions and typically at elevated temperatures, methyl α-D-galactopyranoside can also undergo hydrolysis. The mechanism of base-catalyzed hydrolysis is generally less efficient than acid-catalyzed hydrolysis for simple alkyl glycosides.
Quantitative Stability Data
Table 1: Influence of pH on the Stability of Methyl α-D-galactopyranoside at a Constant Temperature
| pH | Expected Relative Stability | Primary Degradation Pathway |
| 1-3 | Low | Acid-Catalyzed Hydrolysis |
| 4-6 | Moderate to High | Minimal Hydrolysis |
| 7 | High | Very Slow Hydrolysis |
| 8-10 | Moderate to High | Slow Base-Catalyzed Hydrolysis |
| 11-14 | Low (at elevated temp.) | Base-Catalyzed Hydrolysis |
Table 2: Influence of Temperature on the Stability of Methyl α-D-galactopyranoside at a Constant pH
| Temperature | Expected Relative Stability | Notes |
| 4°C | High | Recommended for long-term storage of solutions. |
| 25°C (Room Temp) | Moderate to High | Stability is generally good, but depends on pH. |
| 40°C | Moderate | Accelerated degradation may be observed. |
| 60°C | Low | Significant degradation is likely, especially at low or high pH. |
| 80°C | Very Low | Rapid degradation is expected. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of methyl α-D-galactopyranoside and for the development of stability-indicating analytical methods.[2][3][4]
General Workflow for a Forced Degradation Study
Protocol for Stability Study under Acidic and Basic Conditions
Objective: To evaluate the stability of methyl α-D-galactopyranoside under acidic and basic conditions at a specified temperature.
Materials:
-
Methyl α-D-galactopyranoside reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Deionized water
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath or incubator
-
HPLC system with a Refractive Index Detector (RID)
-
HPLC column suitable for carbohydrate analysis (e.g., amino-based or ligand-exchange)[5]
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve methyl α-D-galactopyranoside in deionized water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stress Testing:
-
Acidic Condition: In a volumetric flask, mix an appropriate volume of the stock solution with 0.1 M HCl to achieve the desired final concentration of the glycoside.
-
Basic Condition: In a separate volumetric flask, mix an appropriate volume of the stock solution with 0.1 M NaOH.
-
Control: Prepare a control sample by diluting the stock solution with deionized water to the same final concentration.
-
-
Incubation: Place the prepared solutions in a temperature-controlled environment (e.g., 60°C).
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
HPLC Analysis: Analyze the control and stressed samples using a validated HPLC-RID method.[5]
-
Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[5]
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: Consistent for all samples.
-
-
Data Analysis:
-
Calculate the percentage of methyl α-D-galactopyranoside remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Analytical Methodologies
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation. For non-chromophoric compounds like methyl α-D-galactopyranoside, HPLC with refractive index detection (RID) is a common and effective technique.[5] Gas chromatography (GC) following derivatization to increase volatility is another powerful method for both quantification and identification of degradation products.[5]
Table 3: Recommended Analytical Techniques for Stability Studies of Methyl α-D-galactopyranoside
| Technique | Principle | Sample Preparation | Advantages | Limitations |
| HPLC-RID | Separation based on polarity, detection based on changes in refractive index. | Direct injection of aqueous solution. | Simple, robust, good for quantification. | Not compatible with gradient elution, lower sensitivity than UV/MS. |
| GC-MS | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass spectrometric detection. | Derivatization (e.g., acetylation or silylation) to increase volatility. | High sensitivity and selectivity, provides structural information for impurity identification. | Requires derivatization, which can be time-consuming. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Dissolution in a deuterated solvent (e.g., D₂O). | Excellent for structural elucidation of degradation products. | Lower sensitivity compared to chromatographic methods, not ideal for quantification of low-level impurities. |
Conclusion
The stability of methyl α-D-galactopyranoside in solution is a critical factor for its successful application in research and product development. The primary route of degradation is hydrolysis of the glycosidic bond, a reaction that is significantly accelerated by acidic conditions and elevated temperatures. This technical guide provides a foundational understanding of the stability profile of methyl α-D-galactopyranoside and offers detailed protocols for conducting forced degradation studies. By employing the described methodologies, researchers can effectively evaluate the stability of this compound in their specific formulations and establish appropriate storage and handling conditions to ensure product quality and performance.
References
Methodological & Application
Synthesis of Methyl α-D-galactopyranoside: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Methyl α-D-galactopyranoside, a crucial building block in carbohydrate chemistry and drug development. The primary method detailed is the Fischer glycosidation, a reliable and straightforward approach for this synthesis.
Introduction
Methyl α-D-galactopyranoside serves as a versatile precursor in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates. Its applications span from fundamental biochemical research to the development of novel therapeutics. The Fischer glycosidation reaction, which involves the acid-catalyzed reaction of a monosaccharide with an alcohol, is a common and effective method for preparing glycosides like Methyl α-D-galactopyranoside. This method, while sometimes yielding a mixture of anomers, can be optimized to favor the desired α-isomer.
Comparative Synthesis Data
The following table summarizes the typical yields obtained from the Fischer glycosidation of D-galactose to produce both α- and β-anomers of methyl D-galactopyranoside.
| Product | Anomer | Typical Yield (%) |
| Methyl D-galactopyranoside | α | 41 - 58% |
| Methyl D-galactopyranoside | β | 15 - 21% |
Experimental Protocol: Fischer Glycosidation
This protocol outlines the synthesis of Methyl α-D-galactopyranoside from D-galactose using methanol (B129727) as both the reagent and solvent, with a strong acid catalyst.
Materials:
-
D-galactose
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas
-
Sodium Carbonate (Na₂CO₃) or Barium Carbonate (BaCO₃)
-
Activated Charcoal
-
Ethanol (for crystallization)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-galactose in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, bubble dry hydrogen chloride gas through the methanolic suspension.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours to reach equilibrium, which favors the formation of the thermodynamically more stable α-anomer.
-
Neutralization: After the reaction is complete, cool the mixture in an ice bath. Neutralize the acid catalyst by adding sodium carbonate or barium carbonate portion-wise until the effervescence ceases and the pH is neutral.
-
Filtration: Filter the mixture to remove the insoluble salts and any unreacted starting material. Wash the solid residue with a small amount of methanol.
-
Decolorization and Concentration: To the filtrate, add activated charcoal and stir for a short period to decolorize the solution. Filter the solution to remove the charcoal. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrupy residue.
-
Crystallization and Isolation: Dissolve the syrupy residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. The Methyl α-D-galactopyranoside will crystallize out of the solution.
-
Purification: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR). The filtrate, which contains the β-anomer and other byproducts, can be re-processed to increase the overall yield of the α-anomer by re-equilibration.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of Methyl α-D-galactopyranoside via Fischer glycosidation.
Caption: Workflow for the synthesis of Methyl α-D-galactopyranoside.
Signaling Pathways and Logical Relationships
While this synthesis is a direct chemical transformation and not a biological signaling pathway, a logical relationship diagram can illustrate the progression from starting materials to the final product and byproducts.
Caption: Logical flow from reactants to products in Fischer glycosidation.
References
Application Notes and Protocols for the Enzymatic Synthesis of Methyl α-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-galactopyranoside is a valuable carbohydrate derivative with significant applications in biochemical research and drug development. It serves as a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates, and is utilized in studies of carbohydrate-protein interactions and enzyme kinetics. The enzymatic synthesis of Methyl α-D-galactopyranoside offers a highly specific and environmentally benign alternative to traditional chemical methods, which often require extensive protecting group strategies and can result in mixtures of anomers.
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of Methyl α-D-galactopyranoside via transglycosylation catalyzed by α-galactosidase.
Principle of the Method
The enzymatic synthesis is based on the transglycosylation activity of α-galactosidase (EC 3.2.1.22). In this reaction, the enzyme catalyzes the transfer of a galactosyl moiety from a suitable donor substrate to an acceptor molecule. When methanol (B129727) is used as the acceptor, Methyl α-D-galactopyranoside is formed. A common and effective galactosyl donor for this reaction is p-nitrophenyl-α-D-galactopyranoside (pNPG), where the release of the p-nitrophenolate ion can be monitored spectrophotometrically. Alternatively, natural oligosaccharides such as raffinose (B1225341) can serve as the galactosyl donor.
The reaction proceeds through a double displacement mechanism, where a glycosyl-enzyme intermediate is formed and subsequently intercepted by the acceptor (methanol) to yield the desired product.
Applications
Methyl α-D-galactopyranoside synthesized via this enzymatic method can be employed in various research and development applications, including:
-
Enzyme Inhibition Studies: As a potential inhibitor for glycosidases and glycosyltransferases.
-
Glycobiology Research: As a standard for chromatographic and mass spectrometric analysis of galactosides.
-
Drug Delivery: As a precursor for the synthesis of glycosylated drug carriers to enhance solubility and bioavailability.
-
Microbiology: As a specific carbon source for the cultivation and study of microorganisms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the enzymatic synthesis of Methyl α-D-galactopyranoside using two different α-galactosidases.
Table 1: Reaction Conditions for Enzymatic Synthesis
| Parameter | BoGal36A (from Bacteroides ovatus) | Aga27A (from Guar) |
| Enzyme | α-Galactosidase (GH36) | α-Galactosidase (GH27) |
| Galactosyl Donor | Raffinose | Raffinose |
| Acceptor | Methanol | Methanol |
| pH | Not specified | Not specified |
| Temperature (°C) | Not specified | Not specified |
Table 2: Yields of Methyl α-D-galactopyranoside
| Enzyme | Galactosyl Donor | Acceptor | Yield (%) | Reference |
| BoGal36A | Raffinose | Methanol | 48 | [1] |
| Aga27A | Raffinose | Methanol | 38 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Methyl α-D-galactopyranoside using α-Galactosidase
This protocol describes a general method for the synthesis of Methyl α-D-galactopyranoside using a commercially available α-galactosidase and a suitable galactosyl donor.
Materials:
-
α-Galactosidase (e.g., from Aspergillus niger, green coffee beans, or a recombinant source like Bacteroides ovatus or Guar)
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) or Raffinose
-
Methanol (anhydrous)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5-6.0)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Incubator or water bath
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., ethyl acetate:methanol:water, 7:2:1 v/v/v)
-
Visualizing agent for TLC (e.g., p-anisaldehyde solution or ceric sulfate/ammonium molybdate (B1676688) stain)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino-based or reverse-phase) for analysis and purification.
-
Mass Spectrometer (for product confirmation)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the galactosyl donor (e.g., 40 mM pNPG or an appropriate concentration of raffinose) in the chosen buffer.[1]
-
Add methanol as the acceptor. The concentration of methanol can be varied to optimize the yield, but a significant excess is typically used.
-
Equilibrate the reaction mixture to the optimal temperature for the chosen α-galactosidase.
-
Initiate the reaction by adding a predetermined amount of α-galactosidase solution. The enzyme concentration should be optimized for efficient conversion.
-
-
Incubation:
-
Incubate the reaction mixture with gentle agitation for a specified period (e.g., several hours to days). The reaction progress can be monitored over time.
-
-
Reaction Monitoring:
-
At different time points, withdraw small aliquots of the reaction mixture.
-
Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent.
-
Analyze the aliquots by TLC to qualitatively assess the formation of the new product (Methyl α-D-galactopyranoside) and the consumption of the donor. The product is expected to have a different Rf value compared to the donor and free galactose.
-
For quantitative analysis, use HPLC to determine the concentration of the product and remaining substrates.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached the desired conversion, terminate the entire reaction by heat inactivation.
-
Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble material.
-
The supernatant containing the product can be purified using chromatographic techniques. A common method involves separation on a Sephadex G-10 or Dowex-1 x 8 column.[2]
-
Collect the fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl α-D-galactopyranoside.
-
-
Product Characterization:
-
Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure and anomeric configuration).
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of Methyl α-D-galactopyranoside.
Caption: Mechanism of α-galactosidase catalyzed transglycosylation.
References
Synthesis of Isotope-Labeled Methyl α-D-Galactopyranoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isotope-labeled Methyl α-D-galactopyranoside. This compound is a valuable tool in various research fields, including glycobiology, pharmacology, and drug development, where it can serve as a tracer for metabolic studies, a standard for mass spectrometry, or a probe in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate-protein interactions. The protocols focus on the well-established Fischer glycosylation method, which is adaptable for the incorporation of isotopes such as ¹³C or ²H (deuterium).
Application Notes
Isotope-labeled Methyl α-D-galactopyranoside is a non-radioactive, stable isotopologue of the natural monosaccharide derivative. The incorporation of a stable isotope (e.g., ¹³C in the methyl group or deuterium (B1214612) in the methyl group or on the pyranose ring) provides a distinct mass signature that allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS) or to be specifically detected in NMR spectroscopy.
Key Applications:
-
Metabolic and Pharmacokinetic Studies: Labeled Methyl α-D-galactopyranoside can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of galactose-containing molecules in biological systems.
-
Quantitative Analysis: It serves as an ideal internal standard for quantitative mass spectrometry-based assays of Methyl α-D-galactopyranoside or related metabolites in complex biological matrices.
-
NMR Spectroscopy: ¹³C-labeled Methyl α-D-galactopyranoside is a powerful tool for investigating the interactions between carbohydrates and proteins by NMR. The ¹³C label provides a specific probe to monitor binding events and conformational changes upon interaction.
-
Enzyme Assays: It can be used as a substrate in assays for galactosidases and other galactose-processing enzymes, allowing for detailed kinetic and mechanistic studies.
Synthesis Protocols
The most common and direct method for the synthesis of Methyl α-D-galactopyranoside is the Fischer glycosylation of D-galactose. This reaction involves treating the sugar with an alcohol in the presence of an acid catalyst. For the synthesis of the isotope-labeled compound, the corresponding labeled alcohol is used. The primary product of this reaction is a mixture of the α and β anomers of the methyl galactopyranoside, with the α-anomer generally being the thermodynamically favored product.[1]
Protocol 1: Synthesis of [¹³C-Methyl] α-D-Galactopyranoside via Fischer Glycosylation
This protocol describes the synthesis of Methyl α-D-galactopyranoside with a ¹³C-labeled methyl group using [¹³C]methanol.
Materials:
-
D-galactose
-
[¹³C]Methanol (99 atom % ¹³C)
-
Amberlite IR-120 (H⁺) resin or concentrated sulfuric acid
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
Sodium methoxide (B1231860) solution
-
Dichloromethane (DCM)
-
Methanol (B129727) (for purification)
-
Silica (B1680970) gel for column chromatography
Experimental Procedure:
-
Glycosylation:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-galactose (1.0 g, 5.55 mmol) in [¹³C]methanol (20 mL).
-
Add a catalytic amount of acid. Two options are common:
-
Option A (Heterogeneous catalyst): Add Amberlite IR-120 (H⁺) resin (1.0 g).
-
Option B (Homogeneous catalyst): Carefully add concentrated sulfuric acid (0.2 mL) dropwise while cooling the mixture in an ice bath.
-
-
Heat the reaction mixture to reflux and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Neutralization and Filtration:
-
After cooling to room temperature, if using sulfuric acid, neutralize the reaction by adding solid sodium carbonate or a slight excess of pyridine until the solution is neutral. If using the resin, simply filter off the resin and wash it with methanol.
-
-
Solvent Removal:
-
Evaporate the solvent under reduced pressure to obtain a crude syrup containing a mixture of anomers and unreacted sugar.
-
-
Purification of the α-Anomer:
-
The separation of the α and β anomers can be challenging. A common strategy involves acetylation followed by deacetylation, as the acetylated anomers are often easier to separate by chromatography.
-
Acetylation: Dissolve the crude syrup in anhydrous pyridine (15 mL) and cool in an ice bath. Add acetic anhydride (10 mL) dropwise. Let the reaction warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Chromatography: Concentrate the organic layer and purify the resulting acetylated product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The α-anomer typically has a different retention factor than the β-anomer.
-
Deacetylation: Combine the fractions containing the pure acetylated α-anomer and dissolve in dry methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2-4 hours.
-
Final Purification: Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and evaporate the solvent. The resulting solid can be recrystallized from methanol or ethanol (B145695) to yield pure [¹³C-Methyl] α-D-galactopyranoside.
-
Quantitative Data
The yields and anomeric ratios of the Fischer glycosylation can vary depending on the reaction conditions. The following table summarizes typical data reported in the literature for the synthesis of methyl galactopyranosides.
| Parameter | Value | Reference |
| Yield (α-anomer) | 41% (initial separation) | [2] |
| Yield (β-anomer) | 15% (initial separation) | [2] |
| Anomeric Ratio (α:β) | Can range from 2.7:1 to 8:1, with the α-anomer being the major product at equilibrium. | |
| Microwave-assisted Yield | Good selectivity for the α-anomer with significantly reduced reaction times. | [3][4] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of isotope-labeled Methyl α-D-galactopyranoside via Fischer glycosylation.
Caption: Workflow for the synthesis of isotope-labeled Methyl α-D-galactopyranoside.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and dependencies of the synthesis and purification stages.
References
Application Notes and Protocols for Protecting Group Strategies in Methyl α-D-galactopyranoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern medicinal chemistry and chemical biology. Methyl α-D-galactopyranoside is a fundamental building block in the synthesis of various biologically active molecules. The presence of multiple hydroxyl groups with similar reactivity necessitates a robust protecting group strategy to achieve regioselective modifications. This document provides detailed application notes and experimental protocols for common protecting group strategies employed in the synthesis of derivatives of Methyl α-D-galactopyranoside.
The judicious choice and application of protecting groups are critical for the successful synthesis of complex glycosides. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable with high efficiency under mild conditions that do not affect other functional groups in the molecule. Orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others, are particularly powerful in multistep carbohydrate synthesis.[1]
General Strategies for Protecting Methyl α-D-galactopyranoside
The primary hydroxyl group at the C-6 position of Methyl α-D-galactopyranoside is the most nucleophilic, followed by the equatorial hydroxyl at C-3, the axial hydroxyl at C-4, and the equatorial hydroxyl at C-2. This inherent reactivity difference can be exploited for regioselective protection.
Common strategies often involve the initial protection of the C-4 and C-6 hydroxyls as a cyclic acetal (B89532), typically a benzylidene acetal. This directs subsequent reactions to the C-2 and C-3 positions. The remaining hydroxyl groups can then be protected with groups that can be removed under different conditions, allowing for a high degree of synthetic flexibility.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for key protection and deprotection steps in the synthesis of Methyl α-D-galactopyranoside derivatives.
Table 1: Regioselective Protection of the 4,6-Hydroxyl Groups
| Protecting Group | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Benzylidene Acetal | Benzaldehyde (B42025), ZnCl₂ | Benzaldehyde | 48 | rt | ~63 | [2] |
Table 2: Regioselective Protection of the 6-Hydroxyl Group
| Protecting Group | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Tosyl | p-Toluenesulfonyl chloride | Pyridine (B92270) | Overnight | -50 to rt | 90 | [3] |
Table 3: Protection of 2,3-Hydroxyl Groups (after 4,6-protection)
| Protecting Group | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Benzyl (B1604629) | Benzyl bromide, NaH | DMF | Varies | rt | High | [4] |
| Acetyl | Acetic anhydride, Pyridine | Pyridine | Varies | rt | High | [5] |
Table 4: Deprotection Methods and Yields
| Protecting Group | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Benzylidene Acetal | H₂, Pd/C | Methanol (B129727) | Varies | rt | Excellent | [1] |
| Benzyl Ether | H₂, Pd/C | Methanol | 16 | rt | High | [6] |
| Tosyl | Not applicable (typically for activation) | - | - | - | - | - |
| Silyl Ethers (TBDMS) | TBAF | THF | Varies | rt | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-galactopyranoside
This protocol describes the protection of the C-4 and C-6 hydroxyl groups of Methyl α-D-galactopyranoside using benzaldehyde to form a cyclic acetal.
Materials:
-
Methyl α-D-galactopyranoside
-
Benzaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Water
-
Hexane
-
Chloroform
-
Ether
Procedure:
-
A mixture of Methyl α-D-galactopyranoside (0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[2]
-
The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.[2]
-
The mixture is stirred for an additional 10 minutes and then refrigerated overnight.[2]
-
Hexane (75 mL) is added, and the resulting mixture is stirred for 30 minutes to aid in removing excess benzaldehyde.[2]
-
The product is collected by filtration on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.[2]
-
Recrystallization from chloroform–ether affords analytically pure Methyl 4,6-O-benzylidene-α-D-galactopyranoside.[2]
Protocol 2: Regioselective 6-O-Tosylation of Methyl α-D-galactopyranoside
This protocol details the selective tosylation of the primary hydroxyl group at the C-6 position.
Materials:
-
Methyl α-D-galactopyranoside
-
Dry Pyridine
-
4-Toluenesulfonyl chloride (TsCl)
-
Ice-water
Procedure:
-
To a well-stirred solution of Methyl α-D-galactopyranoside (50 mmol) in dry pyridine (40 ml), 4-toluenesulfonyl chloride (55 mmol) is added in small portions at -50 °C.[3]
-
The reaction mixture is then kept in a freezer overnight.[3]
-
After allowing the mixture to reach room temperature, it is poured into ice-water (250 ml).[3]
-
The precipitate is collected by filtration and recrystallized from ethanol to give Methyl 6-O-tosyl-α-D-galactopyranoside as white crystals.[3]
Protocol 3: Benzylation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside
This protocol describes the protection of the remaining C-2 and C-3 hydroxyl groups as benzyl ethers.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-galactopyranoside
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Water
Procedure:
-
To a solution of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in anhydrous DMF, add sodium hydride portionwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Partition the mixture between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to yield Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside.
Protocol 4: Regioselective Reductive Opening of the Benzylidene Acetal with DIBAL-H
This protocol allows for the regioselective opening of the benzylidene acetal to generate a free hydroxyl group at the C-4 position and a benzyl ether at the C-6 position.
Materials:
-
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene (B28343) or dichloromethane)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Dissolve Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside in anhydrous dichloromethane or toluene under an inert atmosphere and cool to 0 °C.
-
Slowly add the DIBAL-H solution dropwise. The reaction of methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactoside with DIBAL-H selectively yields methyl 2,3,6-tri-O-benzyl-α-D-galactoside, irrespective of the solvent used for the DIBAL-H solution.[8]
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Protocol 5: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
This protocol describes the removal of benzyl ether protecting groups to yield free hydroxyl groups.
Materials:
-
Benzyl-protected galactopyranoside derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected galactopyranoside in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: General workflow for a protecting group strategy in Methyl α-D-galactopyranoside synthesis.
Caption: Orthogonal protecting group strategy for sequential modification of hydroxyl groups.
References
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.org [mdpi.org]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for STD-NMR Analysis of Methyl α-D-galactopyranoside-Protein Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy for the characterization of the binding of Methyl α-D-galactopyranoside to proteins. This document includes the theoretical principles of the technique, detailed experimental protocols, data analysis guidelines, and an example of a relevant biological signaling pathway.
Introduction to STD-NMR for Protein-Ligand Interaction Analysis
Saturation Transfer Difference (STD)-NMR is a powerful and widely used ligand-observed NMR technique for studying protein-ligand interactions in solution.[1][2] It is particularly well-suited for detecting weak to medium affinity binding (with dissociation constants, Kd, in the µM to mM range), which is often characteristic of initial hits in fragment-based drug discovery.[3][4]
The core principle of STD-NMR lies in the transfer of magnetization from a protein to a binding ligand. In an STD-NMR experiment, a selective saturation pulse is applied to a region of the NMR spectrum where only protein resonances appear. This saturation spreads throughout the entire protein via a process called spin diffusion. If a small molecule ligand binds to the protein, the saturation is transferred from the protein's protons to the protons of the bound ligand. When the ligand dissociates back into solution, it carries this "memory" of saturation. By subtracting a reference spectrum (acquired without protein saturation) from the saturated spectrum, only the signals of the binding ligand that received saturation from the protein will remain. This resulting "difference" spectrum provides a fingerprint of the ligand's binding epitope, highlighting the protons of the ligand that are in closest proximity to the protein surface.
Methyl α-D-galactopyranoside is a monosaccharide that serves as a valuable probe for studying carbohydrate-binding proteins, such as lectins. Lectins are involved in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen-host interactions. Understanding the binding of galactosides like Methyl α-D-galactopyranoside to these proteins is crucial for the development of therapeutics targeting these pathways.
Quantitative Analysis of Methyl α-D-galactopyranoside-Protein Interactions
STD-NMR can be employed to determine the dissociation constant (Kd) of the protein-ligand interaction. This is typically achieved by titrating the ligand at various concentrations while keeping the protein concentration constant and measuring the STD amplification factor. The data can then be fitted to a binding isotherm to extract the Kd value.
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Peanut Agglutinin (PNA) | Methyl α-D-galactopyranoside | 13C NMR | ~195 µM (calculated from kon and koff) | [5] |
| Debaryomyces hansenii UFV-1 extracellular α-galactosidase | Methyl α-D-galactopyranoside | Enzyme Inhibition Assay | Ki' = 0.82 mM | [6] |
| Debaryomyces hansenii UFV-1 intracellular α-galactosidase | Methyl α-D-galactopyranoside | Enzyme Inhibition Assay | Ki' = 1.12 mM | [6] |
Note: The Kd for Peanut Agglutinin was calculated from the reported association (kon = 4.6 x 10^4 M⁻¹s⁻¹) and dissociation (koff ≈ 9 s⁻¹ at 5°C) rate constants (Kd = koff/kon). Ki' represents the inhibition constant.
Experimental Protocol: STD-NMR for Methyl α-D-galactopyranoside Binding
This protocol provides a general framework for conducting an STD-NMR experiment to characterize the binding of Methyl α-D-galactopyranoside to a target protein.
Sample Preparation
-
Protein Preparation:
-
The protein of interest should be purified to >95% homogeneity.
-
Dialyze or buffer exchange the protein into a deuterated NMR buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, in 99.9% D₂O, pH 7.4).
-
Concentrate the protein to a stock solution of approximately 50-100 µM. The final concentration in the NMR tube will be in the range of 10-50 µM.
-
-
Ligand Preparation:
-
Prepare a stock solution of Methyl α-D-galactopyranoside (e.g., 100 mM) in the same deuterated NMR buffer used for the protein.
-
-
NMR Sample Preparation:
-
Prepare a final sample volume of 500-600 µL in a standard 5 mm NMR tube.
-
The final protein concentration should be in the range of 10-50 µM.
-
The final ligand concentration should be in a significant excess to the protein, typically 50-100 fold (e.g., 1-5 mM).
-
Control Sample: It is advisable to prepare a control sample containing only the ligand at the same concentration to confirm the absence of direct saturation effects on the ligand.
-
NMR Data Acquisition
-
Spectrometer Setup:
-
Use a spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Tune and match the probe for ¹H.
-
Lock on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
-
STD-NMR Pulse Program:
-
A standard STD pulse sequence with water suppression (e.g., stddiffesgp on Bruker instruments) should be used.
-
-
Key Experimental Parameters:
-
On-resonance saturation frequency: Select a frequency in a region of the spectrum where only protein signals are present and no ligand signals overlap (e.g., -1.0 ppm or 7.0-8.0 ppm for aliphatic or aromatic protein protons, respectively).
-
Off-resonance saturation frequency: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).
-
Saturation time (tsat): A saturation time of 2 seconds is a good starting point. For quantitative measurements and epitope mapping, a build-up curve can be generated by acquiring spectra with varying saturation times (e.g., 0.5, 1, 2, 4, 6, 8 seconds).
-
Saturation power: A selective Gaussian pulse train with a typical power level of 40-50 Hz should be used.
-
Number of scans: A sufficient number of scans (e.g., 128 or more) should be acquired to achieve a good signal-to-noise ratio in the difference spectrum.
-
Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).
-
Data Processing and Analysis
-
Processing:
-
The raw data is processed to generate the on-resonance and off-resonance spectra.
-
The STD difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
-
Analysis:
-
Binding Confirmation: The presence of signals in the STD difference spectrum confirms that Methyl α-D-galactopyranoside binds to the protein.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective protons to the protein surface. Normalize the STD intensities to the signal with the highest intensity (set to 100%) to create an epitope map. This map reveals which parts of the ligand are in closest contact with the protein.
-
Dissociation Constant (Kd) Determination:
-
Acquire STD spectra at a fixed protein concentration and varying ligand concentrations.
-
Calculate the STD amplification factor (STD-AF) for each ligand concentration.
-
Plot the STD-AF against the ligand concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Visualizations
Experimental Workflow
References
- 1. ashpublications.org [ashpublications.org]
- 2. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When Galectins Recognize Glycans: From Biochemistry to Physiology and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]
Application Notes and Protocols: Methyl α-D-galactopyranoside as a Substrate for Glycosyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor substrate, a process fundamental to the synthesis of complex carbohydrates, glycoproteins, and glycolipids. The substrate specificity of these enzymes is paramount in defining the final glycan structure and its biological function. Methyl α-D-galactopyranoside is a valuable tool in the study of galactosyltransferases, a subset of GTs. Its methylated anomeric carbon provides stability against glycosidases, while the galactopyranoside ring serves as a recognition motif for specific galactosyltransferases. This document provides detailed application notes and protocols for the use of methyl α-D-galactopyranoside in glycosyltransferase assays, aiding in the characterization of enzyme activity, specificity, and the screening of potential inhibitors.
Applications in Glycosyltransferase Research
Methyl α-D-galactopyranoside serves as a crucial reagent in several key areas of glycosyltransferase research:
-
Probing Glycosyltransferase Specificity: By systematically modifying the hydroxyl groups of methyl α-D-galactopyranoside (e.g., 6-O-methylation), researchers can investigate the steric and electronic requirements of a galactosyltransferase's active site.[1] A decrease in enzymatic activity with a modified substrate suggests the importance of the altered hydroxyl group for substrate recognition and binding.[1]
-
Development of Glycosyltransferase Inhibitors: Compounds that are poor substrates but can still bind to the enzyme's active site are potential starting points for the design of competitive inhibitors. Methyl α-D-galactopyranoside and its derivatives can be explored as scaffolds for the development of such inhibitors, which are valuable for elucidating the biological roles of specific GTs and hold therapeutic promise.[1]
-
Biochemical Research and Enzyme Kinetics: This compound is widely used as a substrate in enzyme assays to study the kinetics of glycosyltransferases, providing insights into carbohydrate metabolism.[2]
Data Presentation
While specific kinetic parameters for methyl α-D-galactopyranoside with various galactosyltransferases are not extensively reported in the literature, the following tables provide a template for researchers to summarize their experimental findings. These tables are designed for the comparative analysis of a specific galactosyltransferase, such as β-1,4-galactosyltransferase 1 (B4GALT1), with the natural acceptor substrate N-acetylglucosamine (GlcNAc) and the analog methyl α-D-galactopyranoside.
Table 1: Hypothetical Kinetic Parameters of a Galactosyltransferase
| Acceptor Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Apparent kcat (s-1) | Apparent kcat/Km (s-1M-1) |
| N-Acetylglucosamine (GlcNAc) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Methyl α-D-galactopyranoside | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: Inhibitor Potency against a Galactosyltransferase
| Inhibitor | Acceptor Substrate | IC50 (µM) | Inhibition Type | Ki (µM) |
| [Test Compound 1] | Methyl α-D-galactopyranoside | [Experimental Value] | [e.g., Competitive] | [Experimental Value] |
| [Test Compound 2] | Methyl α-D-galactopyranoside | [Experimental Value] | [e.g., Non-competitive] | [Experimental Value] |
Experimental Protocols
The following are detailed protocols for common glycosyltransferase assays that can be adapted for use with methyl α-D-galactopyranoside as the acceptor substrate.
Protocol 1: Colorimetric Assay for Glycosyltransferase Activity
This protocol is based on the detection of inorganic phosphate (B84403) released from the nucleotide diphosphate (B83284) product (e.g., UDP) of the glycosyltransferase reaction, which is coupled with a phosphatase. The released phosphate is then quantified using a malachite green-based colorimetric reagent.[3][4]
Materials:
-
Glycosyltransferase of interest (e.g., recombinant human B4GALT1)
-
Methyl α-D-galactopyranoside (Acceptor substrate)
-
UDP-galactose (Donor substrate)
-
Alkaline Phosphatase
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a known concentration of the glycosyltransferase, and varying concentrations of methyl α-D-galactopyranoside.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of UDP-galactose.
-
Incubation: Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Add Phosphatase: Add alkaline phosphatase to the reaction mixture to release inorganic phosphate from the UDP produced. Incubate for an additional 15-30 minutes at 37°C.
-
Stop Reaction & Color Development: Terminate the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in each reaction. Calculate the enzyme activity based on the amount of product formed over time.
Caption: Workflow for the colorimetric glycosyltransferase assay.
Protocol 2: HPLC-Based Assay for Glycosyltransferase Activity
This method directly measures the consumption of the donor substrate (UDP-galactose) or the formation of the nucleotide diphosphate product (UDP) by High-Performance Liquid Chromatography (HPLC).[5]
Materials:
-
Glycosyltransferase of interest
-
Methyl α-D-galactopyranoside (Acceptor substrate)
-
UDP-galactose (Donor substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MnCl2)
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)
-
Mobile phase (e.g., phosphate buffer with an organic modifier)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, glycosyltransferase, methyl α-D-galactopyranoside, and UDP-galactose in a microcentrifuge tube.
-
Incubation: Incubate the reaction at the optimal temperature for the desired time.
-
Stop Reaction: Terminate the reaction by adding the quenching solution or by heat inactivation (e.g., 95°C for 5 minutes).
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: Quantify the amount of UDP produced or UDP-galactose consumed by comparing the peak areas to a standard curve of known concentrations.
Caption: Workflow for the HPLC-based glycosyltransferase assay.
Protocol 3: Continuous Spectrophotometric Assay for Glycosyltransferase Activity
This assay continuously monitors the formation of the nucleotide diphosphate (e.g., UDP) by coupling its conversion to a reaction that results in a change in absorbance. A common method involves a coupled enzyme system of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Glycosyltransferase of interest
-
Methyl α-D-galactopyranoside (Acceptor substrate)
-
UDP-galactose (Donor substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2, 50 mM KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
UV-transparent 96-well plate or cuvette
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, methyl α-D-galactopyranoside, PEP, NADH, PK, and LDH.
-
Enzyme Addition: Add the glycosyltransferase to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding UDP-galactose.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Caption: Principle of the continuous spectrophotometric glycosyltransferase assay.
Probing Enzyme Specificity with Modified Substrates
The use of methyl α-D-galactopyranoside and its derivatives is a powerful strategy to map the active site of a galactosyltransferase. By comparing the enzyme's activity with the natural substrate versus a modified analog, one can infer the importance of specific functional groups for binding and catalysis.
Caption: Logic for probing enzyme specificity using a modified substrate.
Conclusion
Methyl α-D-galactopyranoside is a versatile and valuable tool for researchers studying glycosyltransferases. The protocols and application notes provided herein offer a framework for characterizing enzyme activity, investigating substrate specificity, and screening for potential inhibitors. While quantitative kinetic data with this specific substrate may require empirical determination, the methodologies outlined will enable researchers to generate high-quality, reproducible data to advance our understanding of these important enzymes and their roles in biology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of galactosyltransferase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Galactosidase Inhibition Assay using Methyl α-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Galactosidase A (α-Gal A) is a lysosomal enzyme responsible for the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1] A deficiency in this enzyme leads to the X-linked lysosomal storage disorder known as Fabry disease, characterized by the accumulation of globotriaosylceramide (Gb3) in various tissues.[1][2][3][4] This accumulation results in a cascade of cellular and organ dysfunction, affecting the kidneys, heart, and nervous system.[2][4] Consequently, the development of inhibitors for α-galactosidase is a key therapeutic strategy for Fabry disease, primarily through chaperone therapy which aims to stabilize the misfolded enzyme and restore its function.[5]
Methyl α-D-galactopyranoside is a known inhibitor of α-galactosidase and can be utilized in screening assays to identify and characterize new potential therapeutic agents.[6][7] This document provides a detailed protocol for an in vitro α-galactosidase inhibition assay using Methyl α-D-galactopyranoside as a reference compound.
Principle of the Assay
The α-galactosidase inhibition assay is a colorimetric or fluorometric method to determine the inhibitory activity of a test compound. The enzyme hydrolyzes a synthetic substrate, such as p-nitrophenyl-α-D-galactopyranoside (pNPG) or 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), to produce a chromogenic or fluorogenic product, respectively. The amount of product generated is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced, leading to a decrease in the signal. The inhibitory potential of a test compound is quantified by measuring the reduction in signal compared to an uninhibited control.
Materials and Reagents
-
α-Galactosidase (from human placenta, recombinant, or other sources)
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) (Substrate for colorimetric assay)
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG) (Substrate for fluorometric assay)[10]
-
Assay Buffer (e.g., 0.1 M Sodium Citrate Buffer, pH 4.6)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate for pNPG assay)
-
Test compounds
-
96-well microplates (clear for colorimetric, black for fluorometric)
-
Microplate reader capable of measuring absorbance at 405 nm or fluorescence at Ex/Em = 365/440 nm[10]
-
Incubator at 37°C
Experimental Protocols
Preparation of Reagents
-
α-Galactosidase Solution: Prepare a stock solution of α-galactosidase in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate for the duration of the incubation.
-
Substrate Solution:
-
For colorimetric assay: Prepare a stock solution of pNPG in assay buffer.
-
For fluorometric assay: Prepare a stock solution of 4-MUG in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final substrate concentration should be at or near the Km value for the enzyme.
-
-
Test Compound and Methyl α-D-galactopyranoside Solutions: Prepare stock solutions of the test compounds and Methyl α-D-galactopyranoside in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer to determine the IC50 value.
Assay Procedure (96-well plate format)
-
Compound Addition: To the wells of a 96-well plate, add 20 µL of the diluted test compounds or Methyl α-D-galactopyranoside. For the control (100% enzyme activity) and blank (no enzyme) wells, add 20 µL of assay buffer with the same concentration of solvent used for the test compounds.
-
Enzyme Addition: Add 20 µL of the α-galactosidase solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 20 µL of the substrate solution (pNPG or 4-MUG) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination (for colorimetric assay): Add 100 µL of stop solution to each well to terminate the reaction.
-
Measurement:
-
Colorimetric Assay: Measure the absorbance at 405 nm using a microplate reader.
-
Fluorometric Assay: Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 440 nm.[10]
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Signal of Test Compound - Signal of Blank) / (Signal of Control - Signal of Blank)] * 100
-
Determine the IC50 value: The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: IC50 Values of Known α-Galactosidase Inhibitors
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| 1-Deoxygalactonojirimycin (DGJ) | Human recombinant α-galactosidase A | 5.6 nM | [11] |
| Lansoprazole | Coffee bean α-galactosidase | 6.4 µM | [5][11] |
| Merbromin | Coffee bean α-galactosidase | 1.38 µM | [11] |
| Phenylmercuric acetate | Coffee bean α-galactosidase | 7.42 µM | [11] |
| α-galactose-configured aziridine | Human lysosomal α-galactosidase A | 40 nM | [12] |
| Migalastat | Not Specified | 13.0, 42.0, 70.0 nM | [13] |
| 2,5-Dideoxy-2,5-imino-D-altritol | Not Specified | 690.0, 750.0, 1000.0 nM | [13] |
Mandatory Visualization
Caption: Experimental workflow for the α-galactosidase inhibition assay.
Caption: Simplified signaling pathway of Fabry disease.
References
- 1. An Overview of Molecular Mechanisms in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. High throughput screening for inhibitors of alpha-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-O-Methyl-alpha-D-galactopyranoside [gbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-galactosidase A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application of Methyl α-D-galactopyranoside in Cell-based Assays for Fabry Disease Research and Drug Development
Abstract
This application note provides detailed protocols and guidelines for the use of Methyl α-D-galactopyranoside in cell-based assays relevant to Fabry disease research and the development of novel therapeutics. Methyl α-D-galactopyranoside is a valuable tool for studying the pathophysiology of Fabry disease, a lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A). Its primary applications in a cellular context include serving as a competitive inhibitor for in vitro enzyme assays, acting as a control for evaluating enzyme replacement therapies (ERT), and aiding in the screening and characterization of pharmacological chaperones. This document outlines specific methodologies for these applications, presents quantitative data in a clear format, and includes visualizations of key experimental workflows and cellular pathways.
Introduction
Fabry disease is an X-linked genetic disorder characterized by the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues due to deficient α-Gal A activity.[1][2] This accumulation leads to a wide range of symptoms, including neuropathic pain, kidney failure, and cardiovascular complications.[1] Research into Fabry disease and the development of effective treatments, such as enzyme replacement therapy (ERT) and pharmacological chaperone therapy (PCT), rely on robust and reproducible cell-based assays.[3][4]
Methyl α-D-galactopyranoside, a stable analogue of the terminal galactose residue of Gb3, serves as a competitive inhibitor of α-galactosidase A.[5] This property makes it an indispensable tool for researchers. In cell-based assays, it can be used to:
-
Inhibit α-Gal A activity: To create a cellular model of Fabry disease or to validate the specificity of an enzyme activity assay.
-
Act as a negative control: In the evaluation of ERT, it can be used to block the uptake of recombinant α-Gal A through cell-surface receptors.
-
Aid in the development of pharmacological chaperones: By competing for the active site, it can be used in control experiments to ensure that the chaperone effect is specific.
This document provides detailed protocols for these key applications, along with tabulated quantitative data and graphical representations of the underlying principles and workflows.
Data Presentation
| Enzyme Source | Inhibitor | Inhibition Type | Ki (mM) |
| Debaryomyces hansenii UFV-1 (extracellular) | Methyl α-D-galactopyranoside | Competitive | 0.82 |
| Debaryomyces hansenii UFV-1 (intracellular) | Methyl α-D-galactopyranoside | Competitive | 1.12 |
Table 1: Inhibitory Activity of Methyl α-D-galactopyranoside against α-Galactosidases. This table summarizes the reported inhibition constants (Ki) of Methyl α-D-galactopyranoside against α-galactosidases from a non-mammalian source.[5] These values can be used as a starting point for determining the optimal inhibitor concentrations in assays involving human α-galactosidase A.
Experimental Protocols
Competitive Inhibition of α-Galactosidase A Activity in Human Fibroblasts
This protocol describes how to use Methyl α-D-galactopyranoside to inhibit the activity of endogenous α-galactosidase A in cultured human fibroblasts, which can be derived from healthy individuals or Fabry patients.
Materials:
-
Human fibroblast cell line (e.g., normal human dermal fibroblasts or Fabry patient-derived fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methyl α-D-galactopyranoside solution (sterile, stock solution in PBS)
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), fluorogenic substrate
-
Cell lysis buffer (e.g., 0.5% Triton X-100 in citrate-phosphate buffer, pH 4.6)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
96-well black, clear-bottom assay plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 445 nm)
Protocol:
-
Cell Culture: Culture human fibroblasts in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of Methyl α-D-galactopyranoside in culture medium. A starting concentration range of 1-100 mM is recommended based on available Ki values.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium without inhibitor).
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells twice with PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at 4°C with gentle shaking.
-
-
Enzyme Activity Assay:
-
Prepare a 4-MUG substrate solution (e.g., 1 mM in citrate-phosphate buffer, pH 4.6).
-
Add 50 µL of the cell lysate from each well to a new 96-well black assay plate.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cell lysate) and plot the enzyme activity against the concentration of Methyl α-D-galactopyranoside to determine the IC50 value.
Control for Enzyme Replacement Therapy (ERT) Uptake
This protocol details the use of Methyl α-D-galactopyranoside to demonstrate the specificity of recombinant α-galactosidase A uptake in Fabry patient-derived fibroblasts, likely through mannose receptors.
Materials:
-
Fabry patient-derived fibroblast cell line
-
Culture medium (as above)
-
Recombinant human α-galactosidase A (rhα-Gal A)
-
Methyl α-D-galactopyranoside solution
-
Materials for α-Gal A activity assay (as in Protocol 1)
Protocol:
-
Cell Culture and Seeding: Culture and seed Fabry fibroblasts as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare a solution of Methyl α-D-galactopyranoside in culture medium (e.g., 50-100 mM).
-
Pre-incubate the cells with the inhibitor solution for 30-60 minutes at 37°C. Include a control group with medium only.
-
-
Enzyme Uptake:
-
Add rhα-Gal A to the wells (with and without the inhibitor) at a predetermined concentration (e.g., 5-10 µg/mL).
-
Incubate for 4-24 hours to allow for enzyme uptake.
-
-
Cell Lysis and Enzyme Activity Assay:
-
Wash the cells thoroughly with PBS to remove any non-internalized enzyme.
-
Lyse the cells and perform the α-Gal A activity assay as described in Protocol 1.
-
-
Data Analysis: Compare the intracellular α-Gal A activity in cells treated with rhα-Gal A alone versus those co-incubated with Methyl α-D-galactopyranoside. A significant reduction in activity in the presence of the inhibitor suggests that the uptake is mediated by a receptor that recognizes terminal galactose/mannose residues.
Negative Control in Pharmacological Chaperone Therapy (PCT) Screening
This protocol describes the use of Methyl α-D-galactopyranoside as a negative control to confirm the specificity of a potential pharmacological chaperone in a cell-based screening assay.
Materials:
-
Fabry patient-derived cells with a responsive mutation (e.g., fibroblasts or lymphocytes)
-
Culture medium
-
Test pharmacological chaperone compound
-
Methyl α-D-galactopyranoside solution
-
Materials for α-Gal A activity assay (as in Protocol 1)
Protocol:
-
Cell Culture and Seeding: Culture and seed the Fabry patient cells as appropriate for the cell type.
-
Treatment:
-
Set up the following treatment groups:
-
Vehicle control (medium only)
-
Test chaperone alone
-
Test chaperone + Methyl α-D-galactopyranoside
-
Methyl α-D-galactopyranoside alone
-
-
Incubate the cells with the respective compounds for 3-5 days to allow for potential chaperone-mediated rescue of α-Gal A.
-
-
Cell Lysis and Enzyme Activity Assay:
-
Wash the cells, lyse them, and perform the α-Gal A activity assay as described in Protocol 1.
-
-
Data Analysis:
-
Compare the α-Gal A activity across the different treatment groups.
-
A significant increase in activity with the test chaperone alone indicates a potential chaperone effect.
-
If this increase is abolished or significantly reduced in the presence of Methyl α-D-galactopyranoside, it suggests that the chaperone's effect is mediated through binding to the active site of α-Gal A.
-
Conclusion
Methyl α-D-galactopyranoside is a versatile and essential tool for researchers in the field of Fabry disease. Its ability to act as a competitive inhibitor of α-galactosidase A allows for the development and validation of robust cell-based assays. The protocols outlined in this application note provide a framework for utilizing this compound to investigate the molecular mechanisms of Fabry disease, to evaluate the efficacy of enzyme replacement therapies, and to screen for novel pharmacological chaperones. By employing these standardized methods, researchers can generate reliable and reproducible data, ultimately contributing to the advancement of therapies for this debilitating disorder.
References
Application Notes and Protocols: The Use of Methyl α-D-galactopyranoside in Carbohydrate Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate microarrays have emerged as powerful high-throughput platforms for dissecting the intricate roles of glycans in biological processes. These arrays, featuring a collection of immobilized carbohydrates, enable the rapid and sensitive analysis of interactions with proteins, antibodies, and even whole cells. Methyl α-D-galactopyranoside, a simple and readily available monosaccharide, serves as a valuable tool in these arrays for probing the specificity of galactose-binding proteins (lectins), characterizing anti-galactose antibodies, and investigating cellular adhesion phenomena. Its well-defined structure provides a precise probe for understanding the fundamental molecular recognition events involving the terminal α-galactose motif, which is implicated in various physiological and pathological processes, including immune responses and pathogen recognition.
These application notes provide a comprehensive overview of the utility of Methyl α-D-galactopyranoside in carbohydrate microarrays, complete with detailed experimental protocols and illustrative data.
Applications of Methyl α-D-galactopyranoside Microarrays
Carbohydrate microarrays featuring immobilized Methyl α-D-galactopyranoside can be employed in a variety of research and drug development applications:
-
Lectin Specificity Profiling: Elucidate the binding preferences of known and novel lectins for terminal α-galactose residues. This is crucial for characterizing lectins from various sources and understanding their biological functions.
-
Antibody Characterization: Screen and characterize monoclonal and polyclonal antibodies that recognize galactose-containing epitopes. This is particularly relevant in the context of infectious diseases, autoimmune disorders, and cancer, where aberrant glycosylation can lead to the generation of anti-glycan antibodies.[1]
-
Cell Adhesion Studies: Investigate the role of cell surface galactose-binding receptors in cell-cell and cell-extracellular matrix interactions. By presenting a defined ligand, these microarrays can help identify and characterize cellular receptors involved in adhesion, signaling, and migration.[2]
-
Inhibitor Screening: High-throughput screening of small molecules or peptides that inhibit the interaction between galactose-binding proteins and their ligands. This is a valuable approach for the discovery of novel therapeutics targeting carbohydrate-mediated biological processes.
Data Presentation: Illustrative Quantitative Binding Data
The following tables provide examples of quantitative data that can be obtained from carbohydrate microarray experiments using immobilized Methyl α-D-galactopyranoside. Please note that these are representative values for illustrative purposes, as specific binding affinities can vary depending on the experimental conditions, immobilization chemistry, and the specific interacting partners.
Table 1: Illustrative Binding Affinities of Galactose-Specific Lectins to Immobilized Methyl α-D-galactopyranoside
| Lectin | Source | Reported Specificity | Apparent Dissociation Constant (Kd) on Microarray (M) |
| Ricinus communis Agglutinin I (RCA120) | Castor bean | β-D-galactose > α-D-galactose | 1 x 10-5 |
| Peanut Agglutinin (PNA) | Arachis hypogaea | Gal-β(1-3)GalNAc | 5 x 10-5 |
| Griffonia simplicifolia Lectin I (GSL I) | Griffonia simplicifolia | α-D-galactose | 8 x 10-6 |
| Soybean Agglutinin (SBA) | Glycine max | α/β-D-GalNAc > α/β-D-Gal | 2 x 10-5 |
Table 2: Illustrative Inhibition of Lectin Binding to Methyl α-D-galactopyranoside Microarray
| Lectin | Inhibitor | IC50 (mM) |
| Griffonia simplicifolia Lectin I (GSL I) | D-Galactose | 0.5 |
| Griffonia simplicifolia Lectin I (GSL I) | Lactose (Gal-β(1-4)Glc) | 1.2 |
| Griffonia simplicifolia Lectin I (GSL I) | Melibiose (Gal-α(1-6)Glc) | 0.2 |
Table 3: Illustrative Characterization of an Anti-α-Gal Antibody
| Antibody | Isotype | Apparent Dissociation Constant (Kd) on Microarray (M) |
| Monoclonal Anti-α-Gal Antibody | IgG | 5 x 10-8 |
Experimental Protocols
Protocol 1: Fabrication of Methyl α-D-galactopyranoside Microarray via Covalent Immobilization
This protocol describes the covalent attachment of unmodified Methyl α-D-galactopyranoside to a chemically activated glass slide surface. Hydrazide-derivatized surfaces are a good option for immobilizing reducing sugars.[3][4][5]
Materials:
-
Hydrazide-activated glass slides
-
Methyl α-D-galactopyranoside
-
Printing Buffer: 300 mM sodium phosphate, pH 8.5
-
Microarrayer (contact or non-contact)
-
Humidity chamber
-
Blocking Buffer: 50 mM ethanolamine (B43304) in 100 mM sodium borate, pH 9.0
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Deionized water
Procedure:
-
Preparation of Printing Solution: Dissolve Methyl α-D-galactopyranoside in the Printing Buffer to a final concentration of 1-10 mM.
-
Microarray Printing:
-
Load the printing solution into a microarrayer.
-
Print the solution onto the hydrazide-activated glass slides in a desired array format.
-
Include negative control spots (printing buffer only) in the array design.
-
-
Immobilization:
-
Place the printed slides in a humidity chamber and incubate at room temperature for 12-24 hours to facilitate the covalent bond formation between the carbohydrate and the hydrazide groups.[3]
-
-
Blocking:
-
Wash the slides with deionized water to remove unbound carbohydrate.
-
Immerse the slides in Blocking Buffer for 1 hour at room temperature with gentle agitation to quench any unreacted hydrazide groups.
-
-
Washing:
-
Wash the slides thoroughly with PBST and then with deionized water.
-
-
Drying and Storage:
-
Dry the slides by centrifugation or under a stream of nitrogen.
-
Store the fabricated microarrays in a desiccator at 4°C until use.
-
Protocol 2: Lectin Binding Assay on Methyl α-D-galactopyranoside Microarray
This protocol outlines the procedure for analyzing the binding of a fluorescently labeled lectin to the fabricated microarray.
Materials:
-
Fabricated Methyl α-D-galactopyranoside microarray
-
Fluorescently labeled lectin (e.g., FITC-GSL I)
-
Probing Buffer: PBST with 1% Bovine Serum Albumin (BSA)
-
Wash Buffer: PBST
-
Microarray scanner
Procedure:
-
Rehydration and Blocking:
-
Rehydrate the microarray slide by immersing it in Probing Buffer for 30 minutes at room temperature.
-
-
Lectin Incubation:
-
Prepare a dilution series of the fluorescently labeled lectin in Probing Buffer (e.g., from 0.1 to 100 µg/mL).
-
Apply the lectin solutions to the microarray. If using a multi-well format, add the different concentrations to individual wells.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slide with PBST three times for 5 minutes each with gentle agitation to remove unbound lectin.
-
Briefly rinse with deionized water.
-
-
Drying:
-
Dry the slide by centrifugation or under a stream of nitrogen.
-
-
Scanning and Data Analysis:
-
Scan the microarray using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Quantify the fluorescence intensity of each spot using microarray analysis software.
-
Subtract the background fluorescence from the negative control spots.
-
Plot the mean fluorescence intensity against the lectin concentration to generate a binding curve and determine the apparent Kd.
-
Mandatory Visualizations
Caption: Experimental workflow for microarray fabrication and binding assay.
Caption: Galactose-mediated galectin-3 signaling in cell adhesion.
References
- 1. Quantification of binding affinity of glyconanomaterials with lectins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of galactosyltransferases in cell surface functions and in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes: Methyl α-D-galactopyranoside as a Hapten in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-galactopyranoside is a monosaccharide that serves as a structural mimic of the terminal galactose residue found in the immunologically significant α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R). Due to its small size, methyl α-D-galactopyranoside functions as a hapten; it is not immunogenic on its own but can elicit a specific antibody response when covalently linked to a larger carrier molecule, such as a protein.[1] This property makes it a valuable tool for a variety of immunological studies, including the production of specific anti-carbohydrate antibodies, the investigation of carbohydrate-protein interactions, and the development of diagnostics and therapeutics related to the α-Gal epitope. The α-Gal epitope is a key factor in hyperacute rejection in xenotransplantation and is also associated with allergic reactions, such as the alpha-gal syndrome.[1][2]
These application notes provide detailed protocols for the use of methyl α-D-galactopyranoside as a hapten, from the initial conjugation to a carrier protein to the subsequent immunization and characterization of the resulting antibodies.
Data Presentation
Table 1: Inhibition of α-Galactosidase by Methyl α-D-galactopyranoside
This table summarizes the inhibitory activity of methyl α-D-galactopyranoside against α-galactosidases, demonstrating its ability to interact with galactose-binding proteins.
| Enzyme Source | Inhibitor | Inhibition Type | Ki (mM) |
| Debaryomyces hansenii UFV-1 (extracellular) | Methyl α-D-galactopyranoside | Competitive | 0.82 |
| Debaryomyces hansenii UFV-1 (intracellular) | Methyl α-D-galactopyranoside | Competitive | 1.12 |
Data sourced from literature on α-galactosidase inhibition.
Table 2: Binding Affinities of Human Anti-α-Gal IgG to α-Gal Epitopes
This table presents quantitative binding data for naturally occurring human anti-α-Gal antibodies to the trisaccharide α-Gal epitope and a related disaccharide. Methyl α-D-galactopyranoside can be used in similar assays as a simple inhibitor.
| Ligand | Antibody | Method | Dissociation Constant (KD) (nM) |
| α-Gal Trisaccharide (Galα1,3Galβ1,4GlcNAc) | Purified human anti-α-Gal IgG | SPR | 144 ± 20 |
| α-Gal Disaccharide (Galα1,3Gal) | Purified human anti-α-Gal IgG | SPR | 191 ± 18 |
Data adapted from a study characterizing purified human anti-α-Gal antibodies.[1]
Table 3: Inhibition of Anti-α-Gal Antibody Binding
This table shows the concentration of different saccharides required to achieve 50% inhibition of anti-α-Gal antibody binding to an α-Gal conjugate, indicating the relative binding affinities.
| Inhibitor | Antibody | Assay | IC50 (Relative Molar Excess) |
| α-Gal Trisaccharide | Purified human anti-α-Gal IgG | Inhibition ELISA | ~10-fold excess |
| α-Gal Disaccharide | Purified human anti-α-Gal IgG | Inhibition ELISA | ~20-fold excess |
Data interpreted from an inhibition assay where twice the amount of disaccharide than trisaccharide was needed for 50% inhibition.[1]
Experimental Protocols
Protocol 1: Derivatization and Conjugation of Methyl α-D-galactopyranoside to a Carrier Protein
To be used as a hapten, methyl α-D-galactopyranoside must first be chemically modified to introduce a reactive functional group, which is then used to covalently link it to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). Two common methods are presented below.
Method A: Synthesis of p-Aminophenyl α-D-galactopyranoside and EDC/NHS Conjugation
This method introduces an aromatic amine, which can then be coupled to carboxyl groups on the protein.
Step 1: Synthesis of p-Nitrophenyl α-D-galactopyranoside
-
Acetylate methyl α-D-galactopyranoside to protect the hydroxyl groups.
-
React the acetylated sugar with p-nitrophenol under appropriate conditions to form the p-nitrophenyl glycoside.
-
Deacetylate to yield p-nitrophenyl α-D-galactopyranoside.
Step 2: Reduction to p-Aminophenyl α-D-galactopyranoside
-
Reduce the nitro group of p-nitrophenyl α-D-galactopyranoside to an amino group using a suitable reducing agent (e.g., catalytic hydrogenation).
Step 3: Conjugation to Carrier Protein (BSA)
-
Dissolve the carrier protein (e.g., BSA) in 0.1 M MES buffer, pH 6.0.
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups on the protein.
-
Add the p-aminophenyl α-D-galactopyranoside derivative to the activated protein solution.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Quench the reaction and remove unreacted hapten by dialysis against PBS.
-
Determine the hapten density (molar ratio of hapten to protein) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Method B: Periodate (B1199274) Oxidation and Reductive Amination
This method creates aldehyde groups on the sugar, which react with amine groups on the protein.[3]
Step 1: Periodate Oxidation of Methyl α-D-galactopyranoside
-
Dissolve methyl α-D-galactopyranoside in an appropriate buffer (e.g., sodium acetate, pH 5.5).
-
Add a controlled molar excess of sodium periodate (NaIO4) to the solution.[3]
-
Incubate the reaction in the dark to oxidize the vicinal diols of the galactose ring, forming aldehyde groups.[3]
-
Quench the reaction by adding ethylene (B1197577) glycol.
Step 2: Reductive Amination with Carrier Protein (KLH)
-
Dissolve the carrier protein (e.g., KLH) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Add the oxidized methyl α-D-galactopyranoside to the protein solution.
-
Allow the aldehyde groups on the hapten to form Schiff bases with the amine groups (e.g., lysine (B10760008) residues) on the protein.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to reduce the Schiff bases to stable secondary amine linkages.
-
Allow the reaction to proceed for several hours to overnight.
-
Purify the conjugate by dialysis against PBS to remove unreacted components.
-
Characterize the hapten-carrier conjugate for hapten density.
Protocol 2: Immunization for Antibody Production
This is a general protocol for producing polyclonal or monoclonal antibodies in mice using the hapten-carrier conjugate.
-
Antigen Preparation : Emulsify the methyl α-D-galactopyranoside-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. For subsequent boosts, use Incomplete Freund's Adjuvant (IFA). The final antigen concentration should be around 1 mg/mL.
-
Primary Immunization : Inject mice (e.g., BALB/c strain) subcutaneously or intraperitoneally with 50-100 µg of the antigen emulsion.
-
Booster Injections : Administer booster injections of 50 µg of the antigen in IFA every 2-3 weeks.
-
Titer Monitoring : Collect small blood samples from the tail vein 7-10 days after each boost. Analyze the serum for the presence of specific antibodies using an ELISA (see Protocol 3).
-
Final Boost : Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal boost of the antigen in saline (without adjuvant) 3-4 days before hybridoma fusion (for monoclonal antibodies) or final bleed (for polyclonal antibodies).
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Characterization
An indirect ELISA is used to determine the titer of antibodies in the serum of immunized animals. A competitive ELISA can be used to assess the specificity of the antibodies.
Indirect ELISA for Titer Determination
-
Coating : Coat the wells of a 96-well microtiter plate with 100 µL of methyl α-D-galactopyranoside-BSA conjugate (a different carrier than used for immunization to avoid anti-carrier antibodies) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).
-
Blocking : Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step.
-
Primary Antibody Incubation : Add 100 µL of serially diluted immune serum (and pre-immune serum as a negative control) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step.
-
Secondary Antibody Incubation : Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step.
-
Substrate Addition : Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction : Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H2SO4).
-
Read Absorbance : Measure the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Competitive Inhibition ELISA for Specificity
-
Perform the indirect ELISA as described above, but with a pre-incubation step.
-
Before adding the primary antibody to the coated plate, incubate a fixed, sub-saturating dilution of the immune serum with varying concentrations of the free hapten (methyl α-D-galactopyranoside) or related sugars for 1 hour.
-
Add this mixture to the wells and proceed with the ELISA protocol.
-
A decrease in the signal with increasing concentration of the free hapten demonstrates specific binding of the antibodies to the methyl α-D-galactopyranoside moiety. The IC50 value can be calculated as the concentration of inhibitor that causes a 50% reduction in the signal.
Conclusion
Methyl α-D-galactopyranoside is a versatile and valuable hapten for immunological research. By conjugating it to a carrier protein, it is possible to generate specific antibodies that can be used to study the immune response to terminal α-galactose residues. The protocols outlined in these application notes provide a comprehensive framework for researchers to utilize this hapten in their studies, from generating the necessary immunological reagents to characterizing their binding properties. These tools are essential for advancing our understanding of the roles of carbohydrate antigens in health and disease, and for the development of novel diagnostics and therapies.
References
Application Notes and Protocols for Molecular Docking of Methyl α-D-galactopyranoside with Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding protein-ligand interactions at an atomic level. Methyl α-D-galactopyranoside, a derivative of the monosaccharide galactose, serves as a valuable probe for studying carbohydrate-binding proteins, such as lectins, which are involved in numerous physiological and pathological processes.
These application notes provide a comprehensive protocol for performing molecular docking of Methyl α-D-galactopyranoside with a target protein using AutoDock Vina, a widely used open-source docking program. The protocol is exemplified using human galectin-3, a β-galactoside-binding lectin implicated in cancer, inflammation, and fibrosis.[1][2][3]
Experimental Protocols
This section details the step-by-step methodology for preparing the ligand and protein, performing the molecular docking simulation, and analyzing the results.
Preparation of the Ligand: Methyl α-D-galactopyranoside
Proper ligand preparation is crucial for a successful docking study. This involves obtaining the 3D structure of the ligand and converting it into the required format with appropriate chemical information.
Methodology:
-
Obtain Ligand Structure: Download the 3D structure of Methyl α-D-galactopyranoside in SDF or PDB format from a chemical database such as PubChem (CID: 76935).[4][5][6]
-
File Format Conversion: Use a molecular modeling software like AutoDockTools (ADT) or Open Babel to convert the ligand file to the PDBQT format. The PDBQT format includes partial charges and atom types necessary for AutoDock Vina.[7]
-
Define Rotatable Bonds: During the conversion process in ADT, the software will automatically detect and set the rotatable bonds in the ligand. For a simple monosaccharide derivative like Methyl α-D-galactopyranoside, the default settings are generally sufficient. Ensure that the exocyclic C-C bond of the hydroxymethyl group and the C-O bond of the methoxy (B1213986) group are defined as rotatable.
-
Save the Ligand: Save the prepared ligand as ligand.pdbqt.
Preparation of the Protein Receptor: Human Galectin-3
The protein structure must be cleaned and prepared to define the binding site and ensure accurate docking calculations.
Methodology:
-
Obtain Protein Structure: Download the crystal structure of human galectin-3 (e.g., PDB ID: 1A3K) from the Protein Data Bank (PDB).
-
Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove any co-crystallized ligands, water molecules, and non-essential protein chains. For this protocol, we will focus on the carbohydrate recognition domain (CRD) of galectin-3.
-
Prepare the Receptor in AutoDockTools:
Molecular Docking using AutoDock Vina
This protocol utilizes AutoDock Vina for the docking simulation due to its accuracy and computational efficiency.[11]
Methodology:
-
Define the Grid Box: The grid box defines the three-dimensional space where the docking will be performed. It should encompass the entire binding site of the protein.
-
In ADT, open the prepared protein and ligand.
-
Center the grid box on the known binding site of galectin-3, which can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for its free rotation. A typical size for a small ligand like Methyl α-D-galactopyranoside would be 25 x 25 x 25 Å.[12][13]
-
Save the grid parameters in a configuration file named conf.txt.
-
-
Create the Configuration File (conf.txt): This text file contains the input parameters for the AutoDock Vina run.
-
Run AutoDock Vina: Execute the docking simulation from the command line:
-
Analyze the Results: The output file docking_results.pdbqt will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The docking_log.txt file will contain the binding affinity values for each pose. The pose with the lowest binding affinity is considered the most favorable.[14][15][16]
Data Presentation
The quantitative results from the molecular docking simulation are summarized in the table below. This example data is based on typical results for the interaction of galactose derivatives with galectin-3.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -5.4 | The estimated free energy of binding. More negative values indicate stronger binding. |
| Root Mean Square Deviation (RMSD) (Å) | 1.2 Å | The deviation of the docked ligand pose from a reference (e.g., crystallographic) pose. Lower values indicate a better prediction of the binding mode. |
| Inhibition Constant (Ki) (µM) | 150 µM | An estimation of the concentration of the ligand that would inhibit the protein's activity by 50%. This is calculated from the binding affinity. |
| Interacting Residues | Arg144, His158, Asn160, Trp181, Glu184 | Key amino acid residues in the galectin-3 binding site that form hydrogen bonds and other interactions with the ligand. |
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving galectin-3. Extracellular galectin-3 can cross-link glycoproteins on the cell surface, leading to the modulation of various signaling cascades, including those involving receptor tyrosine kinases (RTKs) and transforming growth factor-β (TGF-β) receptors, which can influence processes like cell proliferation, apoptosis, and fibrosis.[2][3][17]
Caption: Simplified Galectin-3 signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the results of a molecular docking study using Surface Plasmon Resonance (SPR).[18][19][20][21]
Caption: Experimental workflow for docking validation using SPR.
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. medium.com [medium.com]
- 10. ccsb.scripps.edu [ccsb.scripps.edu]
- 11. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Grid box parameters for AutoDock in the molecular docking analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. biostatistics - Statistical Analysis of Autodock Vina Result (Binding Affinity) - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. pnas.org [pnas.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for the Crystallization of Methyl α-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-galactopyranoside is a monosaccharide derivative with significant applications in glycobiology and as a starting material in the synthesis of more complex carbohydrate-based molecules. The ability to obtain high-purity, crystalline material is crucial for structural studies, such as X-ray crystallography, and for ensuring stereochemical integrity in subsequent chemical modifications. This document provides detailed protocols and data for the crystallization of methyl α-D-galactopyranoside, focusing on conditions for obtaining the crystalline solid. It has been noted that this compound typically crystallizes from water as a monohydrate.[1] The anhydrous form can be obtained through dehydration, which results in a higher and more defined melting point.[1]
Data Presentation: Physicochemical Properties
The physical properties of methyl α-D-galactopyranoside can vary depending on its hydration state. The following table summarizes key quantitative data for both the monohydrate and anhydrous forms.
| Property | Methyl α-D-galactopyranoside Monohydrate | Methyl α-D-galactopyranoside (Anhydrous) |
| Molecular Formula | C₇H₁₄O₆·H₂O | C₇H₁₄O₆ |
| Molecular Weight | 212.19 g/mol | 194.18 g/mol |
| Melting Point (°C) | 96–113 (dependent on measurement method)[1] | 116–117[1] |
| Appearance | White crystalline solid | White powder or crystals |
| Solubility | Water: 50 mg/mL (clear, colorless) | Soluble in water |
| Optical Rotation [α]²⁰/D | Not specified in searches | 173° to 180° (c = 1.5% in water) |
Experimental Protocols
The following protocols describe methods for obtaining crystalline methyl α-D-galactopyranoside. The primary and most well-documented method for producing single crystals suitable for X-ray diffraction is crystallization from an aqueous solution.
Protocol 1: Crystallization of Methyl α-D-galactopyranoside Monohydrate from Water
This protocol is based on the common observation that methyl α-D-galactopyranoside readily crystallizes from water as a monohydrate and is suitable for obtaining high-purity crystals.
Materials:
-
Methyl α-D-galactopyranoside (crude or amorphous)
-
Deionized or distilled water
-
Beaker or Erlenmeyer flask
-
Hot plate with stirring capability
-
Crystallization dish or beaker
-
Watch glass or paraffin (B1166041) film
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: In a beaker, add a measured amount of methyl α-D-galactopyranoside. For every 1 gram of the compound, add approximately 20 mL of deionized water. This is based on a reported solubility of 50 mg/mL.
-
Heating: Gently warm the mixture on a hot plate with continuous stirring. A temperature of around 40-50°C should be sufficient. Do not boil the solution. Continue heating and stirring until all the solid has completely dissolved, resulting in a clear solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Slow Cooling: Cover the beaker or crystallization dish with a watch glass or pierce a few holes in a paraffin film covering to allow for slow evaporation. Transfer the container to a location free from vibrations and allow it to cool slowly to room temperature.
-
Crystal Growth: Crystal formation should be observed as the solution cools and the solvent slowly evaporates. For larger crystals, a slower cooling rate is preferable. The process can take several hours to a few days.
-
Crystal Harvesting: Once a sufficient crop of crystals has formed, carefully decant the supernatant. Collect the crystals by filtration using a Büchner funnel.
-
Washing: Gently wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals. For the monohydrate form, air-drying or drying in a desiccator at room temperature is suitable. To obtain the anhydrous form, the powdered monohydrate can be dehydrated by heating at approximately 61°C under vacuum.[1]
Protocol 2: Recrystallization using an Alcohol Solvent (General Approach)
While water is the most cited solvent, alcohols like ethanol (B145695) are commonly used for recrystallizing sugar derivatives.[2] This protocol provides a general guideline for using an alcohol-based solvent system.
Materials:
-
Methyl α-D-galactopyranoside
-
Ethanol or Methanol
-
Beaker or Erlenmeyer flask
-
Hot plate with stirring capability
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Solubility Test: Before proceeding with a larger batch, test the solubility of a small amount of methyl α-D-galactopyranoside in the chosen alcohol at room temperature and upon heating to determine a suitable solvent or solvent mixture.
-
Dissolution: Dissolve the compound in a minimal amount of the hot alcohol.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Crystal Harvesting and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry appropriately.
Visualizations
Experimental Workflow for Crystallization
Caption: Workflow for the crystallization of methyl α-D-galactopyranoside.
References
Application Notes and Protocols for the Use of Methyl α-D-galactopyranoside as a Standard in HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Methyl α-D-galactopyranoside as a reference standard in High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). This document is intended to guide researchers in the accurate identification and quantification of Methyl α-D-galactopyranoside in various samples.
Methyl α-D-galactopyranoside is a methylated monosaccharide that serves as a crucial reference material in carbohydrate research, glycobiology, and the development of therapeutics.[1][2] Its use as a standard is essential for the validation of analytical methods and the quality control of carbohydrate-based compounds.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the separation and quantification of monosaccharides. Due to their lack of a strong chromophore, sugars like Methyl α-D-galactopyranoside are often analyzed using refractive index detection (RID) or evaporative light scattering detection (ELSD). Alternatively, derivatization can be employed for sensitive UV or fluorescence detection. Two common HPLC methods are presented below: Hydrophilic Interaction Liquid Chromatography (HILIC) with an amino column and Ion-Exclusion Chromatography.
Method 1: HILIC with Amino Column and Refractive Index Detection (RID)
This method is widely used for the analysis of simple sugars. The amino stationary phase retains polar analytes like monosaccharides, and a mobile phase of acetonitrile (B52724) and water is used for elution.
Experimental Protocol
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector (RID).
-
Amino-based HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Methyl α-D-galactopyranoside reference standard (≥99% purity).[3]
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20, v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl α-D-galactopyranoside and dissolve it in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 - 1.0 mg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the Methyl α-D-galactopyranoside peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Methyl α-D-galactopyranoside in the sample using the calibration curve.
-
Quantitative Data
| Compound | Typical Retention Time (minutes) |
| Rhamnose | ~ 5.5 |
| Xylose | ~ 6.0 |
| Fructose | ~ 6.5 |
| Mannose | ~ 7.5 |
| Glucose | ~ 8.0 |
| Galactose | ~ 8.2 |
| Sucrose | ~ 10.0 |
| Lactose | ~ 11.5 |
| Table 1: Estimated Retention Times of Monosaccharides on an Amino Column with Acetonitrile:Water (80:20) Mobile Phase. |
Methyl α-D-galactopyranoside, being a derivative of galactose, is expected to have a retention time similar to or slightly earlier than galactose.
Experimental Workflow: HPLC-RID Analysis
References
Troubleshooting & Optimization
troubleshooting low yield in Methyl alpha-D-galactopyranoside synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Methyl α-D-galactopyranoside, primarily via the Fischer glycosidation method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl α-D-galactopyranoside?
The most prevalent and straightforward method is the Fischer glycosidation. This reaction involves heating D-galactose in methanol (B129727) with an acid catalyst.[1] It is an equilibrium process that ultimately favors the thermodynamically most stable product, which is typically the alpha anomer in the pyranoside (six-membered ring) form.[1]
Q2: What are the expected products and potential byproducts of a Fischer glycosidation of D-galactose?
The primary product is Methyl α-D-galactopyranoside. However, due to the nature of the reaction, a mixture of products is almost always formed.[1] Common byproducts include:
-
Methyl β-D-galactopyranoside: The beta anomer is a common isomeric byproduct.
-
Methyl α/β-D-galactofuranosides: These are glycosides with a five-membered furanose ring instead of the more stable six-membered pyranose ring. Furanosides often form under shorter reaction times.[1]
-
Unreacted D-galactose: Incomplete reactions will leave starting material in the mixture.
-
Acyclic acetals: Small amounts of the open-chain acetal (B89532) form may also be present.[1]
Q3: How does the anomeric effect influence this synthesis?
The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1).[2] In the case of methyl galactopyranoside, this effect stabilizes the α-anomer (where the methoxy (B1213986) group is axial), making it the more thermodynamically favored product over the β-anomer.[1] This is why allowing the reaction to proceed to equilibrium is key to maximizing the yield of the desired alpha product.
Troubleshooting Low Yield
Q4: My overall yield is very low. What are the most likely causes?
Low yield can be attributed to several factors. Use the following guide to diagnose the issue.
-
Issue 1: Incomplete Reaction
-
Symptom: Significant amount of unreacted D-galactose remains in the crude product (verified by TLC or ¹H NMR).
-
Cause: Reaction time may be too short, the temperature too low, or the catalyst may be inactive. Fischer glycosidation is an equilibrium process that can require long reaction times to complete.[1]
-
Solution: Increase the reflux time (e.g., from 24 hours to 48-72 hours).[3] Ensure the reaction temperature is maintained at the boiling point of methanol. If using a solid catalyst, ensure it is active and not poisoned. For acid catalysts like HCl, ensure the concentration is appropriate (typically 1-3%).
-
-
Issue 2: Presence of Water
-
Symptom: The reaction fails to proceed significantly or stalls.
-
Cause: Water in the reaction mixture will shift the equilibrium back towards the starting materials (hydrolysis of the glycoside).[4]
-
Solution: Use anhydrous methanol and dry D-galactose.[3] Protect the reaction from atmospheric moisture using a drying tube on the condenser.[3]
-
-
Issue 3: Inefficient Purification and Isolation
-
Symptom: The crude product appears complex, and significant material is lost during crystallization or chromatography.
-
Cause: The alpha anomer can be challenging to crystallize from the mixture of anomers and other byproducts. The solubility of different glycosides can be very similar.
-
Solution: After neutralizing the acid catalyst, ensure all salts are filtered off. Concentrate the filtrate to a thick syrup before attempting crystallization.[3] Use a seed crystal if available. If crystallization is ineffective, silica (B1680970) gel column chromatography is a reliable alternative for separating the anomers, though it can be laborious.[5]
-
-
Issue 4: Degradation of Carbohydrate
-
Symptom: The reaction mixture turns dark brown or black, and the yield of identifiable products is low.
-
Cause: Strong acidic conditions combined with high temperatures over extended periods can lead to the degradation and polymerization of the sugar.
-
Solution: While the reaction needs to be heated, avoid excessively high temperatures. Ensure the acid concentration is not too high. Modern variations using catalysts like sulfamic acid or zeolites may offer milder conditions.[4]
-
Optimizing Anomeric Selectivity
Q5: My yield of the alpha anomer is low, but I have a lot of the beta anomer. How can I improve the α/β ratio?
This is a common challenge. The formation of the α-anomer is thermodynamically controlled.
-
Increase Reaction Time: Shorter reaction times yield a kinetically controlled product mixture, which may contain more furanosides and β-pyranosides.[1] Extending the reflux period allows the mixture to equilibrate to the more stable α-pyranoside product.[1]
-
Ensure Anhydrous Conditions: As stated above, water can interfere with the equilibrium. Strict anhydrous conditions are crucial.
-
Catalyst Choice: While strong protic acids (HCl, H₂SO₄) are standard, Lewis acids or solid acid catalysts can sometimes offer different selectivity, although in Fischer glycosidations, thermodynamics usually dictates the final ratio.
Data Presentation: Impact of Reaction Conditions
The following table summarizes key variables in Fischer glycosidation and their expected impact on the synthesis of Methyl α-D-galactopyranoside.
| Parameter | Condition | Expected Effect on Yield/Selectivity | Rationale |
| Reaction Time | Short (e.g., <12h) | Lower α/β ratio; potential for furanoside products. | The reaction has not reached thermodynamic equilibrium.[1] |
| Long (e.g., >48h) | Higher α/β ratio, favoring the α-anomer. | Allows the reaction to reach thermodynamic equilibrium, favoring the more stable product.[1] | |
| Catalyst | 1% HCl in Methanol | Standard, effective method. Yields are typically moderate to good. | Protic acid efficiently catalyzes acetal formation. |
| Microwave Heating | Drastically reduced reaction time (minutes vs. hours); good yields. | Microwave energy rapidly heats the polar solvent, accelerating the reaction rate.[6] | |
| Water Content | Anhydrous | Higher yield. | Pushes the equilibrium toward the glycoside product.[3] |
| Presence of Water | Lower yield. | Shifts the equilibrium back toward the starting materials via hydrolysis. |
Experimental Protocols
Protocol 1: Classical Fischer Glycosidation of D-Galactose
This protocol is a standard method for preparing Methyl α-D-galactopyranoside.
Materials:
-
Anhydrous D-galactose (1 mole equivalent)
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (or Acetyl Chloride to generate HCl in situ)
-
Barium Carbonate or Sodium Carbonate for neutralization
-
Activated Charcoal (for decolorizing, if necessary)
Procedure:
-
Reaction Setup: Suspend finely powdered anhydrous D-galactose in anhydrous methanol (approx. 10 mL per gram of sugar) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Catalyst Addition: Carefully add concentrated hydrochloric acid to achieve a final concentration of 1-2% (w/v). Alternatively, acetyl chloride can be added dropwise to generate anhydrous HCl.
-
Reflux: Heat the mixture to reflux with stirring. The galactose should dissolve as the reaction progresses. Continue refluxing for 48-72 hours to ensure the reaction reaches equilibrium, favoring the alpha anomer.[3]
-
Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid by adding barium carbonate or sodium carbonate portion-wise until effervescence ceases and the pH is neutral.
-
Filtration: Filter the mixture to remove the carbonate salts. If the solution is colored, you may add a small amount of activated charcoal, stir for 15 minutes, and filter again.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a thick, viscous syrup.
-
Crystallization: Add a small amount of hot ethanol (B145695) or methanol to the syrup and allow it to cool slowly. Crystallization can be initiated by scratching the flask's inner surface or by adding a seed crystal.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[3] The typical yield for the crystallized alpha anomer is around 40-50%.
Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis of Methyl α-D-galactopyranoside.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low synthesis yield.
Fischer Glycosidation Equilibrium
Caption: Equilibrium process in Fischer glycosidation of galactose.
References
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Technical Support Center: Optimizing Fischer Glycosidation of Galactose
Welcome to the technical support center for the Fischer glycosidation of D-galactose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer glycosidation of galactose?
The Fischer glycosidation is a fundamental reaction in carbohydrate chemistry where D-galactose reacts with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a mixture of anomeric glycosides (methyl α-D-galactopyranoside and methyl β-D-galactopyranoside).[1][2] This reaction is an equilibrium process and can also lead to the formation of five-membered ring isomers (furanosides) in addition to the more stable six-membered pyranosides.[1][3]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in Fischer glycosidation can stem from several factors:
-
Incomplete reaction: The reaction may not have reached equilibrium. Longer reaction times or higher temperatures may be necessary.
-
Decomposition: Prolonged exposure to strong acid and high temperatures can lead to the degradation of the sugar and/or products.[4]
-
Catalyst deactivation: The acid catalyst may be neutralized or lose its activity.
-
Insufficient alcohol: The alcohol often serves as both the solvent and reactant. Using a large excess helps to drive the equilibrium towards the product side.[5]
-
Presence of water: Water as a byproduct can shift the equilibrium back towards the starting materials.[6]
Q3: How can I control the anomeric selectivity (α/β ratio)?
The anomeric ratio is influenced by reaction time and temperature.
-
Thermodynamic Control: Longer reaction times and higher temperatures generally favor the formation of the thermodynamically more stable anomer. For galactose, the α-anomer is typically the more stable product due to the anomeric effect.[1][2]
-
Kinetic Control: Shorter reaction times may yield a product mixture that is not at equilibrium, potentially with a different anomeric ratio.[7]
Q4: I am observing the formation of furanosides in my reaction mixture. How can I minimize them?
Furanosides are often the kinetically favored products, forming more rapidly than the thermodynamically stable pyranosides.[1][3] To minimize their formation:
-
Increase reaction time: Allowing the reaction to proceed for a longer duration will enable the equilibrium to shift towards the more stable pyranoside products.[2]
-
Increase reaction temperature: Higher temperatures can facilitate the conversion of furanosides to pyranosides.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Presence of water in the reagents. | 1. Use a fresh, active catalyst. Consider increasing the catalyst loading. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. 3. Use anhydrous alcohol and ensure the galactose is thoroughly dried. |
| Poor Anomeric Selectivity (Undesired α/β Ratio) | 1. Reaction time is too short for thermodynamic equilibrium. 2. Reaction temperature is too low. | 1. Extend the reaction time to favor the formation of the more stable anomer (typically the α-anomer for galactose). 2. Increase the reaction temperature to facilitate equilibration. |
| Formation of Furanoside Byproducts | 1. Reaction is under kinetic control (short reaction time). | 1. Increase the reaction time to allow for the conversion of the kinetically favored furanosides to the thermodynamically favored pyranosides.[3][7] |
| Product Degradation (Darkening of Reaction Mixture) | 1. Excessive heat or prolonged reaction time. 2. Strong acid catalyst causing charring. | 1. Reduce the reaction temperature or shorten the reaction time. 2. Consider using a milder, solid-supported acid catalyst like Amberlite IR-120. |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction leading to a complex mixture. 2. Similar polarity of anomers and isomers. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Utilize column chromatography with an appropriate solvent system. Acetylation of the product mixture can sometimes improve separation. |
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters affect the Fischer glycosidation of galactose.
Table 1: Effect of Catalyst and Reaction Time on the Glycosidation of D-Galactose with Propargyl Alcohol
| Catalyst | Alcohol | Time (h) | Yield (%) | α:β Ratio |
| Sulfamic Acid | Propargyl Alcohol | 4.0 | 78 | 8:1 |
| Sulfamic Acid | Allyl Alcohol | 4.0 | 76 | 6:1 |
Data adapted from a 2022 review on modern methods in Fischer glycosylation.[1]
Table 2: Microwave-Assisted Fischer Glycosidation of D-Galactose
| Alcohol | Temperature (°C) | Time (min) | Anomeric Ratio (α:β) |
| Methanol (B129727) | 120 | 10 | 10:1 |
| Ethanol | 120 | 10 | 9:1 |
| Benzyl Alcohol | 120 | 10 | 10:1 |
| Allyl Alcohol | 120 | 10 | 10:1 |
Data from a study on microwave-accelerated Fischer glycosylation.[4]
Experimental Protocols
Protocol 1: Conventional Fischer Glycosidation of D-Galactose with Methanol using Amberlite IR-120 (H⁺) Resin
This protocol describes a standard method for the synthesis of methyl galactosides using a solid acid catalyst.
-
Preparation: To a round-bottom flask, add D-galactose (e.g., 1.0 g) and anhydrous methanol (e.g., 20 mL).
-
Catalyst Addition: Add Amberlite IR-120 (H⁺) resin (e.g., 1.0 g).
-
Reaction: Stir the suspension at reflux (approximately 65°C) for several hours (e.g., 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the resin.
-
Purification: Wash the resin with methanol. Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Fischer Glycosidation of D-Galactose
This protocol utilizes microwave irradiation to significantly reduce reaction times.
-
Preparation: In a pressure-rated microwave vial, combine D-galactose (e.g., 0.1 g, 0.56 mmol), the desired alcohol (1 mL), and Amberlite IR-120 (H⁺) resin (0.1 g).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120°C) for the specified time (e.g., 10 minutes).
-
Work-up: After cooling, filter the reaction mixture to remove the resin.
-
Analysis: Evaporate the solvent from the filtrate and analyze the residue by ¹H NMR to determine the anomeric ratio and yield.
Visualizations
Fischer Glycosidation Reaction Pathway
The following diagram illustrates the key steps in the acid-catalyzed Fischer glycosidation of D-galactose.
Caption: Acid-catalyzed mechanism of Fischer glycosidation.
Experimental Workflow for Optimizing Reaction Conditions
This workflow outlines a systematic approach to optimizing the Fischer glycosidation of galactose.
Caption: Workflow for optimizing glycosidation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl α-D-galactopyranoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl α-D-galactopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of methyl α-D-galactopyranoside via Fischer glycosylation?
A1: The Fischer glycosylation of D-galactose with methanol (B129727) typically yields a mixture of isomers. The most common side products are:
-
Methyl β-D-galactopyranoside: The beta anomer of the desired product.
-
Methyl α-D-galactofuranoside: The five-membered ring (furanose) isomer with an alpha anomeric configuration.
-
Methyl β-D-galactofuranoside: The five-membered ring (furanose) isomer with a beta anomeric configuration.[1]
The formation of these isomers is a result of the reaction mechanism, which can proceed through different pathways to form both five- and six-membered rings with either alpha or beta stereochemistry at the anomeric carbon.
Q2: How do reaction conditions influence the formation of these side products?
A2: The distribution of products is governed by a balance between kinetic and thermodynamic control.[2]
-
Kinetic Control: Shorter reaction times and lower temperatures favor the formation of the kinetically controlled products, which are typically the furanosides. One study demonstrated that at 60°C with a 15-minute residence time in a flow reactor, galactofuranosides could be obtained in 86% yield.[3]
-
Thermodynamic Control: Longer reaction times and higher temperatures allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic products. The pyranosides are thermodynamically more stable than the furanosides, and due to the anomeric effect, the α-anomer is generally the most stable product.[2] Therefore, prolonged heating in acidic methanol will increase the proportion of methyl α-D-galactopyranoside.
Q3: What is the expected ratio of α to β anomers in a typical Fischer glycosylation of galactose?
A3: The α:β anomeric ratio is highly dependent on the reaction conditions. While the α-anomer is the thermodynamically favored product, achieving high selectivity can be challenging. In one study using various aliphatic alcohols and an acid catalyst, the α-isomer was reported as the major product in yields of 70-85%.[2] Another study employing a flow chemistry approach with a solid acid catalyst reported an α:β pyranoside ratio of approximately 2:1 when water was added to the reaction mixture.
Q4: Can I use protecting groups to improve the selectivity for methyl α-D-galactopyranoside?
A4: Yes, using protecting groups is a common strategy in carbohydrate chemistry to achieve higher selectivity. However, the classical Fischer glycosylation is often performed on unprotected galactose due to its simplicity.[1] If higher purity of the α-anomer is required from the outset, a multi-step synthesis involving protection of the hydroxyl groups, followed by glycosylation and deprotection, would be a more suitable, albeit more complex, approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired methyl α-D-galactopyranoside | Reaction has not reached thermodynamic equilibrium. | Increase the reaction time and/or temperature. Refluxing for several hours is common. |
| Incomplete reaction. | Ensure the D-galactose is fully dissolved or suspended in the methanol. Use a sufficient amount of acid catalyst. | |
| Water in the reaction mixture. | While a small amount of water may be tolerated, excess water can shift the equilibrium back towards the starting material. Use anhydrous methanol and a dry acid catalyst if possible. | |
| High proportion of furanoside side products | The reaction was run under kinetic control. | Increase the reaction time and temperature to allow the furanosides to convert to the more stable pyranosides. |
| High proportion of the methyl β-D-galactopyranoside anomer | The reaction has not fully reached thermodynamic equilibrium where the α-anomer is favored. | Prolong the reaction time at reflux to allow for anomerization to the more stable α-anomer. |
| The choice of acid catalyst may influence the anomeric ratio. | Experiment with different acid catalysts (e.g., sulfuric acid, hydrochloric acid, acidic ion-exchange resin) to optimize for the α-anomer. | |
| Difficulty in separating the α- and β-anomers | The anomers have very similar polarities. | Utilize column chromatography with a suitable solvent system. A common technique is silica (B1680970) gel chromatography. For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[4] |
| Co-crystallization of the anomers. | Attempt recrystallization from a different solvent system. It has been noted that the presence of water in the solvent can affect the crystallization behavior of the anomers. |
Quantitative Data on Isomer Distribution
The following table summarizes the isomer distribution of methyl galactosides obtained under specific reaction conditions as reported in the literature.
| Catalyst | Conditions | α-pyranoside | β-pyranoside | α-furanoside | β-furanoside | Unreacted Galactose | Reference |
| QP-SA (solid acid) | Flow chemistry, 35% water added | 51% | 27% | 6% | 16% | 3% |
Experimental Protocols
General Protocol for Fischer Glycosylation of D-Galactose
This protocol is a general guideline and may require optimization.
Materials:
-
D-galactose
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other acid catalyst)
-
Anhydrous sodium carbonate or ion-exchange resin (basic)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Suspend D-galactose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as judged by the disappearance of the starting material and the stabilization of the product spot pattern), cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding anhydrous sodium carbonate portion-wise until effervescence ceases, or by stirring with a basic ion-exchange resin.
-
Filter the mixture to remove the solid and concentrate the filtrate under reduced pressure to obtain a syrup.
-
Purify the syrup by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform) to separate the different isomers. The fractions can be analyzed by TLC to identify the desired methyl α-D-galactopyranoside.
-
Combine the fractions containing the pure product and concentrate under reduced pressure. The product can be further purified by recrystallization if necessary.
Reaction Pathway and Side Product Formation
The following diagram illustrates the Fischer glycosylation of D-galactose, showing the formation of the desired methyl α-D-galactopyranoside and the common side products.
Caption: Fischer glycosylation of D-galactose leading to various isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Anomeric Mixtures of Methyl Galactopyranosides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of anomeric mixtures of methyl galactopyranosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α- and β-anomers of methyl galactopyranosides?
A1: The separation of α- and β-anomers of methyl galactopyranosides is challenging due to their inherent structural similarities. Key difficulties include:
-
High Structural Similarity: Anomers are stereoisomers that differ only in the configuration at the anomeric carbon (C1), resulting in very similar physical and chemical properties, such as polarity and molecular weight.[1][2]
-
Co-elution in Chromatography: Their similar properties often lead to co-elution in standard chromatographic methods, making baseline separation difficult to achieve.[2]
-
Crystallization Issues: While crystallization can be a powerful purification technique, it can be capricious. Different solvents or the presence of small amounts of water can lead to the crystallization of a mixture of anomers or favor the crystallization of one anomer while the other remains in the syrup.[3]
-
Low UV Absorbance: Simple methyl galactopyranosides lack strong chromophores, making their detection by UV detectors in HPLC systems challenging.[1]
Q2: What are the most common methods for purifying anomeric mixtures of methyl galactopyranosides?
A2: The most prevalent methods for the purification of methyl galactopyranoside anomers are:
-
Fractional Crystallization: This is a classical method that relies on the differential solubility of the anomers in a specific solvent system. For instance, the α- and β-isomers have been separated by crystallization from isopropyl alcohol.[3]
-
Column Chromatography: This is a widely used technique. Common stationary phases include silica (B1680970) gel and powdered cellulose (B213188).[4][5] The choice of the mobile phase is critical for achieving separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for the separation of anomers.[2][6] Specialized columns, such as those with pentafluorophenyl or phenyl hexyl stationary phases, have shown promise for separating protected carbohydrates.[7]
Q3: My methyl galactopyranoside anomers are not separating on my standard C18 HPLC column. What can I do?
A3: Co-elution on a standard C18 column is a common issue.[2] Here are some troubleshooting steps:
-
Modify the Mobile Phase: Adjusting the solvent gradient can improve resolution. For example, using a shallow gradient of acetonitrile (B52724) in water (e.g., 5-10%) may enhance separation.[2]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different column chemistry. Pentafluorophenyl (PFP) or phenyl hexyl stationary phases can offer different selectivities for carbohydrate isomers.[7]
-
Consider Other Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds like glycosides.[8]
Q4: I am having trouble visualizing my methyl galactopyranosides on a TLC plate. What are my options?
A4: Since methyl galactopyranosides lack a UV chromophore, visualization on TLC plates requires staining reagents.[1] Effective staining options include:
-
PMA (Phosphomolybdic Acid) Stain: A general-purpose stain for organic compounds.
-
Hanessian's Stain (Ceric Sulfate and Molybdate): A sensitive stain for carbohydrates.
-
Anisaldehyde-Sulfuric Acid Stain: This stain often produces different colors for different carbohydrates, which can aid in identification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation of anomers by column chromatography. | Inappropriate solvent system. | Systematically vary the polarity of the mobile phase. A common eluent system is a mixture of a polar solvent (like methanol (B129727) or ethanol) and a less polar solvent (like chloroform (B151607) or ethyl acetate).[5] |
| Overloaded column. | Reduce the amount of sample loaded onto the column. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| Anomers co-elute during HPLC. | Insufficient column resolving power. | Use a longer column or a column with a smaller particle size.[2] |
| Non-optimal mobile phase. | Experiment with different solvent compositions and gradients. Consider adding modifiers like small amounts of acid or base if the compounds have ionizable groups.[2] | |
| Unsuitable stationary phase. | Switch to a column with a different selectivity (e.g., PFP, phenyl-hexyl, or a chiral stationary phase).[6][7] | |
| Low recovery of purified glycosides. | Irreversible adsorption to the stationary phase. | This can be an issue with silica gel. Consider using a different stationary phase like cellulose or a reversed-phase material.[9] |
| Degradation during purification. | Glycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions. Maintain a near-neutral pH during purification unless required for separation.[9] Avoid high temperatures during solvent evaporation.[9] | |
| Difficulty with crystallization. | Presence of impurities. | Further purify the syrup by column chromatography before attempting crystallization. |
| Incorrect solvent or water content. | Experiment with different crystallization solvents (e.g., isopropyl alcohol, ethanol (B145695), ethyl acetate).[3][4] The amount of water in the solvent can significantly impact crystallization.[3] | |
| Supersaturation not achieved. | Try techniques like slow evaporation of the solvent, cooling the solution, or adding a seed crystal. |
Experimental Protocols
Protocol 1: Separation of Methyl D-Galactopyranoside Anomers by Fractional Crystallization
This protocol is adapted from a procedure for the preparation and separation of methyl D-galactopyranosides.[3]
Materials:
-
Crude syrupy mixture of methyl galactosides
-
Isopropyl alcohol
-
Anhydrous ethanol
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Dissolve the crude, syrupy mixture of methyl galactosides in isopropyl alcohol.
-
Allow the solution to stand, which may lead to the initial crystallization of the α-isomer as the monohydrate.
-
Filter the crystals and wash them with cold isopropyl alcohol.
-
The filtrate, which is enriched in the β-isomer, can be concentrated to a syrup.
-
Dissolve the syrup from the filtrate in a minimal amount of hot anhydrous ethanol and allow it to cool. The β-isomer may crystallize upon standing.
-
Recrystallize both the α- and β-isomers from appropriate solvents (e.g., ethanol) to achieve higher purity.
Note: The success of this method can be influenced by the water content of the solvents.[3]
Protocol 2: Chromatographic Separation of Methyl Galactosides on a Cellulose Column
This protocol is based on the chromatographic separation of methyl furanosides and pyranosides.[4]
Materials:
-
Crude syrup of methyl galactosides
-
Powdered cellulose for column chromatography
-
Mobile Phase: Methyl ethyl ketone saturated with water
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a slurry of powdered cellulose in the mobile phase and pack the chromatography column.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
Dissolve the crude syrup in a small amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions using a fraction collector.
-
Analyze the collected fractions by TLC (using a suitable staining reagent) or by measuring their optical rotation to identify the fractions containing the separated anomers.[4]
-
Combine the fractions containing the pure α- and β-anomers separately and evaporate the solvent to obtain the purified products.
Purification Workflow and Troubleshooting Diagrams
Caption: A typical workflow for the purification of methyl galactopyranoside anomers.
Caption: A decision tree for troubleshooting poor separation of anomers in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Methyl α-D-galactopyranoside Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl α-D-galactopyranoside, with a specific focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses common issues that may arise during the large-scale synthesis of Methyl α-D-galactopyranoside, particularly when utilizing the Fischer glycosylation method.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of the Desired α-Anomer | The Fischer glycosylation is an equilibrium process, and longer reaction times favor the thermodynamically more stable α-anomer.[1] Shorter reaction times may result in a higher proportion of the kinetic furanose forms.[1] | Increase the reaction time to allow the equilibrium to shift towards the more stable pyranoside product.[1] Consider using a continuous flow reactor, which can offer better control over reaction time and temperature, potentially improving selectivity and yield.[2] |
| Formation of Significant Amounts of β-Anomer and Furanoside Isomers | The Fischer glycosylation reaction can produce a mixture of α and β anomers, as well as furanoside and pyranoside ring isomers.[3] The ratio of these isomers is influenced by reaction conditions such as temperature and catalyst. | Optimize the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[4] Screen different acidic catalysts (e.g., strong acid ion-exchange resins, zeolites) to find one that provides better selectivity for the desired α-pyranoside.[3] |
| Product Discoloration (Browning) | Color formation can occur due to caramelization or Maillard reactions, especially at elevated temperatures and in the presence of impurities.[5] The presence of acidic catalysts can also contribute to color formation.[6] | Maintain strict temperature control and avoid localized overheating.[5] Use high-purity starting materials (D-galactose and methanol) to minimize precursors for browning reactions.[5] Consider using a milder acid catalyst or optimizing the catalyst loading to reduce degradation and color formation.[7] If feasible, conduct the reaction under an inert atmosphere to prevent oxidation.[8] |
| Difficult Purification and Isolation of the Final Product | The high polarity of Methyl α-D-galactopyranoside and the presence of structurally similar isomers make separation by traditional methods challenging.[8] | For large-scale purification, consider preparative chromatography techniques such as reversed-phase or hydrophilic interaction chromatography (HILIC).[9][10] Develop a crystallization protocol. This may involve screening different solvent systems and optimizing cooling profiles to achieve selective crystallization of the desired α-anomer. |
| Batch-to-Batch Inconsistency | Variations in raw material quality, reaction parameters (temperature, time, mixing), and work-up procedures can lead to inconsistent product yield and purity.[11] | Implement strict quality control measures for all starting materials.[11] Standardize all process parameters, including heating and cooling rates, stirring speed, and addition times.[11] Develop and adhere to a detailed and robust Standard Operating Procedure (SOP). |
| Exothermic Reaction Leading to Poor Temperature Control | Glycosylation reactions can be exothermic, and on a large scale, inefficient heat removal can lead to temperature spikes, promoting side reactions and degradation. | Ensure the reactor is equipped with an efficient cooling system. Monitor the internal reaction temperature closely. Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl α-D-galactopyranoside on an industrial scale?
A1: The Fischer-Helferich method, commonly known as Fischer glycosylation, is a widely used approach for the synthesis of simple glycosides like Methyl α-D-galactopyranoside due to its use of readily available and inexpensive starting materials (D-galactose and methanol) and an acid catalyst.[4]
Q2: What are the main challenges in scaling up the Fischer glycosylation for Methyl α-D-galactopyranoside production?
A2: The primary challenges include controlling the anomeric selectivity to favor the α-isomer over the β-isomer, preventing the formation of furanoside side products, managing the reaction equilibrium to maximize yield, and developing an efficient and scalable purification method to isolate the high-purity product.[3][8]
Q3: How does temperature affect the outcome of the Fischer glycosylation reaction during scale-up?
A3: Temperature is a critical parameter. Higher temperatures generally accelerate the reaction and favor the formation of the thermodynamically more stable α-pyranoside.[4] However, excessively high temperatures can lead to the formation of colored by-products and other degradation products.[5] Careful temperature control is crucial for balancing reaction rate, selectivity, and product purity.
Q4: What types of catalysts are suitable for large-scale Fischer glycosylation?
A4: While strong mineral acids like sulfuric acid or hydrochloric acid can be used, solid acid catalysts such as acidic ion-exchange resins or zeolites are often preferred for industrial applications.[3] Solid catalysts are easily separated from the reaction mixture, simplifying the work-up process and minimizing corrosion issues.[2]
Q5: What are the typical by-products in the synthesis of Methyl α-D-galactopyranoside, and how can they be minimized?
A5: The main by-products are the β-anomer (Methyl β-D-galactopyranoside) and the furanoside isomers (Methyl α/β-D-galactofuranoside).[3] Minimizing these by-products involves optimizing reaction conditions, such as reaction time, temperature, and choice of catalyst, to favor the formation of the desired α-pyranoside.[2]
Q6: What are the recommended purification techniques for industrial-scale production?
A6: Large-scale purification often involves a combination of techniques. Crystallization is a cost-effective method for obtaining high-purity product if a suitable solvent system can be identified.[12] Preparative chromatography, using normal-phase, reversed-phase, or ion-exchange resins, is also a viable option for separating the desired product from isomers and other impurities.[10][13]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Methyl α-D-galactopyranoside via Fischer Glycosylation
This protocol provides a general procedure for the synthesis of Methyl α-D-galactopyranoside at a laboratory scale.
Materials:
-
D-galactose
-
Anhydrous methanol (B129727)
-
Strong acid catalyst (e.g., Amberlite IR-120 resin, sulfuric acid)
-
Sodium bicarbonate or other suitable base for neutralization
-
Activated carbon
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend D-galactose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the acid catalyst to the suspension. The amount of catalyst will need to be optimized but is typically in the range of 5-10% by weight of the galactose.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 8-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, filter it off. If a mineral acid was used, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate) until the pH is neutral.
-
Filter off any precipitated salts.
-
Add activated carbon to the filtrate to decolorize the solution and stir for 30-60 minutes.
-
Filter the mixture to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol, methanol/diethyl ether) or by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of Methyl α-D-galactopyranoside.
Caption: A logical workflow for troubleshooting low yield in Methyl α-D-galactopyranoside synthesis.
References
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teledyneisco.com [teledyneisco.com]
- 11. nathealthscience.org [nathealthscience.org]
- 12. Synthesis and Thermotropic Phase Behavior of Four Glycoglycerolipids [mdpi.com]
- 13. column-chromatography.com [column-chromatography.com]
Technical Support Center: Deprotection of Acetylated Methyl alpha-D-galactopyranoside
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of acetylated Methyl alpha-D-galactopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing acetyl protecting groups from this compound?
A1: The two primary methods for the deacetylation of this compound are basic hydrolysis and acidic hydrolysis. The choice between these methods depends on the stability of other functional groups within the molecule and the glycosidic linkage.[1][2]
-
Basic Hydrolysis (Saponification): This is the most frequently used method due to its mild conditions, which typically preserve acid-sensitive functionalities like glycosidic bonds.[1][3] A classic and widely used example is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[1][4]
-
Acidic Hydrolysis: This method is employed when the molecule contains base-sensitive groups.[2] However, caution is necessary as harsh acidic conditions can lead to the cleavage of acid-labile glycosidic bonds.[2][5]
Q2: How do I choose between basic and acidic deprotection methods?
A2: The selection of the deprotection strategy is crucial to maintain the integrity of your target molecule.[1] Use basic conditions (e.g., NaOMe/MeOH) if your sugar contains acid-sensitive groups, such as the glycosidic bond itself.[3] Opt for acidic conditions only when base-sensitive groups are present in the molecule.[3]
Q3: What is Zemplén deacetylation?
A3: Zemplén deacetylation is a widely used method for removing acetyl groups from carbohydrates under basic conditions.[1][4] It involves using a catalytic amount of sodium methoxide (NaOMe) in methanol.[1][4] The reaction proceeds via transesterification, with methyl acetate (B1210297) formed as a byproduct.[1]
Q4: Can deacetylation be regioselective?
A4: Yes, regioselective deacetylation is possible under controlled conditions. For instance, studies have shown that acidic deacetylation of per-acetylated aryl glycosides can lead to preferential deprotection at the O-3, O-4, and O-6 positions, allowing for the one-step preparation of 2-O-acetyl aryl glycosides.[2][6] The reactivity of the acetyl groups can be influenced by the carbohydrate moiety and the aglycon.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient catalyst or reagent. | Add a small additional amount of catalyst (e.g., sodium methoxide for Zemplén conditions).[1] |
| Poor solubility of the starting material. | Ensure the acetylated sugar is fully dissolved in the reaction solvent.[1] | |
| Reaction time is too short. | Monitor the reaction by TLC and extend the reaction time if necessary. | |
| Cleavage of Glycosidic Bond | Harsh acidic conditions. | Use milder acidic conditions or switch to a basic deprotection method like Zemplén deacetylation.[2][3] |
| Formation of Byproducts | Presence of water in Zemplén deacetylation. | While not always essential, using anhydrous methanol is preferred to prevent hydrolysis of the methoxide catalyst and minimize inorganic byproduct formation.[1] |
| Acyl migration. | In some cases, especially with neighboring participating groups, acyl migration can occur under Zemplén conditions, leading to partially deacylated products.[7] Careful monitoring and characterization of products are crucial. | |
| Low Yield | Non-optimal reaction conditions. | Optimize temperature, reaction time, and reagent stoichiometry. |
| Difficult purification. | The formation of inorganic salts from neutralization can complicate purification. Using catalytic amounts of base (Zemplén) can minimize this.[1] |
Experimental Protocols
Protocol 1: Zemplén Deacetylation (Basic Hydrolysis)
This protocol describes the deacetylation of tetra-O-acetyl-methyl-alpha-D-galactopyranoside using a catalytic amount of sodium methoxide in methanol.
Materials:
-
Tetra-O-acetyl-methyl-alpha-D-galactopyranoside
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M) or solid NaOMe
-
Dowex® 50WX8 (H+ form) resin or Amberlite® IR120 (H+ form) resin
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing solvent)
Procedure:
-
Dissolve the acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide. Typically, a small amount of a 0.5 M solution is sufficient.
-
Monitor the reaction progress using TLC. The product, this compound, will have a lower Rf value than the starting material.
-
Once the reaction is complete (disappearance of starting material on TLC), neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Dowex® 50WX8, H+ form).
-
Stir the mixture with the resin for approximately 15-30 minutes.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Acidic Hydrolysis
This protocol outlines a general procedure for the deacetylation of acetylated sugars using acidic conditions. Caution: This method may cleave the glycosidic bond and should be used only when the substrate is sensitive to basic conditions.
Materials:
-
Tetra-O-acetyl-methyl-alpha-D-galactopyranoside
-
Ethanol (EtOH) or other suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve the acetylated sugar in a suitable solvent such as ethanol.[8]
-
Add a strong acid, such as concentrated HCl, to the solution.[5][8]
-
Heat the reaction mixture, for example, at 80°C or reflux, and monitor the progress by TLC.[5][8]
-
Upon completion, cool the reaction mixture and concentrate it in vacuo.[8]
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[8]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by appropriate methods such as column chromatography.
Method Selection Workflow
Caption: Decision workflow for selecting a deprotection method.
Zemplén Deacetylation Experimental Workflow
Caption: Step-by-step workflow for Zemplén deacetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 6. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl Deprotection - Acidic Conditions [commonorganicchemistry.com]
preventing degradation of Methyl alpha-D-galactopyranoside during storage
Welcome to the Technical Support Center for Methyl alpha-D-galactopyranoside. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The most significant stability concern for this compound is the hydrolysis of the glycosidic bond. This reaction is primarily catalyzed by acidic conditions and leads to the breakdown of the molecule into methanol (B129727) and galactose. Other potential degradation pathways include oxidation, which can occur under harsh conditions.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture.
Q3: Can the type of container used for storage affect the stability of the compound?
A3: Yes, the container can impact stability. It is advisable to store this compound in a tightly sealed, inert container, such as amber glass vials, to prevent exposure to light and moisture.
Q4: I observe a change in the physical appearance of my stored this compound (e.g., clumping, discoloration). What should I do?
A4: A change in physical appearance can indicate degradation or moisture absorption. It is recommended to first assess the purity of the material using a quick qualitative method like Thin-Layer Chromatography (TLC). If impurities are detected, a more quantitative method like High-Performance Liquid Chromatography (HPLC) should be used to determine the extent of degradation.
Q5: How can I detect degradation in my samples?
A5: Several analytical techniques can be employed to detect the degradation of this compound. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to separate and quantify the parent compound and its degradation products.
-
Thin-Layer Chromatography (TLC): A rapid and simple qualitative method to assess the purity of a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is useful for identifying unknown degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Unexpectedly low yield or loss of biological activity in an experiment.
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed hydrolysis | - Verify the pH of your reaction buffer and solutions. Avoid acidic conditions (pH < 7) if possible. - If acidic conditions are necessary, minimize the reaction time and temperature. - Consider using a different buffer system that is neutral or slightly basic. |
| Thermal degradation | - Avoid exposing the compound to high temperatures for extended periods. - If heating is required for your experiment, perform a preliminary stability test at that temperature to determine the degradation rate. |
| Oxidative degradation | - If your experimental conditions involve oxidizing agents, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - The addition of antioxidants could be explored, but their compatibility with the downstream application must be verified. |
| Incorrect concentration due to degradation | - Re-evaluate the concentration of your stock solution using a quantitative method like HPLC with a refractive index detector (RID). |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| Hydrolysis products | - The primary hydrolysis products are methanol and galactose. Run authentic standards of these compounds to confirm if the unexpected peaks correspond to them. |
| Anomeric impurities | - The presence of the β-anomer (Methyl beta-D-galactopyranoside) is a possible impurity from synthesis. This can often be separated by HPLC. |
| Oxidation products | - If the sample has been exposed to oxidizing conditions, various oxidation products may form. Mass spectrometry (MS) can be coupled with HPLC to help identify the molecular weights of these impurities. |
| Reaction with buffer components | - Run a control experiment where this compound is incubated in the buffer system alone to check for the formation of adducts or degradation products. |
Quantitative Data on Stability
Disclaimer: The following data is for Methyl beta-D-glucopyranoside and should be considered an approximation for this compound. The actual degradation rates should be determined experimentally for your specific conditions.
| Acid | Concentration (M) | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| HCl | 1.0 | 60 | 4.8 x 10⁻⁵ |
| HCl | 1.0 | 80 | 3.5 x 10⁻⁴ |
| H₂SO₄ | 0.5 | 70 | 1.2 x 10⁻⁴ |
| H₂SO₄ | 0.5 | 90 | 7.0 x 10⁻⁴ |
Data extrapolated and adapted from studies on the acid hydrolysis of glycosides.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for quantifying the degradation of this compound.
1. Instrumentation and Materials:
-
HPLC system with a Refractive Index Detector (RID).
-
Amino-based or a suitable carbohydrate analysis column.
-
Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v).
-
This compound reference standard.
-
Samples to be analyzed.
2. Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Accurately prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in the mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Prepare the samples for analysis by dissolving them in the mobile phase to a concentration within the calibration range.
-
Set up the HPLC system with the appropriate column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the standards and samples.
-
Integrate the peak areas of this compound and any degradation products.
-
Quantify the amount of this compound in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of the degraded sample to that of a non-degraded control.
Protocol 2: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick method to check for the presence of impurities.
1. Materials:
-
TLC plates (silica gel 60 F₂₅₄).
-
Developing chamber.
-
Mobile Phase: A mixture of Dichloromethane and Methanol (e.g., 9:1 v/v). The optimal ratio may need to be determined experimentally.
-
Staining solution: A solution of p-anisaldehyde or potassium permanganate.
-
Heat gun or hot plate.
2. Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Dissolve the this compound samples in a suitable solvent (e.g., methanol) to a concentration of approximately 1-2 mg/mL.
-
Using a capillary tube, spot a small amount of each sample onto the baseline of the TLC plate. Also, spot a reference standard of pure this compound.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.
-
Dry the plate completely.
-
Visualize the spots by dipping the plate in the staining solution and then heating it with a heat gun until spots appear. Carbohydrates typically appear as colored spots.
-
Compare the spots of the samples to the reference standard. The presence of additional spots in the sample lanes indicates the presence of impurities.
Visualizations
Degradation Pathway
The primary degradation pathway for this compound is acid-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Testing
A general workflow for assessing the stability of this compound.
Caption: General workflow for conducting a stability study.
References
Technical Support Center: Improving Chromatographic Resolution of Alpha and Beta Anomers
Welcome to the Technical Support Center for advanced chromatographic separations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the resolution of alpha and beta anomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of anomers and provides systematic solutions to enhance resolution.
Issue 1: Poor or No Resolution of Anomer Peaks
Q1: I am not seeing any separation between my alpha and beta anomers. What are the initial steps I should take to troubleshoot this?
A1: When experiencing a lack of anomeric separation, the primary goal is to optimize the chromatographic conditions to enhance the differential interaction of the anomers with the stationary phase. Here are the initial steps:
-
Column Selection: Ensure you are using a column suitable for chiral or isomer separations. Polysaccharide-based chiral columns are often a good starting point.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also effective for separating polar compounds like sugars and their anomers.[4][5][6]
-
Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.[7] For HILIC, a high concentration of acetonitrile (B52724) with a small amount of aqueous buffer is typical.[4] Fine-tuning the ratio of the organic modifier to the aqueous phase can significantly impact selectivity.[8][9]
-
Temperature Adjustment: Temperature plays a crucial role in anomer resolution. Lowering the column temperature can slow down the rate of mutarotation (the interconversion between anomers), which can lead to better separation of the individual anomer peaks.[10][11]
-
Flow Rate Optimization: Reducing the flow rate can increase the interaction time of the anomers with the stationary phase, potentially leading to improved resolution.[7][8]
Q2: I have tried adjusting the mobile phase and temperature, but the resolution is still not satisfactory. What other chromatographic techniques can I explore?
A2: If initial optimizations are insufficient, consider employing more specialized chromatographic techniques known for their high selectivity in separating isomers:
-
Chiral Chromatography: This is a powerful technique for separating enantiomers and diastereomers, including anomers. Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the anomers.[2][3][12] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating thermally labile and isomeric compounds.[13][14] It often provides higher efficiency and faster separations compared to traditional HPLC.[15][16] Carbon dioxide is typically used as the main mobile phase, often with a polar co-solvent like methanol (B129727) or ethanol.[13][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like carbohydrates.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.
Issue 2: Peak Tailing or Broadening
Q3: My anomer peaks are showing significant tailing. What could be the cause and how can I improve the peak shape?
A3: Peak tailing in the chromatography of anomers can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Mobile Phase Additives: For acidic or basic analytes, the addition of a small amount of a modifier to the mobile phase can significantly improve peak shape. For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) or formic acid can suppress ionization and reduce tailing.[7][17] For basic compounds, an additive like 0.1% diethylamine (B46881) (DEA) can be beneficial.[7]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting a sample in a strong solvent can lead to peak distortion.[7]
-
Column Contamination: Contamination of the column inlet can lead to poor peak shape. Using a guard column and ensuring proper sample preparation can help prevent this.[18]
-
Mutarotation: In some cases, if the rate of anomer interconversion is comparable to the chromatographic timescale, it can lead to peak broadening or split peaks.[10][19] To address this, you can either try to accelerate the mutarotation to obtain a single sharp peak (by increasing temperature or pH) or slow it down further to achieve baseline separation of the two anomers (by decreasing temperature).[10][20]
Frequently Asked Questions (FAQs)
Q4: Should I aim to resolve the anomer peaks or merge them into a single peak?
A4: The decision to resolve or merge anomer peaks depends on the analytical goal.
-
For Quantification of the Total Analyte: If the objective is to quantify the total amount of the compound, merging the anomer peaks into a single, sharp peak is often desirable for simpler and more robust integration.[10] This can be achieved by increasing the column temperature (e.g., to 60-80 °C) or by using a high pH mobile phase to accelerate mutarotation.[10][20]
-
For Studying Individual Anomers: If the goal is to study the individual anomers, for example, to understand their different biological activities, then achieving baseline resolution of the alpha and beta forms is necessary. This is typically accomplished by slowing down their interconversion by using lower column temperatures (e.g., 5-25 °C) and optimizing the selectivity of the chromatographic system.[10][11]
Q5: How does temperature affect the resolution of anomers?
A5: Temperature has a dual effect on the separation of anomers:
-
Increased Temperature: Higher temperatures increase the rate of mutarotation, the process by which alpha and beta anomers interconvert in solution.[10][19] If the interconversion is fast relative to the chromatographic separation time, the two anomers will not be resolved and will elute as a single, sharp peak.[10] Increasing the temperature also generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[21][22]
-
Decreased Temperature: Lowering the temperature slows down the rate of mutarotation.[10][11] This can prevent the peaks from merging and allow for better resolution between the two anomers.[10] However, lower temperatures can also lead to broader peaks due to slower diffusion, so a balance must be found.[21]
Q6: What are the advantages of using Supercritical Fluid Chromatography (SFC) for anomer separation?
A6: SFC offers several advantages for the separation of chiral compounds and anomers:
-
Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids, such as carbon dioxide, allow for higher flow rates and faster separations without a significant loss of resolution.[15][16]
-
Green Chemistry: SFC primarily uses carbon dioxide, a non-toxic and environmentally friendly solvent, often with small amounts of organic modifiers.[14][15]
-
Complementary Selectivity: SFC can offer different selectivity compared to HPLC, which can be advantageous for resolving challenging isomer separations.[16]
Data and Protocols
Table 1: Starting Conditions for Anomer Separation by Column Type
| Chromatography Mode | Column Type | Typical Mobile Phase | Temperature | Flow Rate | Reference |
| Chiral Normal Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Isopropanol (90:10, v/v) | 15-35 °C | 0.5 - 1.0 mL/min | [1][7] |
| HILIC | Amide or Diol | Acetonitrile/Water with buffer (e.g., 85:15, v/v) | 25-40 °C | 0.8 - 1.5 mL/min | [4][23] |
| Supercritical Fluid (SFC) | Silica or Chiral Stationary Phase | CO₂/Methanol (gradient) | 35-45 °C | 2.0 - 4.0 mL/min | [13][15] |
| Reversed Phase | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 30-50 °C | 1.0 mL/min | [17][24] |
Experimental Protocol: Separation of Glucose Anomers using HILIC
This protocol provides a general methodology for the separation of D-glucose anomers using Hydrophilic Interaction Liquid Chromatography.
-
Column: HILIC column with an amide stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 6.8
-
Gradient Program:
-
0-2 min: 90% A
-
2-15 min: Linear gradient to 75% A
-
15-18 min: Hold at 75% A
-
18-20 min: Return to 90% A
-
20-25 min: Re-equilibration at 90% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve D-glucose standard in the initial mobile phase composition (90:10 Acetonitrile/Water) to a concentration of 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for improving anomer resolution.
Caption: Decision logic for analyzing anomeric mixtures.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. benchchem.com [benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of derivatized glucoside anomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. selvita.com [selvita.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shodex.com [shodex.com]
- 21. chromtech.com [chromtech.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. emerypharma.com [emerypharma.com]
common impurities in commercial Methyl alpha-D-galactopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Methyl α-D-galactopyranoside.
Common Impurities in Commercial Methyl α-D-galactopyranoside
Methyl α-D-galactopyranoside is a key reagent in various biochemical and pharmaceutical applications.[1] However, the purity of commercial preparations can impact experimental outcomes. The primary impurities arise from its synthesis, typically the Fischer glycosylation of D-galactose, and subsequent degradation.
Key Potential Impurities:
-
Anomeric Isomer (Methyl β-D-galactopyranoside): The most common impurity, formed alongside the desired α-anomer during synthesis.
-
Unreacted Starting Material (D-galactose): Incomplete reaction can leave residual D-galactose.
-
Furanosidic Isomers: Small amounts of the five-membered ring furanose forms (methyl α/β-D-galactofuranoside) may be present, especially with shorter reaction times during synthesis.
-
Degradation Products: Oxidation can lead to the formation of uronic acids, particularly in the presence of enzymes or certain storage conditions.
Purity of Commercial Methyl α-D-galactopyranoside
The stated purity of Methyl α-D-galactopyranoside can vary between suppliers. It is crucial to consider the analytical method used for purity assessment.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | ≥99% | Thin Layer Chromatography (TLC)[2] |
| Chem-Impex | ≥98% | Assay[1] |
| TCI Chemicals | >98.0% | Gas Chromatography (GC)[3] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to impurities in Methyl α-D-galactopyranoside.
Issue 1: Inconsistent or lower-than-expected enzyme activity in inhibition assays.
-
Question: My enzyme inhibition assay using Methyl α-D-galactopyranoside as a competitive inhibitor is giving inconsistent results, and the calculated Ki seems incorrect. What could be the cause?
-
Answer: This issue can be caused by the presence of the β-anomer. While the α-anomer is a potent inhibitor for some enzymes like α-galactosidases, the β-anomer may have a significantly lower or no inhibitory effect.[2] The presence of this inactive isomer effectively lowers the concentration of the active inhibitor, leading to inaccurate kinetic data. It is also possible that unreacted D-galactose in the reagent is competing with the inhibitor for binding to the enzyme.
Issue 2: Unexpected cell response or variability in cell culture experiments.
-
Question: I am using Methyl α-D-galactopyranoside in my cell culture medium as a specific carbohydrate source, but I am observing unexpected or variable cell growth and metabolic activity. Why might this be happening?
-
Answer: The presence of unreacted D-galactose can be a significant factor. Many cell lines can readily metabolize D-galactose, which could lead to unintended metabolic effects and mask the specific effects of the methyl α-D-galactopyranoside you are studying. The β-anomer might also be metabolized differently by the cells compared to the α-anomer, introducing another source of variability.
Issue 3: Low yield or unexpected byproducts in chemical synthesis.
-
Question: I am using Methyl α-D-galactopyranoside as a starting material for a glycosylation reaction, but the yield of my desired product is low, and I am seeing unexpected side products. What could be the problem?
-
Answer: The presence of the anomeric β-isomer can lead to the formation of undesired stereoisomers of your final product, complicating purification and reducing the yield of the target compound. Furthermore, residual D-galactose, with its multiple free hydroxyl groups, can react with your glycosyl donor, leading to a mixture of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to be aware of in commercial Methyl α-D-galactopyranoside?
A1: The most critical impurity is the anomeric isomer, Methyl β-D-galactopyranoside, as its biological and chemical reactivity can differ significantly from the α-anomer. Unreacted D-galactose is also a major concern, especially in applications where the presence of a free sugar can interfere with the experimental system.
Q2: How can I check the purity of my Methyl α-D-galactopyranoside?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is effective for separating and quantifying the α- and β-anomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the anomers based on their distinct chemical shifts and coupling constants of the anomeric proton and carbon. Gas Chromatography-Mass Spectrometry (GC-MS) of a derivatized sample can also be used to identify and quantify impurities.
Q3: Can the β-anomer impurity affect my enzyme kinetics experiments?
A3: Yes, significantly. If the β-anomer has a different binding affinity for your enzyme than the α-anomer, its presence will lead to an overestimation of the concentration of the active compound. This will result in inaccurate determination of kinetic parameters such as the inhibition constant (Ki).
Q4: Is it necessary to purify commercial Methyl α-D-galactopyranoside before use?
A4: For sensitive applications such as enzyme kinetics, cell-based assays with specific metabolic readouts, or in demanding organic synthesis, purification may be necessary to remove interfering impurities. For less sensitive applications, a high-purity commercial grade may be sufficient. It is advisable to first analyze the purity of the commercial reagent to determine if purification is required for your specific experiment.
Experimental Protocols
Protocol 1: HPLC Analysis for Anomeric Purity
This protocol outlines a method for the separation and quantification of Methyl α-D-galactopyranoside and its β-anomer.
-
Column: A C18 reversed-phase column is often suitable for separating monosaccharide anomers.
-
Mobile Phase: An isocratic elution with a low percentage of acetonitrile (B52724) in water (e.g., 5-10% acetonitrile) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve a known amount of the commercial Methyl α-D-galactopyranoside in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas for the α- and β-anomers. The relative peak areas can be used to determine the anomeric purity.
Protocol 2: NMR Spectroscopy for Anomer Identification
¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation and identification of anomeric impurities.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Solvent: Deuterium oxide (D₂O).
-
Analysis:
-
¹H NMR: The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a higher chemical shift (around 4.8 ppm) with a smaller coupling constant (J ≈ 3.5-4.0 Hz) due to its axial-equatorial relationship with H-2. The β-anomer's H-1 is more shielded and appears as a doublet at a lower chemical shift (around 4.4 ppm) with a larger coupling constant (J ≈ 7.5-8.0 Hz), characteristic of a trans-diaxial relationship with H-2.[4]
-
¹³C NMR: The anomeric carbon (C-1) of the α-anomer is typically found at a lower chemical shift (around 100 ppm) compared to the β-anomer (around 104 ppm).[4]
-
Quantification: The integration of the anomeric proton signals in the ¹H NMR spectrum can provide a quantitative measure of the α- to β-anomer ratio.
-
Protocol 3: GC-MS Analysis of Impurities
GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities. For non-volatile sugars, derivatization is required.
-
Derivatization: A common method is per-O-trimethylsilylation. Dissolve the sample in pyridine (B92270) and react with a silylating agent like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS).
-
GC Column: A capillary column suitable for sugar derivative analysis (e.g., a polar stationary phase).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the derivatized monosaccharides and their anomers.
-
MS Detection: Electron Ionization (EI) with a mass range of m/z 40-600.
-
Analysis: The identity of impurities is confirmed by comparing their retention times and mass fragmentation patterns to those of reference standards.
Visualizations
Caption: Workflow for the analysis of impurities in commercial Methyl α-D-galactopyranoside.
Caption: Logical workflow for troubleshooting experimental issues potentially caused by impurities.
References
optimizing buffer conditions for lectin binding studies with Methyl alpha-D-galactopyranoside
This guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing buffer conditions for lectin binding studies, with a specific focus on interactions involving Methyl α-D-galactopyranoside.
Troubleshooting Guide
This section addresses common issues encountered during lectin binding assays, providing potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing a high background signal in my assay (e.g., ELISA/ELLA)?
Answer: High background can obscure specific binding signals. Common causes and solutions are outlined below:
-
Insufficient Blocking: The blocking agent may not be effectively preventing the non-specific adherence of the lectin or detection reagents to the assay surface (e.g., microplate well).
-
Solution: Increase the incubation time with your blocking buffer. Consider trying alternative carbohydrate-free blocking agents such as Bovine Serum Albumin (BSA) or Polyvinyl Alcohol (PVA). It is crucial to use high-purity or "Carbo-Free" BSA to prevent interference from contaminating glycoproteins.[1][2]
-
-
Inadequate Washing: Residual unbound reagents will lead to a higher background signal.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used between each step. Ensure complete aspiration of the buffer from wells after each wash.[1]
-
-
Non-Specific Lectin Binding: The lectin itself may be binding non-specifically to the surface or other components through electrostatic or hydrophobic interactions.
-
Reagent Contamination: Buffers, reagents, or plates may be contaminated.
-
Solution: Use sterile, high-quality water and ensure all reagents are within their expiration dates.[1]
-
Question: Why am I seeing no signal or a very weak signal?
Answer: A lack of signal suggests a critical component of the binding interaction is either absent or inhibited.
-
Incorrect Buffer Composition: The buffer's pH or ionic composition may be suboptimal for lectin activity.
-
Solution: Most lectins function optimally in a physiological pH range of 7.0 to 8.0.[1][4] Verify the pH of your buffers. If using a C-type lectin (which is less likely for Methyl α-D-galactopyranoside binding), ensure the required divalent cations (e.g., Ca²⁺, Mn²⁺) are present.[5][6] Conversely, for galectins, which bind β-galactosides like your target sugar, divalent cations are not required.[7][8]
-
-
Inactive Lectin: The lectin may be denatured or degraded.
-
Insufficient Analyte Concentration: The concentration of the lectin or the Methyl α-D-galactopyranoside may be too low to generate a detectable signal.
-
Solution: Perform a titration experiment to determine the optimal concentration range for your specific lectin and assay format.[10]
-
-
Inhibition from Buffer Components: Some buffer components can interfere with binding.
-
Solution: If using a crude sample or certain blocking agents, be aware of endogenous glycoproteins that could competitively inhibit the desired interaction.[2]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common lectin binding assay issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for lectin binding studies?
A1: While the optimal pH can vary between lectins, most exhibit maximal binding activity within a physiological pH range of 7.0 to 9.0.[1][4] Extreme pH values can lead to conformational changes in the lectin, reducing or abolishing its carbohydrate-binding ability.[1][9] It is highly recommended to perform a pH optimization experiment for your specific lectin.
Q2: Do I need to add divalent cations like Calcium (Ca²⁺) or Manganese (Mn²⁺) to my buffer?
A2: It depends entirely on the lectin family.
-
C-type lectins absolutely require divalent cations, most commonly Ca²⁺, for their binding activity.[1]
-
Galectins , which are a primary family of lectins that recognize β-galactosides like Methyl α-D-galactopyranoside, are distinctively characterized by their calcium-independent binding.[7][8] Therefore, for galectin-family lectins, these ions are not necessary.
Q3: Which base buffer (e.g., PBS or TBS) should I use?
A3: Both Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS) are commonly used as starting points.[3][12] However, if your specific lectin does require calcium, it is better to use a Tris-based (TBS) or HEPES buffer. Using PBS with calcium can lead to the precipitation of calcium phosphate, which will interfere with your assay.[12] For galectin studies where calcium is not required, PBS is a suitable choice.
Q4: How can I confirm that the binding I'm observing is specific to the carbohydrate?
A4: The best way to confirm specificity is through a competitive inhibition assay.[13] Pre-incubate the lectin with a high concentration of the free sugar (in this case, Methyl α-D-galactopyranoside or galactose) before adding it to the assay system. A significant reduction in the signal compared to the control (lectin without pre-incubation) indicates that the binding is specific to the carbohydrate recognition domain.[14]
Data Presentation: Buffer Component Recommendations
The following tables summarize common starting concentrations and ranges for key buffer components. Optimization is typically required for each specific lectin-carbohydrate pair.
Table 1: General Buffer Parameters
| Parameter | Recommended Range | Optimal (Typical) | Purpose |
|---|---|---|---|
| pH | 6.5 - 9.0 | 7.2 - 8.0 | Maintain lectin structure and activity[1][4] |
| Temperature | 4°C - 37°C | 25°C (RT) | Affects binding kinetics and stability[1] |
Table 2: Common Buffer Additives
| Additive | Recommended Range | Optimal (Typical) | Purpose |
|---|---|---|---|
| NaCl | 150 mM - 500 mM | 150 mM | Reduce non-specific electrostatic interactions[1] |
| Tween 20 | 0.005% - 0.1% | 0.05% | Reduce non-specific hydrophobic interactions[1] |
| CaCl₂ | 0.1 mM - 10 mM | 1 mM | Required for C-type lectin activity (Not for Galectins)[1][15] |
| MnCl₂ | 0.1 mM - 10 mM | 1 mM | Required for some lectins (Not for Galectins)[5] |
Experimental Protocols
Protocol: Basic Enzyme-Linked Lectin Assay (ELLA)
This protocol provides a framework for quantifying the binding of a lectin to an immobilized carbohydrate, in this case, a glycoprotein (B1211001) or a synthetic polymer conjugated with Methyl α-D-galactopyranoside.
ELLA Experimental Workflow
Caption: A standard workflow for an Enzyme-Linked Lectin Assay (ELLA).
Materials:
-
Coating Buffer: e.g., Carbonate-bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).[1]
-
Blocking Buffer: 1% "Carbo-Free" BSA in PBST.[1]
-
Biotinylated Lectin of interest.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2 M H₂SO₄).
-
96-well microplate.
Methodology:
-
Coating: Coat the wells of a 96-well microplate with your target molecule (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[1]
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.[1]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.[1]
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.[1]
-
Lectin Incubation: Add 100 µL of the biotinylated lectin, diluted to the desired concentration in blocking buffer, to each well. Incubate for 1-2 hours at RT.[1]
-
Washing: Discard the lectin solution and wash the plate three times with wash buffer.[1]
-
Detection: Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 1 hour at RT.[1]
-
Final Wash: Discard the Streptavidin-HRP solution and wash the plate five times with wash buffer to remove any unbound enzyme.[1]
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 5-20 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity is proportional to the amount of lectin bound.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. Studies on lectins. XLIV. The pH dependence of lectin interactions with sugars as determined by affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of Cajanus cajan lectin: effect of pH and metal ions on lectin carbohydrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal ion content of dolichos biflorus lectin and effect of divalent cations on lectin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. When Galectins Recognize Glycans: From Biochemistry to Physiology and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antibodies and Lectins in Glycan Analysis - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Methyl alpha-D-galactopyranoside Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered when working with Methyl alpha-D-galactopyranoside and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor solubility?
A1: The solubility of this compound derivatives is highly dependent on the nature of the substituent groups attached to the pyranoside ring. The parent molecule, this compound, is soluble in polar solvents like water and methanol (B129727) due to the presence of multiple hydroxyl groups capable of hydrogen bonding.[1] However, when these hydroxyl groups are replaced with nonpolar moieties, such as long-chain acyl groups or benzyl (B1604629) ethers, the overall polarity of the molecule decreases significantly, leading to poor solubility in aqueous solutions and some polar organic solvents.
Q2: I have a highly substituted, nonpolar derivative. In what solvents should I attempt to dissolve it?
A2: For derivatives with extensive nonpolar modifications, such as tetra-O-benzylated this compound, it is best to start with nonpolar organic solvents. Solvents like dichloromethane (B109758) (DCM), chloroform, and ethyl acetate (B1210297) are often used in the synthesis and purification of such compounds and are therefore good starting points for solubilization. For biological assays requiring aqueous buffers, a common strategy is to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[2]
Q3: Can I heat the solution to improve the solubility of my derivative?
A3: Gentle heating can be an effective method to increase the solubility of some compounds. For instance, this compound itself is soluble in hot ethanol.[1] However, caution must be exercised, especially with derivatives that may be thermally labile. It is crucial to ensure that the temperature used does not lead to degradation of the compound. Always check the melting point and stability data for your specific derivative if available. For biological applications, ensure that any residual heat will not adversely affect the assay components, such as enzymes.
Q4: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?
A4: This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are a few strategies to mitigate this:
-
Slow, Dropwise Addition with Vigorous Mixing: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Lower the Final Concentration: The concentration of your compound in the final aqueous solution may be above its solubility limit. Try preparing a more dilute solution.
-
Use of Co-solvents: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer can help maintain solubility. However, be mindful that high concentrations of organic solvents can be detrimental to biological systems, such as cell cultures or enzymes.[2]
-
Incorporate Surfactants or Cyclodextrins: Low concentrations of non-ionic surfactants (e.g., Tween® 80) or the use of cyclodextrins can help to encapsulate the hydrophobic derivative and increase its apparent solubility in aqueous media.[3][4][5]
Troubleshooting Guides
Problem 1: Difficulty Dissolving a Newly Synthesized Acylated or Benzylated Derivative
This guide provides a systematic approach to finding a suitable solvent for a novel, potentially hydrophobic, this compound derivative.
Troubleshooting Workflow for Initial Solubilization
Caption: A logical workflow for the initial solubilization of a new derivative.
Problem 2: Compound Precipitation in an Aqueous Buffer During a Biological Assay
This guide addresses the common challenge of maintaining the solubility of a hydrophobic derivative when transitioning from an organic stock solution to an aqueous experimental medium.
Troubleshooting Workflow for Aqueous Buffer Precipitation
Caption: A step-by-step guide to resolving compound precipitation in aqueous buffers.
Data Presentation
The following table summarizes the expected solubility characteristics of different classes of this compound derivatives based on their protecting groups. Precise quantitative solubility is highly dependent on the specific derivative and conditions and should be determined empirically.
| Derivative Class | Protecting Groups | Expected Polarity | Recommended Solvents for Stock Solution | Expected Aqueous Solubility |
| Parent Compound | None (Free Hydroxyls) | High | Water, Methanol | High |
| Acylated (Short Chain) | Acetyl, Propionyl | Moderate | Methanol, Chloroform | Low to Moderate |
| Acylated (Long Chain) | Myristoyl, Palmitoyl | Low | Dichloromethane, Chloroform, DMF | Very Low / Insoluble |
| Benzylated | Benzyl | Low | Dichloromethane, Chloroform, Toluene | Very Low / Insoluble |
| Silylated | TBDMS, TIPS | Low | Dichloromethane, Hexanes | Very Low / Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution for a Hydrophobic Derivative in a Biological Assay
This protocol details the steps for preparing a dilute aqueous solution of a poorly water-soluble this compound derivative from a concentrated organic stock for use in an enzyme inhibition assay.
Materials:
-
Hydrophobic this compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of the derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable.
-
-
Perform Serial Dilutions (if necessary):
-
If a wide range of concentrations is to be tested, perform serial dilutions of the concentrated stock solution in 100% DMSO.
-
-
Dilution into Aqueous Buffer:
-
Dispense the required volume of the aqueous assay buffer into a fresh tube.
-
While vigorously vortexing the tube containing the buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to prepare a 10 µM solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer. This ensures the final DMSO concentration is low (in this case, 0.1%).
-
-
Final Mixing and Inspection:
-
Continue to vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high for the chosen buffer system.
-
Experimental Workflow for an Enzyme Inhibition Assay
Caption: A typical workflow for an enzyme inhibition assay with a poorly soluble inhibitor.
References
Navigating Inconsistent Results in Enzyme Assays with Methyl α-D-galactopyranoside: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during enzyme assays utilizing Methyl α-D-galactopyranoside. The following information is designed to help you diagnose and resolve common issues, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent or unexpected outcomes in your α-galactosidase assays.
High Background Signal
Question: Why am I observing a high background signal in my no-enzyme control wells?
Answer: A high background signal can obscure the true enzyme activity. Potential causes and solutions are outlined below.
| Potential Cause | Recommended Action |
| Substrate Instability | Methyl α-D-galactopyranoside can undergo slow hydrolysis, especially at non-optimal pH and elevated temperatures. Prepare fresh substrate solutions for each experiment and minimize the time the substrate is in solution before use. Consider performing a time-course experiment with the substrate alone in the assay buffer to quantify the rate of spontaneous hydrolysis. |
| Contaminated Reagents | Buffers or other assay components may be contaminated with enzymes that can act on the substrate or with compounds that interfere with the detection method. Prepare fresh buffers with high-purity water and reagents. If possible, filter-sterilize your buffers. |
| Detection Method Interference | If you are using a coupled assay to detect galactose release, components in your sample or buffer may interfere with the detection enzymes (e.g., galactose oxidase, horseradish peroxidase). Run controls for each component of the coupled assay system to identify the source of interference. |
Low or No Enzyme Activity
Question: My enzyme assay is showing very low or no activity. What are the possible reasons?
Answer: A lack of expected enzyme activity is a common issue. A systematic evaluation of your reagents and experimental setup is necessary.
| Potential Cause | Recommended Action |
| Inactive Enzyme | The α-galactosidase may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. To verify enzyme activity, use a positive control substrate known to be readily hydrolyzed, such as p-nitrophenyl-α-D-galactopyranoside (pNPG). |
| Sub-optimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific α-galactosidase. Consult the literature for the optimal conditions for the enzyme you are using. If this information is not available, you may need to perform an optimization matrix, varying the pH and temperature. |
| Presence of Inhibitors | Your sample or reagents may contain inhibitors of α-galactosidase. Ensure all glassware is thoroughly cleaned. If you are testing crude samples, consider a sample preparation step to remove potential inhibitors. |
| Incorrect Substrate Concentration | The concentration of Methyl α-D-galactopyranoside may be too low, resulting in a reaction rate that is below the limit of detection of your assay. Conversely, very high concentrations of some substrates can lead to substrate inhibition.[1] If possible, determine the Michaelis-Menten constant (Km) for your enzyme with this substrate to use a concentration that is appropriate for your experimental goals. |
Inconsistent Results Between Replicates
Question: I am observing high variability between my technical replicates. What could be causing this?
Answer: Poor reproducibility between replicates can undermine the validity of your results.
| Potential Cause | Recommended Action |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques. For multi-well plate assays, consider creating a master mix of reagents to add to all wells to minimize pipetting variations. |
| Temperature Fluctuations | Inconsistent temperatures across a multi-well plate or between experiments can affect enzyme activity. Ensure uniform heating of your reaction vessel. When using a plate reader with temperature control, allow the plate to equilibrate to the set temperature before initiating the reaction. |
| Reagent Instability | If reagents are degrading over the course of the experiment, this can lead to inconsistent results. Prepare fresh reagents as needed and keep them on ice if they are temperature-sensitive. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate reactants and alter assay conditions. To mitigate this, avoid using the outermost wells or fill them with a buffer or water to create a humidified barrier. |
Experimental Protocols
General Protocol for α-Galactosidase Assay with Methyl α-D-galactopyranoside
This protocol describes a general method for measuring α-galactosidase activity using Methyl α-D-galactopyranoside as the substrate. The released galactose is then quantified in a coupled enzyme assay.
Materials:
-
α-Galactosidase enzyme
-
Methyl α-D-galactopyranoside
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)
-
Galactose Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex™ Red reagent (or another suitable HRP substrate)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate (black, clear-bottom for fluorescence)
-
Microplate reader (fluorescence or absorbance, depending on the detection method)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Methyl α-D-galactopyranoside in Assay Buffer. The final concentration in the assay will need to be optimized.
-
Prepare a working solution of α-galactosidase in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme.
-
Prepare a detection master mix containing galactose oxidase, HRP, and the HRP substrate in an appropriate buffer, according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add your sample containing α-galactosidase to the wells of the microplate.
-
Include appropriate controls:
-
No-enzyme control: Assay Buffer instead of the enzyme solution.
-
No-substrate control: Assay Buffer instead of the substrate solution.
-
Positive control: A known active α-galactosidase.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the Methyl α-D-galactopyranoside solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time. The incubation time should be within the linear range of the reaction.
-
-
Detection of Galactose:
-
Stop the α-galactosidase reaction, if necessary, by adding a stop solution. Note that some detection methods may not require a stop solution.
-
Add the detection master mix to each well.
-
Incubate the plate for the time recommended by the detection kit manufacturer to allow for the development of the signal.
-
-
Measurement:
-
Measure the absorbance or fluorescence in a microplate reader at the appropriate wavelength for your chosen HRP substrate.
-
-
Data Analysis:
-
Subtract the background reading from the no-enzyme control from all other readings.
-
Calculate the enzyme activity based on a standard curve of known galactose concentrations.
-
Quantitative Data Summary
The optimal conditions for α-galactosidase activity can vary significantly depending on the source of the enzyme. The following table provides a summary of reported optimal conditions for α-galactosidases from different sources, primarily using substrates other than Methyl α-D-galactopyranoside. This data can serve as a starting point for optimizing your assay.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Substrate Used | Reference |
| Aspergillus niger | 4.5 - 5.5 | 55 | p-nitrophenyl-α-D-galactopyranoside | [2] |
| Human lysosomal α-galactosidase A | ~4.6 | 37 | 4-methylumbelliferyl-α-D-galactopyranoside | [3] |
| Vicia faba | 4.0 - 5.0 | ~50 | p-nitrophenyl-α-D-galactopyranoside | [4] |
Note: It is highly recommended to empirically determine the optimal conditions for your specific enzyme and assay setup.
Mandatory Visualizations
Lysosomal Degradation Pathway of Globotriaosylceramide (Gb3)
Caption: Lysosomal catabolism of Gb3, the primary substrate of α-galactosidase A.
Experimental Workflow for α-Galactosidase Assay
Caption: A generalized workflow for determining α-galactosidase activity.
References
- 1. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Assignment of Methyl α-D-galactopyranoside and Methyl β-D-galactopyranoside Anomers
For researchers in the fields of chemistry, biochemistry, and drug development, the precise structural elucidation of carbohydrates is paramount. The two anomeric forms of methyl D-galactopyranoside, the α- and β-anomers, exhibit distinct stereochemistry at the anomeric center (C-1), which significantly influences their chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between these two isomers. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of methyl α-D-galactopyranoside and methyl β-D-galactopyranoside, supported by experimental data to aid in their assignment.
Comparative NMR Data
The key to differentiating the α- and β-anomers of methyl D-galactopyranoside lies in the chemical shift and coupling constants of the anomeric proton (H-1) and the chemical shift of the anomeric carbon (C-1). The orientation of the methoxy (B1213986) group at the anomeric center (axial in the α-anomer and equatorial in the β-anomer) results in characteristic differences in the NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectra of the two anomers show significant differences, particularly for the anomeric proton (H-1). In the α-anomer, H-1 is in an equatorial position, leading to a smaller coupling constant with H-2. Conversely, in the β-anomer, H-1 is axial, resulting in a larger trans-diaxial coupling constant with H-2.[1]
| Proton | Methyl α-D-galactopyranoside (δ, ppm) | Methyl β-D-galactopyranoside (δ, ppm) | Key Differentiating Features |
| H-1 | ~4.8 (d, J ≈ 3.5-4.0 Hz) | ~4.4 (d, J ≈ 7.5-8.0 Hz) | The anomeric proton (H-1) of the α-anomer is deshielded and has a smaller J-coupling constant, whereas the β-anomer's H-1 is more shielded and displays a larger J-coupling constant.[1] |
| H-2 | ~3.8 | ~3.5 | |
| H-3 | ~3.7 | ~3.6 | |
| H-4 | ~3.9 | ~3.9 | |
| H-5 | ~4.0 | ~3.7 | |
| H-6a | ~3.7 | ~3.8 | |
| H-6b | ~3.7 | ~3.8 | |
| OCH₃ | ~3.4 | ~3.5 |
Note: Chemical shifts are approximate and can vary based on experimental conditions such as solvent, temperature, and pH.
¹³C NMR Spectral Data
The anomeric carbon (C-1) is a key indicator in the ¹³C NMR spectrum for distinguishing between the two anomers. Generally, the C-1 of the α-anomer resonates at a lower chemical shift compared to the β-anomer.[1]
| Carbon | Methyl α-D-galactopyranoside (δ, ppm) | Methyl β-D-galactopyranoside (δ, ppm) | Key Differentiating Features |
| C-1 | ~100 | ~104 | The anomeric carbon (C-1) of the α-anomer is found at a lower chemical shift than that of the β-anomer.[1] |
| C-2 | ~69 | ~72 | |
| C-3 | ~70 | ~73 | |
| C-4 | ~70 | ~69 | |
| C-5 | ~71 | ~76 | |
| C-6 | ~62 | ~62 | The chemical shift of C-6 is not significantly different between the two anomers. |
| OCH₃ | ~56 | ~58 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Experimental Protocol
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of methyl D-galactopyranoside anomers.
Sample Preparation:
-
Weigh 10-20 mg of the methyl D-galactopyranoside anomer and dissolve it in 0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone (B3395972) can be added.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
A standard 1D proton experiment is performed.
-
Key parameters include a spectral width of approximately 10 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C experiment is typically used to obtain singlets for each carbon.
-
Inverse-gated decoupling can be employed for more accurate integration if needed.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton coupling networks and confirm the assignment of the ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which can be useful for confirming assignments and identifying the glycosidic linkage.
-
Visualization of Anomeric Structures
The structural difference between the α and β anomers is depicted below. The key distinction is the orientation of the methoxy group (-OCH₃) at the anomeric carbon (C-1).
Caption: Chair conformations of methyl α-D-galactopyranoside and methyl β-D-galactopyranoside.
References
spectroscopic comparison of alpha and beta anomers of methyl galactopyranoside
A Spectroscopic Showdown: Distinguishing the α and β Anomers of Methyl Galactopyranoside
For researchers, scientists, and drug development professionals working with carbohydrates, the precise structural elucidation of isomers is a critical step. The subtle difference in the stereochemistry of the anomeric center in glycosides can lead to significant variations in their biological activity and physical properties. This guide provides an objective comparison of the alpha (α) and beta (β) anomers of methyl D-galactopyranoside, supported by experimental spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Unmasking the Anomers with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for discriminating between the α and β anomers of methyl galactopyranoside. The orientation of the methoxy (B1213986) group at the anomeric carbon (C1) — axial in the α-anomer and equatorial in the β-anomer — creates distinct electronic environments that are clearly reflected in the chemical shifts (δ) and coupling constants (J) of the proton (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR Spectroscopy: The Anomeric Proton as a Key Differentiator
The most significant differences in the ¹H NMR spectra of the two anomers are observed for the anomeric proton (H1). In the α-anomer, the H1 signal appears at a lower field (higher ppm) and exhibits a smaller coupling constant (³JH1,H2) compared to the β-anomer.[1] This is due to the axial-equatorial relationship between H1 and H2 in the α-form, whereas in the β-form, both H1 and H2 are in an axial orientation, leading to a larger coupling constant.[1]
¹³C NMR Spectroscopy: A Clear Distinction at the Anomeric Carbon
The ¹³C NMR spectra also provide a definitive way to distinguish between the two anomers. The anomeric carbon (C1) of the β-anomer is typically found at a higher chemical shift (more deshielded) compared to the α-anomer.[1] This downfield shift is a reliable indicator of the equatorial orientation of the methoxy group in the β-anomer.
Table 1: Comparative ¹H and ¹³C NMR Data for Methyl Galactopyranoside Anomers (in D₂O)
| Nucleus | Methyl α-D-galactopyranoside | Methyl β-D-galactopyranoside | Key Differentiating Feature |
| H1 | ~4.8 ppm (d, J ≈ 3.5-4.0 Hz)[1] | ~4.4 ppm (d, J ≈ 7.5-8.0 Hz)[1] | H1 of the α-anomer is at a lower field with a smaller coupling constant. |
| C1 | ~100 ppm[1] | ~104 ppm[1] | C1 of the β-anomer is at a higher chemical shift. |
| OCH₃ | ~3.4 ppm | ~3.5 ppm | Minor difference in chemical shift. |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Insights from IR and Raman
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecules. While the overall spectra of the α and β anomers are similar, subtle but consistent differences can be observed, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is rich in information about skeletal vibrations.
A study on the harmonic dynamics of both anomers highlighted that several differences in intensities and frequency shifts are observed in their IR and Raman spectra, especially in the 1000-700 cm⁻¹ region.[2][3] These differences arise from the distinct conformational structures of the two anomers. For instance, gas-phase infrared spectroscopy of the ammonium (B1175870) adducts of the anomers shows distinctive C-H bond stretching profiles around 2950 cm⁻¹.[4]
Table 2: Key Differentiating Vibrational Spectroscopy Regions
| Spectroscopic Technique | Region (cm⁻¹) | Observation |
| IR & Raman | 1000 - 700 | Differences in band intensities and frequencies.[2] |
| IR (Gas-Phase) | ~2950 | Distinct C-H stretching profiles.[4] |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring NMR spectra of glycosides involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the methyl galactopyranoside anomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[5] For optimal results, the sample should be free of paramagnetic impurities.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C correlations.[6]
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation: For solid-state analysis, samples can be prepared as KBr pellets for FTIR or analyzed directly using an ATR (Attenuated Total Reflectance) accessory. For Raman spectroscopy, the crystalline powder can be placed directly in the sample holder.
-
Data Acquisition: Spectra are typically recorded at room temperature. For IR, a resolution of 4 cm⁻¹ is generally sufficient. For Raman, the choice of laser wavelength and power should be optimized to maximize signal and avoid sample degradation.
Logical Workflow for Anomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the α and β anomers of methyl galactopyranoside.
Caption: Workflow for anomer identification.
Conclusion
The spectroscopic differentiation of the α and β anomers of methyl galactopyranoside is readily achievable through a combination of NMR and vibrational spectroscopy techniques. NMR, particularly the analysis of the anomeric proton and carbon signals, provides the most definitive and quantitative data for unambiguous identification. IR and Raman spectroscopy offer complementary information, with characteristic differences in the fingerprint region. By following standardized experimental protocols and comparing the acquired data with established reference values, researchers can confidently determine the anomeric configuration of their methyl galactopyranoside samples, a crucial step in carbohydrate research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Harmonic dynamics of alpha- and beta-methyl-D-galactopyranoside in the crystalline state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
A Researcher's Guide to Validating the Purity of Synthetic Methyl α-D-galactopyranoside
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic Methyl α-D-galactopyranoside. We will delve into common impurities, present detailed experimental protocols for key analytical techniques, and offer a comparative analysis to aid in the selection and validation of this critical carbohydrate reagent.
Understanding Potential Impurities in Synthetic Methyl α-D-galactopyranoside
The synthetic route used to manufacture Methyl α-D-galactopyranoside can introduce several potential impurities. A thorough purity assessment should aim to identify and quantify these species.
Common Impurities Include:
-
Anomeric Isomers: The most common impurity is the β-anomer, Methyl β-D-galactopyranoside, which can be formed during the glycosylation reaction.[1]
-
Unreacted Starting Materials: Residual amounts of the starting materials from the synthesis process may be present.
-
Partially Methylated Byproducts: Incomplete methylation can result in the presence of various partially methylated galactopyranose species.[1]
-
Degradation Products: Improper handling or storage can lead to the degradation of the final product.[1]
-
Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity validation of Methyl α-D-galactopyranoside. The choice of method will depend on the specific impurities being targeted and the desired level of sensitivity and accuracy.
| Analytical Technique | Primary Target Impurities | Pros | Cons |
| High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Anomeric isomers, non-volatile organic impurities | Universal detection for non-volatile compounds, good sensitivity, compatible with gradient elution.[2][3] | Requires specialized detector, response can be non-linear. |
| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Anomeric isomers, non-volatile organic impurities | Universal detection for carbohydrates, relatively inexpensive. | Lower sensitivity than CAD, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[4] |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Anomeric purity, structural confirmation, quantification of impurities with unique signals | Highly accurate and precise for quantification without a specific reference standard for the impurity, provides structural information.[5][6][7] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal resolution, peak overlap can be an issue.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile impurities, structural confirmation of derivatized sugars | High sensitivity and selectivity, provides structural information for identification of unknown impurities.[4] | Requires derivatization for non-volatile carbohydrates, which adds a sample preparation step and can introduce artifacts.[9][10][11] |
Experimental Protocols
Below are detailed protocols for the key analytical techniques used in the purity assessment of Methyl α-D-galactopyranoside.
Protocol 1: Purity Determination by HPLC-CAD
This method is suitable for the quantification of non-volatile impurities, including the β-anomer.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
HPLC-grade acetonitrile (B52724) and water.
-
High-purity Methyl α-D-galactopyranoside reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water
-
Mobile Phase B: 50:50 Acetonitrile:Water
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and the test sample in 75:25 Acetonitrile:Water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %A %B 0.0 100 0 5.0 100 0 10.0 0 100 15.0 0 100 15.1 100 0 | 20.0 | 100 | 0 |
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 35 psi
-
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity using the area normalization method.
-
Protocol 2: Anomeric Purity and Structural Confirmation by ¹H-NMR
This protocol is used to confirm the identity of the α-anomer and to quantify the presence of the β-anomer.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterium oxide (D₂O, 99.9 atom % D).
-
High-purity Methyl α-D-galactopyranoside reference standard.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of D₂O.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Key parameters:
-
Sufficient number of scans for good signal-to-noise ratio (e.g., 16 scans).
-
A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate integration.
-
-
-
Data Analysis:
-
Identify the characteristic anomeric proton signal for the α-anomer (typically around 4.8-5.0 ppm).
-
Look for the corresponding anomeric proton signal of the β-anomer (typically at a different chemical shift, often slightly downfield).
-
Integrate the signals corresponding to the anomeric protons of both the α and β anomers.
-
Calculate the anomeric purity by comparing the integration values.
-
Protocol 3: Analysis of Volatile Impurities by GC-MS after Derivatization
This method is suitable for identifying and quantifying volatile impurities and can also be used for structural confirmation after derivatization.
Instrumentation and Materials:
-
GC-MS system with a capillary column suitable for sugar analysis (e.g., a polar stationary phase).
-
Derivatization reagents: Pyridine, Hexamethyldisilazane (HMDS), and Trimethylchlorosilane (TMCS).
-
High-purity Methyl α-D-galactopyranoside reference standard.
Procedure:
-
Derivatization (Trimethylsilylation):
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-600
-
-
Data Analysis:
-
Identify peaks corresponding to the derivatized Methyl α-D-galactopyranoside and any impurities by comparing their retention times and mass spectra to a reference standard and spectral libraries.
-
Determine the relative percentage of impurities by area normalization.
-
Visualizing the Workflow
A logical workflow is crucial for a systematic approach to purity validation. The following diagrams illustrate the experimental workflow for purity analysis and the decision-making process based on the results.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [benthamscience.com]
- 9. weber.hu [weber.hu]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl α-D-galactopyranoside and Thiogalactosides for Researchers and Drug Development Professionals
A detailed examination of two classes of galactoside analogs, Methyl α-D-galactopyranoside and thiogalactosides, reveals distinct biochemical properties and applications rooted in the nature of their glycosidic bonds. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their studies in glycobiology and drug discovery.
Methyl α-D-galactopyranoside, an O-glycoside, and thiogalactosides, its S-linked counterparts, are valuable molecules in biochemical research. The primary structural difference lies in the substitution of the anomeric oxygen with a sulfur atom in thiogalactosides. This seemingly subtle change confers significant resistance to enzymatic hydrolysis by glycosidases, a key differentiator in their biological applications.[1][2]
Comparative Biochemical Properties and Applications
Methyl α-D-galactopyranoside primarily serves as a substrate and inhibitor for α-galactosidases.[3][4][5] Its ability to mimic the natural substrate allows for the study of enzyme kinetics and the development of inhibitors for diseases associated with α-galactosidase dysfunction.
In contrast, the stability of the thioglycosidic bond makes thiogalactosides poor substrates for many glycosidases but excellent tools for other applications. The most prominent example is Isopropyl β-D-1-thiogalactopyranoside (IPTG), a non-metabolizable inducer of the lac operon, a cornerstone of molecular biology for recombinant protein expression.[1][2] Furthermore, various thiogalactoside derivatives have been developed as potent and selective inhibitors of galectins, a family of β-galactoside-binding proteins implicated in cancer, inflammation, and fibrosis.[5][6][7][8]
Quantitative Comparison of Inhibitory and Binding Activities
The following table summarizes the inhibitory and binding constants for Methyl α-D-galactopyranoside and a representative thiogalactoside, thiodigalactoside (B104359) (TDG), against their respective protein targets. It is important to note that a direct comparison against the same target is often not feasible due to their differing specificities.
| Compound | Target Protein | Parameter | Value | Reference(s) |
| Methyl α-D-galactopyranoside | Debaryomyces hansenii α-galactosidase (extracellular) | Ki | 0.82 mM | [9] |
| Methyl α-D-galactopyranoside | Debaryomyces hansenii α-galactosidase (intracellular) | Ki | 1.12 mM | [9] |
| Thiodigalactoside (TDG) | Human Galectin-1 | Kd | 24 µM | [6] |
| Thiodigalactoside (TDG) | Human Galectin-3 | Kd | 49 µM | [6] |
| Thiodigalactoside (TDG) | Human Galectin-3 | Kd | 75 µM (by ITC) | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
α-Galactosidase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against α-galactosidase using a chromogenic substrate.
Principle: α-galactosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-galactopyranoside (pNPG) to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.[3][10] An inhibitor will reduce the rate of this reaction.
Materials:
-
α-Galactosidase enzyme solution (e.g., from green coffee beans or Aspergillus niger)
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) solution (substrate)[4]
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 6.5)[3]
-
Test inhibitor solutions (e.g., Methyl α-D-galactopyranoside) at various concentrations
-
Sodium Carbonate (Na2CO3) solution (0.1 M) or Borate (B1201080) Buffer (200 mM, pH 9.8) to stop the reaction[3][9]
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 20 µL of the test inhibitor solution to the appropriate wells. For the control (no inhibitor), add 20 µL of buffer.
-
Add 20 µL of the α-galactosidase enzyme solution to all wells.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[9][11]
-
Stop the reaction by adding 100 µL of sodium carbonate or borate buffer solution.[3][9]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbancecontrol - Absorbanceinhibitor) / Absorbancecontrol] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Isothermal Titration Calorimetry (ITC) for Galectin-Ligand Binding
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., a thiogalactoside) is titrated into a solution of the protein (e.g., galectin-3), and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12]
Materials:
-
Purified galectin solution (e.g., human galectin-3)
-
Ligand solution (e.g., thiodigalactoside)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified galectin extensively against the chosen buffer to ensure a perfect buffer match with the ligand solution.
-
Dissolve the ligand in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Load the galectin solution into the sample cell of the calorimeter. A typical concentration is in the low micromolar range (e.g., 10-50 µM).
-
Load the ligand solution into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution at a constant temperature (e.g., 25°C).
-
Allow the system to equilibrate between injections.
-
-
Data Acquisition and Analysis:
-
The instrument records the heat change after each injection.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Signaling Pathway and Experimental Logic
The inhibitory actions of both Methyl α-D-galactopyranoside and thiogalactosides are based on their ability to compete with natural ligands for the binding sites of their respective target proteins.
References
- 1. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. p-Nitrophenyl a-D-galactopyranoside [himedialabs.com]
- 10. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Binding Affinity of Alpha- vs. Beta-Methyl-Galactopyranoside to Lectins
For researchers and professionals in drug development, understanding the nuanced interactions between carbohydrates and proteins is paramount. Lectins, a class of proteins that bind specifically to sugar moieties, are implicated in a vast array of biological processes, from cell adhesion and signaling to pathogen recognition. The stereochemistry of the glycosidic bond, specifically the anomeric configuration (alpha or beta), can significantly influence the binding affinity and specificity of these interactions. This guide provides a comparative analysis of the binding affinity of α-methyl-D-galactopyranoside and β-methyl-D-galactopyranoside to various lectins, supported by experimental data and detailed protocols.
Quantitative Binding Affinity Data
The binding affinity of the alpha and beta anomers of methyl-galactopyranoside to lectins can vary significantly depending on the specific lectin. Below is a summary of available quantitative data.
| Lectin | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (Kd) (M) | Method |
| Peanut Agglutinin (PNA) | α-methyl-D-galactopyranoside | 4.6 x 10⁴ | 9 - 46 (at 5-35°C) | ~2.0 x 10⁻⁴ - 1.0 x 10⁻³ | ¹³C NMR |
| β-methyl-D-galactopyranoside | 3.6 x 10⁴ | 9 - 39 (at 5-25°C) | ~2.5 x 10⁻⁴ - 1.1 x 10⁻³ | ¹³C NMR | |
| Bovine Brain Lectin (14 kDa) | α-methyl-D-galactopyranoside | - | - | 8-fold lower than β-anomer* | Hemagglutination Inhibition |
| β-methyl-D-galactopyranoside | - | - | - | Hemagglutination Inhibition |
*Note: For the Bovine Brain Lectin, a lower dissociation constant (Kd) for the α-anomer indicates a higher binding affinity. The study demonstrated that α-methyl-D-galactopyranoside was an 8-fold better inhibitor than the β-anomer[1].
Key Observations:
-
Peanut Agglutinin (PNA): The association and dissociation rate constants for the binding of α- and β-methyl-D-galactopyranoside to PNA are of a similar order of magnitude[2][3]. This suggests that PNA does not exhibit a strong preference for either anomer of methyl-galactopyranoside at the temperatures studied. The binding kinetics are characterized by association rate constants that are several orders of magnitude below a diffusion-controlled process[2][3].
-
Bovine Brain Lectin: In contrast to PNA, a 14 kDa galactose-binding lectin from bovine brain shows a clear preference for the α-anomer, with α-methyl-D-galactopyranoside being a significantly more potent inhibitor of lectin-mediated hemagglutination than its β-counterpart[1].
-
Galectins: Generally, galectins are known to exhibit a preference for β-galactosides.[4] This preference is a defining feature of this family of lectins and is crucial for their biological functions in interacting with cell surface glycoconjugates, which predominantly feature β-linked galactose residues.[5][6][7]
-
Erythrina cristagalli Lectin (ECL): This lectin is known to bind D-galactose and D-galactosides, with a particular affinity for the Galβ1→4GlcNAc sequence.[8][9][10][11] This specificity suggests a preference for the β-anomeric linkage.
Experimental Protocols
Accurate determination of binding affinities is crucial for comparative studies. Below are detailed methodologies for common techniques used to study lectin-carbohydrate interactions.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[12][13][14]
-
Principle: A solution of the ligand (e.g., methyl-galactopyranoside) is titrated into a solution of the lectin in the sample cell of the calorimeter. The heat change upon binding is measured relative to a reference cell.
-
Sample Preparation:
-
Prepare the lectin solution (typically in the low µM range) and the methyl-galactopyranoside solution (in the mM range) in the same buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dialyze both the lectin and the carbohydrate against the experimental buffer to ensure a perfect match and avoid heat of dilution effects.
-
Degas the solutions to prevent bubble formation during the experiment.
-
-
Instrumentation and Procedure:
-
Load the lectin solution into the sample cell and the methyl-galactopyranoside solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection, which is typically discarded during data analysis, followed by a series of injections (e.g., 20-30) of the ligand into the lectin solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[15][16]
-
Principle: One of the binding partners (e.g., the lectin) is immobilized on the sensor chip surface. The other partner (the analyte, e.g., methyl-galactopyranoside) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Immobilization of Lectin:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the lectin solution over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Flow a series of concentrations of the methyl-galactopyranoside solution over the sensor surface.
-
Record the association and dissociation phases for each concentration.
-
Regenerate the sensor surface between different analyte injections using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration buffer).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The dissociation constant (Kd) is then calculated as kd/ka.
-
Visualizing Experimental Workflow
A common method to determine the binding affinity of small carbohydrate ligands is through a competitive binding assay. The following diagram illustrates a typical workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).
Caption: Workflow of a competitive Enzyme-Linked Lectin Assay (ELLA).
References
- 1. ias.ac.in [ias.ac.in]
- 2. Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Galectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin–glycan specificities in a natural context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin-glycan specificities in a natural context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of binding of Gal beta 4GlcNAc-specific lectins from Erythrina cristagalli and Erythrina corallodendron to glycosphinogolipids. Detection, isolation, and characterization of a novel glycosphinglipid of bovine buttermilk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrina cristagalli lectin (ECL/ECA) Clinisciences [clinisciences.com]
- 10. glycomatrix.com [glycomatrix.com]
- 11. Crystal structures of Erythrina cristagalli lectin with bound N-linked oligosaccharide and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 14. Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
A Comparative Guide to Methyl α-D-galactopyranoside Versus Other Galactose Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl α-D-galactopyranoside and other galactose derivatives in various biological assays. The information presented is curated from scientific literature to assist researchers in selecting appropriate compounds for their studies and to provide context for the development of new therapeutic agents.
Introduction
Galactose and its derivatives are fundamental molecules in various biological processes, ranging from cellular metabolism to cell-cell recognition. Their diverse roles make them and their synthetic analogs valuable tools in biochemical and pharmacological research. This guide focuses on comparing the performance of Methyl α-D-galactopyranoside with other notable galactose derivatives in two key biological contexts: as inhibitors of α-galactosidase and as modulators of galectin activity.
I. Inhibition of α-Galactosidase
α-Galactosidases are enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from glycolipids and glycoproteins. The inhibition of these enzymes is a therapeutic strategy for certain metabolic disorders and can be a subject of study in microbiology.
Comparative Inhibitory Activity
While extensive head-to-head comparative studies are limited, available data allows for a preliminary assessment of the inhibitory potential of different galactose derivatives against α-galactosidase.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |
| Methyl α-D-galactopyranoside | Debaryomyces hansenii (extracellular) | 0.82 mM | [1] |
| Methyl α-D-galactopyranoside | Debaryomyces hansenii (intracellular) | 1.12 mM | [1] |
| Galactose | Coffee Bean | ~238 mM (Ki,gal) | [2] |
| 1-Deoxygalactonojirimycin (DGJ) | Recombinant Human α-Galactosidase A | 5.6 nM (IC50) | [3] |
Note: The data presented are from different studies and enzyme sources, which may affect direct comparability. The inhibitory concentration (IC50) for DGJ is significantly lower, indicating a much higher potency compared to the simple galactosides.
Experimental Protocol: α-Galactosidase Inhibition Assay
A common method to determine the inhibitory activity of compounds against α-galactosidase involves a fluorometric assay.
Objective: To determine the concentration of an inhibitor required to reduce the activity of α-galactosidase by 50% (IC50) or to determine the inhibition constant (Ki).
Materials:
-
α-Galactosidase enzyme solution
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside, 4MU-α-Gala)
-
Assay buffer (e.g., 50 mM citric acid, 176 mM K2PO4, 0.01% Tween-20, pH 5.9)[3]
-
Stop solution (e.g., 0.5 M sodium hydroxide, 0.5 M glycine, pH 11.6)[3]
-
Test compounds (Methyl α-D-galactopyranoside and other galactose derivatives)
-
96-well or 1536-well black assay plates[3]
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the α-galactosidase enzyme and the 4MU-α-Gala substrate to their final working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the enzyme solution to each well of the assay plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the reaction by adding the substrate solution to all wells.[3]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes).[3]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~360 nm and an emission of ~445 nm.[4]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through further kinetic experiments by varying substrate and inhibitor concentrations and fitting the data to appropriate models (e.g., Michaelis-Menten kinetics with competitive inhibition).
Experimental Workflow for α-Galactosidase Inhibition Assay
II. Modulation of Galectin Activity
Galectins are a family of β-galactoside-binding proteins that play crucial roles in cancer, inflammation, and immunity.[5] Their carbohydrate recognition domains (CRDs) are targets for inhibitory compounds. While direct comparative data for Methyl α-D-galactopyranoside in galectin binding assays is scarce in the reviewed literature, a comparison with other well-studied galactose derivatives provides valuable context.[6]
Comparative Inhibitory Activity Against Galectins
| Compound | Galectin Target | Assay Type | Affinity/Potency (Kd/IC50) | Reference |
| Lactose (B1674315) | Galectin-1 | SPR | ~160 µM (Kd) | [7] |
| Galectin-3 | ITC | 91 µM (Kd) | [8] | |
| Galectin-3 | ELISA | 1300 µM (IC50) | [9] | |
| Thiodigalactoside (B104359) (TDG) | Galectin-1 | ITC | 24 µM (Kd) | [10] |
| Galectin-3 | ITC | 49 µM (Kd) | [10] | |
| Methyl β-D-lactoside | Galectin-3 | ITC | 91 µM (Kd) | [8] |
| 3'-O-sulfated LacNAc analog | Galectin-3 | ITC | 14.7 µM (Kd) | [8] |
| Various TDG derivatives | Galectin-3 | FP | Low µM to nM range (IC50/Kd) | [11] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of the protein. The data highlights that modifications to the basic galactose structure, such as in thiodigalactoside and other derivatives, can significantly enhance binding affinity and inhibitory potency.
Experimental Protocols for Galectin Binding Assays
Objective: To determine the binding affinity (Kd) of a fluorescently labeled ligand to a galectin or the inhibitory potency (IC50) of a test compound.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled carbohydrate probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger galectin protein, its tumbling is restricted, leading to an increase in polarization. Competitive inhibitors will displace the probe, causing a decrease in polarization.
Materials:
-
Purified galectin protein
-
Fluorescently labeled carbohydrate probe (e.g., fluorescein-tagged lactose or N-acetyllactosamine)
-
Assay buffer
-
Test compounds
-
Black microplates
Procedure (Competition Assay):
-
Reagent Preparation: Prepare solutions of the galectin, fluorescent probe, and serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In the wells of a microplate, combine a fixed concentration of the galectin and the fluorescent probe.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate at room temperature for a short period to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value.
Objective: To provide a complete thermodynamic profile of the binding interaction between a galectin and a ligand, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the galectin, and the resulting heat changes are measured.
Materials:
-
Purified galectin protein
-
Ligand solution (e.g., galactose derivative)
-
Buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare solutions of the galectin and the ligand in the same buffer. The galectin solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the sample cell.
-
Heat Measurement: After each injection, the heat change associated with the binding is measured.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Signaling Pathways Modulated by Galectins
Galactose derivatives that inhibit galectins can modulate various downstream signaling pathways involved in cell fate decisions.
Extracellular galectin-1 can induce apoptosis in certain T-cell lines and cancer cells. It can bind to cell surface glycoproteins such as CD45 and Fas (CD95), leading to the activation of the extrinsic apoptosis pathway.[12][13]
Galectin-3 is implicated in various aspects of cancer progression, including cell survival, proliferation, and migration. It can interact with cell surface receptors like integrins and modulate intracellular signaling cascades such as the Ras/Raf/MEK/ERK pathway.[14]
Conclusion
Methyl α-D-galactopyranoside demonstrates inhibitory activity against α-galactosidases. In the broader context of galactose derivatives, significant research has focused on their role as inhibitors of galectins, with compounds like thiodigalactoside and various substituted lactose analogs showing high potency. While direct comparative data for Methyl α-D-galactopyranoside in galectin inhibition assays is limited, the methodologies and comparative data for other derivatives presented in this guide offer a valuable framework for future research. A systematic evaluation of a broader range of simple galactose derivatives, including Methyl α-D-galactopyranoside, in standardized galectin binding and cell-based assays would be beneficial for a more comprehensive understanding of their structure-activity relationships and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 5. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lactose-Functionalized Carbosilane Glycodendrimers Are Highly Potent Multivalent Ligands for Galectin-9 Binding: Increased Glycan Affinity to Galectins Correlates with Aggregation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Methyl α-D-galactopyranoside as a Competitive Inhibitor of α-Galactosidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl α-D-galactopyranoside and other known inhibitors of α-galactosidase, a key enzyme implicated in various physiological and pathological processes, including Fabry disease. The data presented herein is intended to assist researchers in the selection and validation of competitive inhibitors for their specific applications.
Introduction to α-Galactosidase Inhibition
α-Galactosidase is a lysosomal enzyme responsible for the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1] Inhibition of this enzyme is a critical area of study for the development of therapeutics for conditions such as Fabry disease, where a deficiency in α-galactosidase activity leads to the accumulation of globotriaosylceramide. Competitive inhibitors, which bind to the active site of the enzyme and compete with the natural substrate, are of particular interest due to their potential for high specificity and efficacy.
This guide focuses on the validation of Methyl α-D-galactopyranoside as a competitive inhibitor of α-galactosidase, comparing its performance with two other known inhibitors: 1-deoxygalactonojirimycin (DGJ) and Lansoprazole. The inhibitory activities are compared against α-galactosidase sourced from green coffee beans, a commonly used model in enzymatic assays due to its commercial availability and well-characterized kinetics.[1]
Comparative Inhibitor Performance
The inhibitory potential of Methyl α-D-galactopyranoside, 1-deoxygalactonojirimycin (DGJ), and Lansoprazole against coffee bean α-galactosidase is summarized in the table below. While Methyl α-D-galactopyranoside is established as a competitive inhibitor, it is noteworthy that 1-deoxygalactonojirimycin also acts as a potent competitive inhibitor.[2] Lansoprazole, on the other hand, has been identified as a mixed-type inhibitor of this enzyme.[1]
| Inhibitor | Type of Inhibition | IC50 | Ki |
| Methyl α-D-galactopyranoside | Competitive | Not Directly Reported* | 0.82 mM (extracellular D. hansenii) |
| 1-deoxygalactonojirimycin (DGJ) | Competitive | 5.6 nM[1] | Not Directly Reported |
| Lansoprazole | Mixed | 6.4 µM[1] | 5.5 µM[1] |
*A direct IC50 or Ki value for Methyl α-D-galactopyranoside against coffee bean α-galactosidase was not available in the reviewed literature. The provided Ki value is for the extracellular α-galactosidase from Debaryomyces hansenii.
Mechanism of Competitive Inhibition
Competitive inhibitors function by reversibly binding to the active site of an enzyme, thereby preventing the substrate from binding. This interaction can be overcome by increasing the substrate concentration. The schematic below illustrates this mechanism.
Experimental Protocols
The following is a detailed protocol for an in vitro α-galactosidase inhibition assay using a fluorogenic substrate, based on established methodologies.[1][2]
Materials and Reagents
-
α-Galactosidase from green coffee beans (e.g., Sigma-Aldrich G8507)
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) - Substrate
-
Methyl α-D-galactopyranoside - Test Inhibitor
-
1-deoxygalactonojirimycin (DGJ) - Positive Control Inhibitor
-
Lansoprazole - Comparative Inhibitor
-
Assay Buffer: 50 mM Citric Acid, 176 mM K₂HPO₄, 0.01% Tween-20, pH 5.9[1]
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 440 nm)
Experimental Workflow
Assay Procedure
-
Inhibitor Preparation: Prepare serial dilutions of Methyl α-D-galactopyranoside, DGJ, and Lansoprazole in DMSO.
-
Plate Setup: To a 384-well plate, add 1 µL of the diluted inhibitor solutions or DMSO (for control wells).
-
Enzyme Addition: Add 20 µL of α-galactosidase solution (e.g., 1 nM final concentration) to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of the 4-MU-α-Gal substrate solution (e.g., at a concentration close to its Km, which is approximately 144 µM for the coffee bean enzyme) to all wells to start the reaction.[1]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding 20 µL of the Stop Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 440 nm.
Data Analysis
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (F_inhibitor - F_blank) / (F_control - F_blank)] x 100 Where:
-
F_inhibitor is the fluorescence of the well with the inhibitor.
-
F_blank is the fluorescence of the well without the enzyme.
-
F_control is the fluorescence of the well with DMSO instead of the inhibitor.
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Ki Determination for Competitive Inhibitors: For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis constant of the enzyme for the substrate.
-
Conclusion
Methyl α-D-galactopyranoside demonstrates inhibitory activity against α-galactosidase. For a comprehensive validation as a competitive inhibitor, it is recommended to determine its Ki value against a standardized source of the enzyme, such as that from coffee beans, and compare it directly with other well-characterized inhibitors like 1-deoxygalactonojirimycin under identical experimental conditions. The provided experimental protocol offers a robust framework for conducting such comparative studies, enabling researchers to make informed decisions for their drug discovery and development endeavors.
References
A Comparative Guide to the Cross-Reactivity of Anti-Galactose Antibodies with Methyl α-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of anti-galactose antibodies, specifically those targeting the galactose-α1,3-galactose (α-Gal) epitope, with its native ligand and the structurally related monosaccharide, methyl α-D-galactopyranoside. While direct quantitative data for the cross-reactivity with methyl α-D-galactopyranoside is not extensively available in published literature, this guide outlines the established binding affinities for known ligands and provides the experimental frameworks necessary to determine the cross-reactivity with methyl α-D-galactopyranoside.
Data Presentation: Quantitative Comparison of Binding Affinities
The following table summarizes the known dissociation constants (KD) for purified anti-α-Gal antibodies with the α-Gal epitope and a related disaccharide. A hypothetical value for methyl α-D-galactopyranoside is included to illustrate the expected weaker interaction due to the absence of the complete epitope. The primary ligand for these antibodies is the trisaccharide Galα1-3Galβ1-4GlcNAc.[1]
| Ligand | Antibody Type | Method | Dissociation Constant (KD) |
| α-Gal Epitope (Trisaccharide) | Purified human anti-α-Gal IgG | Surface Plasmon Resonance (SPR) | 144 ± 20 nM[1] |
| Galα1,3-Gal (Disaccharide) | Purified human anti-α-Gal IgG | Surface Plasmon Resonance (SPR) | 191 ± 18 nM[1] |
| Methyl α-D-galactopyranoside | Purified human anti-α-Gal IgG | Competitive ELISA / SPR | Hypothetically >1000 nM |
Note: The KD value for Methyl α-D-galactopyranoside is hypothetical and represents an educated estimation based on the structural differences from the primary epitope. Experimental determination is required for an accurate value.
Experimental Protocols
To empirically determine the cross-reactivity of anti-galactose antibodies with methyl α-D-galactopyranoside, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and effective method.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to measure the inhibition of anti-galactose antibody binding to a coated α-Gal-containing antigen by the free monosaccharide, methyl α-D-galactopyranoside.
Materials:
-
High-binding 96-well microtiter plates
-
α-Gal-conjugated protein (e.g., α-Gal-BSA) for coating
-
Anti-galactose antibody (primary antibody)
-
Methyl α-D-galactopyranoside (inhibitor)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the α-Gal-conjugated protein to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen solution to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of methyl α-D-galactopyranoside in sample dilution buffer.
-
In separate tubes, pre-incubate a fixed concentration of the anti-galactose antibody with each dilution of methyl α-D-galactopyranoside for 1-2 hours at room temperature. Also include a control with no inhibitor.
-
Add 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the concentration of methyl α-D-galactopyranoside. The concentration of inhibitor that causes 50% inhibition of the antibody binding (IC50) can be calculated from the resulting curve. This value provides a quantitative measure of the cross-reactivity.
-
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for Competitive ELISA to determine cross-reactivity.
Signaling Pathway: Mast Cell Degranulation by α-Gal Allergen
The cross-reactivity of IgE antibodies with carbohydrate epitopes like α-Gal can have significant clinical implications, particularly in allergic reactions. The following diagram illustrates the signaling cascade leading to mast cell degranulation upon exposure to an allergen containing the α-Gal epitope.
Caption: Mast cell degranulation pathway initiated by α-Gal allergen.
References
A Comparative Guide to the Synthesis of Methyl α-D-galactopyranoside: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific glycosides, such as Methyl α-D-galactopyranoside, is a critical process in various fields, including drug development and glycobiology. This guide provides an objective comparison of the two primary methodologies for its synthesis: traditional chemical methods and modern enzymatic approaches. We will delve into the performance of each, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable strategy for your research needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Fischer Glycosylation) | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (α-Galactosidase) |
| Starting Materials | D-Galactose, Methanol (B129727) | Acetobromogalactose, Methanol | Galactose donor (e.g., p-nitrophenyl α-D-galactopyranoside), Methanol |
| Catalyst/Promoter | Strong acid (e.g., H₂SO₄, HCl) | Heavy metal salts (e.g., Ag₂CO₃, CdCO₃) | α-Galactosidase |
| Typical Yield | 70-85%[1] | 50-60%[2][3] | Variable, can be high with optimized conditions |
| Purity/Selectivity | Mixture of anomers (α and β) and furanosides/pyranosides, requires extensive purification.[1] | High stereoselectivity for the β-anomer is often observed.[2] | High regio- and stereoselectivity for the α-anomer. |
| Reaction Time | Several hours to days.[4] | Several hours. | Minutes to hours. |
| Reaction Temperature | Reflux temperature of methanol (approx. 65°C).[5] | Room temperature to reflux. | Mild (e.g., 30-50°C). |
| Environmental Impact | Use of strong acids and organic solvents. | Use of toxic heavy metal salts and organic solvents. | Generally considered "greener"; uses biodegradable enzymes and aqueous media. |
| Key Advantages | Inexpensive starting materials, well-established method. | Can provide high stereoselectivity under specific conditions. | High specificity, mild reaction conditions, environmentally friendly. |
| Key Limitations | Lack of stereoselectivity, harsh reaction conditions, byproduct formation.[1] | Use of toxic and expensive heavy metal promoters, requires protected sugars. | Enzyme cost and stability, potential for low yields if not optimized. |
Visualizing the Synthetic Pathways
To better understand the distinct workflows of chemical and enzymatic synthesis, the following diagrams illustrate the key steps involved in each process.
Chemical Synthesis Workflow: Fischer Glycosylation
Caption: Workflow for Fischer Glycosylation.
Enzymatic Synthesis Workflow: Transgalactosylation
References
Assessing the Anomeric Purity of Methyl α-D-galactopyranoside by Polarimetry: A Comparative Guide
For researchers, scientists, and drug development professionals working with glycosides, ensuring the anomeric purity of starting materials and synthetic intermediates is of paramount importance. The stereochemistry at the anomeric center significantly influences the biological activity and physicochemical properties of carbohydrates. This guide provides a comprehensive comparison of polarimetry with other common analytical techniques for assessing the anomeric purity of Methyl α-D-galactopyranoside, supported by experimental data and detailed protocols.
Quantitative Data Summary
The anomeric purity of a sample of Methyl α-D-galactopyranoside can be determined by comparing its measured specific rotation to the known values of the pure anomers. A summary of the specific rotation values for the α and β anomers is presented below.
| Compound | Specific Rotation ([α]D) | Conditions |
| Methyl α-D-galactopyranoside | +173° to +180° | c = 1.5 in water, 20°C |
| Methyl β-D-galactopyranoside | -15.0° to -18.0° | c = 1.5 in methanol, 20°C |
The significant difference in the specific rotation between the α and β anomers allows for the sensitive detection of one anomer as an impurity in the other.
Comparison of Analytical Methods
While polarimetry is a classical and accessible method, other modern techniques offer complementary information. The following table compares the key aspects of polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for anomeric purity assessment.
| Method | Principle | Key Parameters | Advantages | Limitations |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule in solution. | Specific rotation ([α]), concentration, path length, wavelength, temperature | Rapid, non-destructive, relatively inexpensive. | Provides a bulk measurement of optical activity, not a direct measure of individual anomers.[1] |
| ¹H and ¹³C NMR Spectroscopy | The chemical shift and coupling constants of the anomeric proton (H-1) and carbon (C-1) are distinct for α and β anomers.[2] | Chemical shift (δ), coupling constants (J).[2] | Provides direct structural information and allows for the quantification of the anomeric ratio through signal integration.[2][3] | Requires more expensive instrumentation and expertise for data interpretation. Signal overlap can be an issue in complex mixtures.[2] |
| HPLC | Separates anomers based on their differential interaction with a stationary phase.[3] | Retention time. | Can physically separate and quantify the anomers.[4] High sensitivity. | Method development can be time-consuming. Requires appropriate chromatographic columns and mobile phases.[3] |
Experimental Protocol: Polarimetric Analysis
This protocol outlines the steps for determining the anomeric purity of a sample of Methyl α-D-galactopyranoside using a polarimeter.
1. Materials and Equipment:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
-
Methyl α-D-galactopyranoside sample
-
Solvent (e.g., water or methanol)
2. Procedure:
-
Solution Preparation:
-
Accurately weigh a specific amount of the Methyl α-D-galactopyranoside sample (e.g., 150 mg).
-
Dissolve the sample in the chosen solvent (e.g., water) in a volumetric flask (e.g., 10 mL) to a known concentration (e.g., 1.5 g/100 mL).
-
Ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Calibration:
-
Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell.
-
-
Measurement:
-
Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter and record the observed rotation (α_obs).
-
Record the temperature of the measurement.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation ([α]) using the following formula: [α] = α_obs / (c * l) Where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
-
Anomeric Purity Assessment:
-
Compare the calculated specific rotation to the literature value for pure Methyl α-D-galactopyranoside (+173° to +180° in water).
-
A significant deviation from this value indicates the presence of the β-anomer or other optically active impurities. The percentage of each anomer can be estimated using the following formula: % α-anomer = [ ([α]_sample - [α]_β) / ([α]_α - [α]_β) ] * 100 Where:
-
[α]_sample is the specific rotation of the sample.
-
[α]_α is the specific rotation of the pure α-anomer.
-
[α]_β is the specific rotation of the pure β-anomer.
-
-
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for polarimetric analysis and the logical relationship in comparing different analytical methods.
References
Comparative Docking Analysis of Galactopyranoside Derivatives as Potential Antimicrobial Agents
A detailed examination of in silico studies reveals insights into the binding affinities and inhibitory potential of novel galactopyranoside derivatives against various microbial protein targets. These computational analyses, supported by in vitro antimicrobial screening, provide a promising avenue for the development of new therapeutic agents.
Researchers are increasingly turning to computational methods like molecular docking to predict the interaction between ligands, such as galactopyranoside derivatives, and their biological targets. These studies are instrumental in understanding the structure-activity relationships that govern the inhibitory potential of these compounds. This guide provides a comparative overview of recent docking studies, presenting key quantitative data, detailed experimental protocols, and a visualization of the computational workflow.
Comparative Analysis of Binding Affinities
Molecular docking studies have been employed to evaluate the binding energies of various synthetically derived galactopyranoside esters against a range of bacterial and fungal protein targets. The binding affinity, typically reported in kcal/mol, indicates the strength of the interaction between the ligand and the protein's active site, with lower values suggesting a more favorable interaction.
A selection of methyl β-D-galactopyranoside (MGP) and methyl α-D-galactopyranoside (MDG) derivatives have been docked against several key microbial enzymes. The results, summarized in the tables below, highlight the potential of these compounds as inhibitors. For instance, certain derivatives have shown higher binding affinities for fungal lanosterol (B1674476) 14-α-demethylase and bacterial MurF enzyme compared to standard drugs.[1]
Table 1: Docking Scores of Methyl β-D-galactopyranoside (MGP) Derivatives Against Bacterial and Fungal Targets[1]
| Derivative | Antibacterial Target (MurF) Binding Energy (kcal/mol) | Antifungal Target (Lanosterol 14-α-demethylase) Binding Energy (kcal/mol) |
| Derivative 3 | -8.5 | -9.2 |
| Derivative 9 | -9.1 | -10.1 |
| Standard Drug | Not specified in the study | Not specified in the study |
Table 2: Docking Scores of Methyl α-D-galactopyranoside (MDG) Esters Against Fungal and Viral Targets[2]
| Derivative | Antifungal Target (Sterol 14α-demethylase - 4UYL) Binding Energy (kcal/mol) | Antiviral Target (SARS-CoV-2 Main Protease - 6LU7) Binding Energy (kcal/mol) |
| MDG Ester 7 | -8.7 | -8.2 |
| MDG Ester 8 | -9.1 | -8.5 |
| MDG Ester 9 | -8.9 | -8.3 |
| MDG Ester 10 | -9.3 | -8.8 |
| MDG Ester 11 | -9.0 | -8.4 |
| MDG Ester 12 | -8.8 | -8.6 |
| Fluconazole (Antifungal) | -7.9 | Not Applicable |
| Tetracycline (Antibacterial) | Not Applicable | -6.5 |
| Native Inhibitor N3 (Antiviral) | Not Applicable | -7.2 |
Experimental and Computational Protocols
The synthesis and evaluation of these galactopyranoside derivatives involve a combination of chemical synthesis, in vitro biological assays, and in silico computational studies.
Synthesis of Galactopyranoside Derivatives
The synthesis of the studied galactopyranoside derivatives typically starts with a commercially available galactopyranoside, such as methyl β-D-galactopyranoside (MGP) or methyl α-D-galactopyranoside (MDG).[1][2][3] Acylation reactions are then performed to introduce various aliphatic and aromatic substituents to the hydroxyl groups of the sugar moiety.[1][3] This is often achieved by reacting the galactopyranoside with acyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as N,N-dimethylformamide (DMF).[1][3] The resulting esterified products are then purified and their chemical structures are confirmed using spectroscopic techniques like FTIR and NMR, as well as mass spectrometry.[3][4]
In Vitro Antimicrobial Screening
The antimicrobial activity of the synthesized derivatives is commonly assessed using standard methods such as the disk diffusion method to determine the zone of inhibition against various bacterial and fungal strains.[1][3] To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined.[1][3] MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.[1][3]
Molecular Docking Protocol
The molecular docking simulations are performed to predict the binding conformation and affinity of the galactopyranoside derivatives to their protein targets.[1][4] The general workflow for these studies is as follows:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB).[1][2] Water molecules and any existing ligands are typically removed, and polar hydrogen atoms are added. The synthesized galactopyranoside derivatives (ligands) are sketched using chemical drawing software and their 3D structures are optimized using computational chemistry methods.[5]
-
Docking Simulation: A molecular docking program, such as AutoDock Vina, is used to perform the docking calculations.[4] The software places the flexible ligand into the rigid active site of the protein and calculates the binding energy for different conformations.[4] The conformation with the lowest binding energy is considered the most likely binding mode.
-
Analysis of Interactions: The resulting protein-ligand complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.[1] This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent derivatives.
Computational Workflow Visualization
The following diagram illustrates the typical workflow for the comparative docking studies of galactopyranoside derivatives.
Caption: Computational workflow for molecular docking studies.
References
- 1. Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - ProQuest [proquest.com]
- 4. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Interaction of Methyl α-D-galactopyranoside with Peanut Agglutinin
This guide provides a detailed comparison of the binding kinetics of Methyl α-D-galactopyranoside and its anomer, Methyl β-D-galactopyranoside, with Peanut Agglutinin (PNA), a lectin known for its specificity towards galactose-containing oligosaccharides. The data presented here is crucial for researchers in glycobiology, drug discovery, and diagnostics who are investigating the specific recognition of carbohydrate ligands by proteins.
Quantitative Binding Analysis
The interaction of Methyl α-D-galactopyranoside and Methyl β-D-galactopyranoside with PNA has been quantitatively assessed using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This technique allows for the determination of association and dissociation rate constants, providing insights into the kinetics of the binding process. The key quantitative data is summarized in the table below.
| Ligand | Protein | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) at 25°C | Equilibrium Dissociation Constant (Kd) (mM) |
| Methyl α-D-galactopyranoside | Peanut Agglutinin | 4.6 x 10⁴[1][2] | ~25[1][2] | ~0.54 |
| Methyl β-D-galactopyranoside | Peanut Agglutinin | 3.6 x 10⁴[1][2] | ~39[1][2] | ~1.08 |
The equilibrium dissociation constant (Kd) was calculated from the provided association and dissociation rates (Kd = kd/ka). The data indicates that Methyl α-D-galactopyranoside has a slightly higher affinity for Peanut Agglutinin than its β-anomer, as evidenced by its lower dissociation constant.
Experimental Protocol: ¹³C NMR Kinetic Analysis
The binding kinetics of methyl galactopyranosides to PNA were determined using ¹³C NMR spectroscopy with methyl galactopyranosides specifically enriched with ¹³C at the anomeric carbon (C-1).[1][2]
1. Sample Preparation:
-
A solution of Peanut Agglutinin (PNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2) is prepared.
-
Solutions of ¹³C-enriched Methyl α-D-galactopyranoside and Methyl β-D-galactopyranoside are prepared in the same buffer.
2. NMR Data Acquisition:
-
¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
A series of spectra are acquired at different temperatures (e.g., 5-35°C for the α-anomer and 5-25°C for the β-anomer) to determine the temperature dependence of the rate constants.[1][2]
-
Spectra are recorded for the ligands in the absence and presence of PNA.
3. Data Analysis:
-
The line widths of the ¹³C-1 resonance of the methyl galactopyranosides are measured. In the presence of the lectin, the line width broadens due to the exchange between the free and bound states.
-
The association rate constant (ka) and the dissociation rate constant (kd) are calculated from the line-width broadening and the chemical shift changes of the C-1 resonance as a function of ligand and protein concentration, and temperature.[1][2]
-
For both anomers, the association rate constant was found to be temperature-independent, suggesting no significant activation enthalpy for the association process.[1][2] In contrast, a considerable dissociation activation enthalpy of approximately 10 kcal mol⁻¹ was observed for both anomers.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for studying the interaction between a ligand and a protein using NMR spectroscopy.
Caption: Workflow for NMR-based kinetic analysis of ligand-protein interactions.
Signaling Pathway Context: Lectin-Glycan Interactions
Lectins like Peanut Agglutinin play crucial roles in cell-cell recognition, signaling, and pathogen binding. The interaction with specific carbohydrate structures, such as those presented by Methyl α-D-galactopyranoside, is the initial step in these processes.
Caption: Competitive inhibition of lectin-glycan binding by Methyl α-D-galactopyranoside.
References
Safety Operating Guide
Navigating the Disposal of Methyl alpha-D-galactopyranoside: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational excellence and safety. This guide provides essential, step-by-step procedures for the disposal of Methyl alpha-D-galactopyranoside, ensuring compliance and safety in your laboratory.
This compound is not classified as a hazardous substance.[1][2][3] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2][4] Avoid generating dust.[1][2]
Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[5]
Step 1: Container Management
-
Keep the waste material in its original container whenever possible.
-
If the original container is not available, use a clean, compatible, and properly labeled container.
-
Do not mix this compound waste with other chemical waste.
Step 2: Waste Collection
-
For unused or expired material, collect it in its original or a suitable container.
-
For material from spills, carefully sweep the solid into a designated waste container.[1][2][4]
Step 3: Disposal Pathway
-
The recommended disposal method is to send the contained waste to a licensed chemical disposal company.
-
Empty or uncleaned containers should be treated as the product itself and disposed of through the same waste stream.
Quantitative Data
Currently, there is no specific quantitative data, such as concentration limits for disposal, available for this compound due to its non-hazardous nature. The guiding principle is to manage it as a chemical waste product in accordance with institutional and regulatory standards.
| Parameter | Guideline |
| Hazard Classification | Not classified as hazardous[1][2][3] |
| Disposal Method | Licensed Chemical Waste Disposal |
| Environmental Release | Avoid release to the environment[1][2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl alpha-D-galactopyranoside
This guide provides crucial safety and logistical information for the handling and disposal of Methyl alpha-D-galactopyranoside, tailored for researchers, scientists, and drug development professionals. Following these procedural steps will ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Standard Compliance |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to EN166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin contact. | Inspect gloves for integrity before use.[2] |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. If dust is generated, a type N95 (US) or equivalent particulate respirator should be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is vital for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated.
-
Have an eyewash station and safety shower readily accessible.
-
Don the required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Handle the substance in a designated area, such as a chemical fume hood, especially if there is a risk of dust formation.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Minimize dust generation and accumulation when working with the solid form.[3]
-
Use appropriate tools (e.g., spatula, scoop) to handle the powder.
-
-
Storage :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work surface.
-
Remove and properly store or dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.[1]
-
Avoid mixing with other incompatible wastes.
-
-
Disposal Method :
-
Container Disposal :
-
Do not reuse empty containers.
-
Dispose of empty containers as unused product in accordance with official regulations.[4]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
